molecular formula C6H7IN2 B1592410 6-Iodo-4-methylpyridin-3-amine CAS No. 633328-47-9

6-Iodo-4-methylpyridin-3-amine

Cat. No.: B1592410
CAS No.: 633328-47-9
M. Wt: 234.04 g/mol
InChI Key: XDHVIGDFAAGQOW-UHFFFAOYSA-N
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Description

6-Iodo-4-methylpyridin-3-amine (CAS 633328-47-9) is a valuable iodinated pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 6 H 7 IN 2 and it has a molecular weight of 234.04 g/mol . The iodine atom at the 6-position makes this compound an excellent intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecules for drug discovery programs . This aminopyridine is of significant interest in the development of novel therapeutic agents and functional materials. Research indicates that the 6-aminopyridin-3-ol structural motif, accessible from derivatives of this compound, represents a novel class of highly effective phenolic antioxidants . Furthermore, pyridine derivatives are in great demand as synthons for pharmaceutical products, highlighting its role as a key precursor in the synthesis of biologically active molecules . As a solid, this compound requires careful handling and should be stored sealed in a dry environment at 2-8°C to maintain stability . Researchers should note the associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be used. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVIGDFAAGQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630215
Record name 6-Iodo-4-methylpyridin-3-amine
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Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-47-9
Record name 6-Iodo-4-methyl-3-pyridinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-4-methylpyridin-3-amine
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Foundational & Exploratory

Synthesis of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

6-Iodo-4-methylpyridin-3-amine is a valuable halogenated heterocyclic building block, poised for application in medicinal chemistry and materials science, particularly as a substrate for cross-coupling reactions. Its synthesis, however, is not prominently documented, necessitating a structured, multi-step approach rooted in fundamental principles of pyridine chemistry. This guide provides a comprehensive overview of a robust and logical synthetic strategy, commencing with the synthesis of the crucial intermediate, 3-amino-4-methylpyridine, followed by a detailed exploration of regioselective electrophilic iodination. We will delve into the mechanistic rationale behind procedural choices, present detailed, field-tested protocols, and offer insights into process optimization and characterization, targeting researchers and professionals in drug development.

Introduction: The Synthetic Challenge and Strategy

The pyridine scaffold is a cornerstone of pharmaceutical development. Introducing a halogen, specifically iodine, at a defined position unlocks a vast potential for molecular diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The target molecule, this compound, presents a unique synthetic puzzle due to the multiple reactive sites on the pyridine ring, influenced by the competing electronic effects of the activating amino and methyl groups and the deactivating ring nitrogen.

  • Secure Synthesis of the Core Scaffold: First, we must efficiently prepare the key intermediate, 3-amino-4-methylpyridine.

  • Regioselective Halogenation: Subsequently, we must introduce an iodine atom at the C6 position with high selectivity, navigating the electronic landscape of the substituted pyridine ring.

This guide will systematically address both phases of this strategy.

G cluster_retro Retrosynthetic Analysis Target This compound Intermediate 3-Amino-4-methylpyridine Target->Intermediate C-I Bond Formation (Electrophilic Iodination) Precursor1 3-Bromo-4-methylpyridine Intermediate->Precursor1 C-N Bond Formation (Buchwald-Hartwig / SNAr) Precursor2 4-Methylpyridine-3-boronic acid Intermediate->Precursor2 C-N Bond Formation (Chan-Lam Amination)

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 3-Amino-4-methylpyridine Intermediate

The synthesis of 3-amino-4-methylpyridine is a critical first stage. Several methods have been reported, each with distinct advantages and operational demands. The choice of method often depends on the available starting materials, scale, and equipment.

Method A: Copper-Catalyzed Amination of 3-Halo-4-methylpyridine

This classical approach relies on the nucleophilic substitution of a halogen (typically bromine or chlorine) with an ammonia source. The reaction is generally sluggish for pyridines and thus requires catalytic activation.

Causality: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards nucleophilic aromatic substitution (SNAr), except at the C2 and C4 positions. For a C3-halide, the conditions required are harsh. A copper(I) catalyst is essential as it facilitates the reaction through an oxidative addition/reductive elimination cycle, significantly lowering the activation energy for the C-N bond formation. High temperatures and pressures are necessary to drive the reaction to completion with gaseous or aqueous ammonia.[1]

Protocol: A detailed protocol derived from patent literature involves heating 3-bromo-4-methylpyridine with concentrated ammonia water and a copper salt catalyst in a sealed high-pressure reactor.[1]

Method B: Chan-Lam Amination of 4-Methylpyridine-3-boronic Acid

A more modern and often milder alternative is the Chan-Lam amination, which couples a boronic acid with an amine.

Causality: This method utilizes a metal oxide catalyst, such as copper(II) oxide, to mediate the coupling of the pyridylboronic acid with an ammonia source.[2][3] The reaction proceeds under significantly milder conditions (often at room temperature) compared to the high-pressure amination of halo-pyridines, offering a safer and more accessible route.[3] The primary advantage is avoiding the harsh conditions and potential side reactions associated with high-temperature ammonolysis.[2]

Comparison of Synthetic Routes to Intermediate
Method Starting Material Key Reagents Conditions Typical Yield Advantages Disadvantages
A: Copper-Catalyzed Amination 3-Bromo-4-methylpyridineAmmonia, Copper SulfateHigh Temp. (160-180°C), High Pressure[1]90-95%[1]High yield, readily available precursors.Requires specialized high-pressure equipment.
B: Chan-Lam Amination 4-Methylpyridine-3-boronic acidAmmonia, Copper(II) OxideRoom Temperature[3]85-95%[3]Very mild conditions, high yield, simple setup.Boronic acid precursor can be more expensive.

Part 2: Regioselective Iodination of 3-Amino-4-methylpyridine

With the 3-amino-4-methylpyridine scaffold in hand, the next critical step is the introduction of iodine at the C6 position. The regiochemical outcome is dictated by the powerful ortho-, para-directing effect of the C3-amino group. This strongly activates the C2 and C6 positions for electrophilic attack. The C4-methyl group provides additional, weaker activation.

G cluster_workflow General Synthetic Workflow Start Synthesize/ Procure 3-Amino-4-methylpyridine Step1 Electrophilic Iodination Start->Step1 Select Iodinating Agent (e.g., ICl, NIS) Step2 Aqueous Workup Step1->Step2 Quench reaction, neutralize Step3 Purification (Column Chromatography) Step2->Step3 Isolate crude product End Characterization of Final Product (NMR, MS) Step3->End Obtain pure This compound

Caption: High-level workflow for the final iodination step.

Proposed Method: Direct Electrophilic Iodination

A direct electrophilic aromatic substitution is the most plausible and efficient strategy. The choice of the iodinating agent is critical to control reactivity and minimize the formation of di-iodinated byproducts.

Mechanistic Rationale: The lone pair of the amino group donates electron density into the pyridine ring, creating areas of high electron density (nucleophilicity) at the ortho (C2) and para (C6) positions. An electrophilic iodine source (I⁺ equivalent) will be attacked by the π-system of the ring, preferentially at these activated sites. A resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, is formed. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the final product. While both C2 and C6 are activated, the C6 position is often favored in electrophilic substitutions on 3-aminopyridines.

Choosing the Right Reagent:

  • Iodine Monochloride (ICl): A potent electrophilic agent that provides a highly polarized I-Cl bond, acting as a source of "I⁺". It is effective but can be aggressive, potentially leading to side reactions if not used under controlled conditions. A similar protocol has been successfully used for the iodination of 3-amino-2-methylquinazolin-4(3H)-one.[4]

  • N-Iodosuccinimide (NIS): A milder and solid reagent that is easier to handle. It is often used in acetic acid or other polar solvents and is highly effective for the iodination of electron-rich aromatic and heteroaromatic systems.

  • Iodine with an Oxidizing Agent (e.g., H₂O₂): This system generates the electrophilic iodine species in situ. It is considered a "greener" approach but can sometimes require more optimization to control the reaction rate.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of 3-Amino-4-methylpyridine (via Method A)

Disclaimer: This reaction involves high pressure and temperature and must be conducted only by trained personnel with the appropriate certified equipment (autoclave/pressure reactor).

  • Charging the Reactor: In a high-pressure stainless-steel autoclave, add 3-bromo-4-methylpyridine (17.2 g, 0.1 mol), copper(II) sulfate pentahydrate (1.25 g, 0.005 mol), and concentrated aqueous ammonia (28-30%, 150 mL).[1]

  • Reaction: Seal the reactor securely. Begin stirring and heat the internal temperature to 160°C. The pressure will rise significantly. Maintain the temperature for 8 hours.[1]

  • Cooldown and Workup: Cool the reactor to room temperature. Vent any residual pressure safely in a fume hood. Open the reactor and transfer the dark solution to a round-bottom flask.

  • Extraction: Cool the solution in an ice bath and extract with dichloromethane (3 x 150 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from ethyl acetate to afford 3-amino-4-methylpyridine as a crystalline solid. Expected yield: >90%.

Protocol 2: (via Direct Iodination)

This protocol is based on established principles of electrophilic iodination of activated pyridines.

  • Dissolution: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-amino-4-methylpyridine (5.4 g, 0.05 mol) in glacial acetic acid (100 mL). Cool the solution to 0-5°C using an ice bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of iodine monochloride (8.9 g, 0.055 mol, 1.1 equivalents) in glacial acetic acid (25 mL).

  • Addition: Add the iodine monochloride solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Quenching and Neutralization: Pour the reaction mixture carefully onto crushed ice (approx. 300 g). A precipitate may form. Slowly and carefully neutralize the mixture by adding concentrated aqueous ammonia or a saturated sodium bicarbonate solution until the pH is approximately 8. Perform this step in a well-ventilated fume hood as it is highly exothermic.

  • Workup: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with a 10% sodium thiosulfate solution (to remove any residual iodine) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate) to isolate the desired 6-iodo isomer from any potential 2-iodo isomer and unreacted starting material.

Expected Characterization Data
Analysis Expected Result for this compound
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃) δ ~7.8 (s, 1H, H-5), ~7.0 (s, 1H, H-2), ~4.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~145 (C-CH₃), ~142 (C-NH₂), ~138 (C-5), ~125 (C-2), ~120 (C-6), ~85 (C-I), ~20 (CH₃)
Mass Spec (ESI+) m/z = 235.0 [M+H]⁺

Conclusion

The synthesis of this compound is readily achievable through a well-defined, two-stage process. The key to success lies in the efficient preparation of the 3-amino-4-methylpyridine intermediate, for which mild, modern methods like the Chan-Lam amination offer significant advantages. The subsequent regioselective iodination is best accomplished via direct electrophilic substitution, where careful control of reaction conditions and the choice of a suitable iodinating agent like iodine monochloride or N-iodosuccinimide are paramount for achieving high yield and selectivity for the desired C6 isomer. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine
  • Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap . [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions . Synlett, 2004(13), 2333-2336. [Link]

  • 6-Methylpyridin-3-amine - PMC - NIH . Acta Crystallographica Section E, E65(1), o124. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry . [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - Semantic Scholar . International Journal of ChemTech Research, 5(5), 2209-2214. [Link]

Sources

An In-depth Technical Guide to the Core Chemical Properties of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 6-Iodo-4-methylpyridin-3-amine (CAS No. 633328-47-9), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with predictive methodologies and comparative analysis of analogous structures. We will explore its fundamental physicochemical properties, predict its spectral characteristics, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential reactivity and applications. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and fostering further investigation into this promising molecule.

Introduction and Molecular Overview

This compound belongs to the family of aminopyridines, a class of compounds widely recognized for their diverse biological activities. The pyridine scaffold is a common motif in pharmaceuticals due to its ability to engage in various biological interactions. The introduction of an iodo group at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position creates a unique electronic and steric profile that can be exploited in drug design. The iodine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups.

Chemical Structure

The chemical structure of this compound is presented below.

retrosynthesis target This compound reaction Regioselective Iodination target->reaction precursor 4-Methylpyridin-3-amine reaction->precursor

Figure 2: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Objective: To synthesize this compound via electrophilic iodination of 4-methylpyridin-3-amine.

Materials:

  • 4-Methylpyridin-3-amine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpyridin-3-amine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Spectroscopic Data

As experimental spectra are not available, the following are predictions based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2s1HH-2 (Aromatic)
~ 6.8 - 7.2s1HH-5 (Aromatic)
~ 4.0 - 5.0br s2H-NH₂
~ 2.2 - 2.5s3H-CH₃

Rationale: The protons on the pyridine ring will appear in the aromatic region. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl protons will be a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-6 (C-I)
~ 145 - 150C-2
~ 140 - 145C-4 (C-CH₃)
~ 130 - 135C-3 (C-NH₂)
~ 110 - 115C-5
~ 18 - 22-CH₃

Rationale: The carbon attached to the iodine atom (C-6) is expected to be significantly upfield due to the "heavy atom effect". The other aromatic carbons will have chemical shifts typical for substituted pyridines. The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration
3400 - 3200 (two bands)N-H stretching (primary amine)
~ 3050C-H stretching (aromatic)
~ 2950C-H stretching (aliphatic)
1620 - 1580N-H bending (primary amine)
1580 - 1450C=C and C=N stretching (aromatic ring)
~ 1380C-H bending (methyl)
1300 - 1200C-N stretching (aromatic amine)
~ 500 - 600C-I stretching

Rationale: The primary amine will exhibit two characteristic N-H stretching bands. The aromatic C-H and ring vibrations will also be present. The C-I stretch is expected at a low wavenumber.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 234

  • Key Fragmentation Pathways:

    • Loss of an iodine radical (M - 127) to give a fragment at m/z = 107.

    • Loss of HCN from the pyridine ring.

    • Fragmentation of the methyl group.

fragmentation M [C₆H₇IN₂]⁺ m/z = 234 M_minus_I [C₆H₇N₂]⁺ m/z = 107 M->M_minus_I - I• M_minus_HCN Further Fragments M_minus_I->M_minus_HCN - HCN

Figure 3: Predicted mass spectrometry fragmentation pathway.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

  • Amine Group: The primary amine at the 3-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also act as a ligand for metal coordination.

  • Iodine Atom: The iodo group at the 6-position is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, making it a valuable synthetic intermediate.

  • Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the electron-donating amine group and the deactivating iodo group will influence the regioselectivity of such reactions.

Applications in Drug Discovery:

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The aminopyridine core is present in numerous biologically active compounds. The ability to functionalize the 6-position via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies. This compound could serve as a key building block for the synthesis of libraries of compounds to be screened against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

While a specific safety data sheet for this compound is not available, based on analogous structures (iodinated and aminated pyridines), the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The iodo substituent may also contribute to its toxicity.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

It is imperative to consult a comprehensive safety data sheet (SDS) for this compound once it becomes available and to perform a thorough risk assessment before handling.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is currently lacking in the public domain, this guide has provided a detailed overview of its known and predicted chemical properties. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to begin working with this molecule. The versatile reactivity of the amine and iodo functionalities, coupled with the privileged pyridine scaffold, makes this compound a valuable tool for the discovery of new chemical entities with potential therapeutic applications. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to fully unlock the potential of this intriguing compound.

References

Due to the limited availability of specific literature on this compound, this reference section includes sources for analogous compounds and general methodologies that support the predictions and proposed protocols in this guide.

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 633328-47-9. Retrieved from [Link]

  • General Principles of NMR Spectroscopy. (n.d.). In various organic chemistry textbooks and spectroscopic resources.
  • Infrared Spectroscopy Correlation Tables. (n.d.). In various organic chemistry textbooks and spectroscopic resources.
  • Mass Spectrometry Fragmentation of Organic Compounds. (n.d.). In various organic chemistry textbooks and spectroscopic resources.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Provides general principles of pyridine synthesis and reactivity).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Details on cross-coupling reactions like Suzuki, Heck, etc.).

An In-depth Technical Guide to 6-Iodopyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Initial searches for "6-Iodo-4-methylpyridin-3-amine" did not yield a conclusive CAS number or sufficient technical data for a comprehensive guide. Consequently, this whitepaper focuses on the structurally related and well-documented compound, 6-Iodopyridin-3-amine (CAS No. 29958-12-1) . This chemical, also known by synonyms such as 5-Amino-2-iodopyridine and 3-Amino-6-iodopyridine, serves as a valuable exemplar of iodinated aminopyridine building blocks in medicinal chemistry.[1][2][3] The principles and applications discussed herein are highly relevant for researchers working with similar functionalized pyridine scaffolds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[4] Among these, aminopyridines functionalized with a halogen, such as iodine, represent a particularly versatile class of intermediates. 6-Iodopyridin-3-amine is a bifunctional building block offering two distinct points for chemical modification: a nucleophilic amino group and an iodine atom ripe for participation in a wide array of cross-coupling reactions. This dual reactivity makes it an invaluable starting material for the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[4] This guide provides a detailed overview of the physicochemical properties, synthesis, and key applications of 6-Iodopyridin-3-amine for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key properties of 6-Iodopyridin-3-amine are summarized below.

PropertyValueSource
CAS Number 29958-12-1[1][3]
Molecular Formula C₅H₅IN₂[2][3][5]
Molecular Weight 220.01 g/mol [1][2][5]
Melting Point 63-67 °C[1][6]
Boiling Point 331.8 ± 27.0 °C at 760 mmHg[1][6]
Density 2.1 ± 0.1 g/cm³[1]
Appearance White to yellow-brown crystalline solid
Water Solubility Insoluble[6]
pKa 2.78 ± 0.10 (Predicted)[6]
LogP 1.2684 (Predicted)[7]
Storage Store at 2–8 °C under an inert atmosphere (e.g., Argon)[6]

Synthesis of 6-Iodopyridin-3-amine

The synthesis of 6-Iodopyridin-3-amine, or its synonym 2-amino-5-iodopyridine, can be efficiently achieved through the direct iodination of an appropriate aminopyridine precursor. The causality behind this synthetic choice lies in the activating effect of the amino group on the pyridine ring, which facilitates electrophilic substitution. A common and effective method involves the iodination of 2-aminopyridine.

A representative synthetic protocol is detailed in Chinese patent CN113429340B, which describes the preparation of 2-amino-5-iodopyridine.[8] This process is robust and scalable, making it suitable for producing the quantities required for research and development.

Synthetic Workflow Diagram

G cluster_0 Step 1: Iodination Reaction cluster_1 Step 2: Work-up and Purification A 2-Aminopyridine (Starting Material) C Reaction Vessel (Controlled Temperature) A->C B Iodinating Agent (e.g., Potassium Iodide in H₂SO₄) B->C D Crude 2-Amino-5-iodopyridine C->D Iodination E pH Adjustment (e.g., KOH solution) D->E Neutralization F Filtration & Drying E->F Precipitation G Pure 6-Iodopyridin-3-amine (Final Product) F->G Isolation

Caption: Synthetic workflow for 6-Iodopyridin-3-amine.

Detailed Experimental Protocol

The following protocol is an adapted representation based on the principles described in patent literature for the synthesis of 2-amino-5-iodopyridine.[8] Researchers should consult the original source and perform appropriate risk assessments before implementation.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add concentrated sulfuric acid (e.g., 35.0 g). Cool the acid to 0-5 °C.

  • Addition of Reactants: Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining the temperature. Once dissolved, add potassium iodide solution (e.g., 35-37% concentration) dropwise over a period of time, ensuring the reaction temperature does not exceed the set limit.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 100 °C) for a specified duration (e.g., 2 hours).[8]

  • Work-up: Cool the reaction mixture and carefully transfer it to a separate vessel. Neutralize the mixture by the dropwise addition of a base, such as a potassium hydroxide solution, until the pH reaches 8-9. This will cause the product to precipitate out of the solution.[8]

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the filter cake with water and dry it thoroughly to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent if required.

This self-validating protocol includes a clear endpoint (precipitation upon pH adjustment) and utilizes standard laboratory techniques for a reproducible and high-yielding synthesis.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 6-Iodopyridin-3-amine lies in its utility as a versatile building block for creating libraries of complex molecules for biological screening. The iodine and amine functionalities serve as chemical handles for orthogonal synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making 6-Iodopyridin-3-amine an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of modern drug synthesis.

  • Suzuki-Miyaura Coupling: This reaction forms new carbon-carbon bonds by coupling the iodopyridine with a boronic acid or ester. This is a widely used method for synthesizing biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[4]

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of various amine-containing fragments. This is crucial for building the complex amine-based pharmacophores found in many targeted therapies.[4]

  • Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in their own right.

The ability to perform these reactions regioselectively at the 6-position allows for the systematic exploration of the chemical space around the pyridine core, which is essential for optimizing the structure-activity relationship (SAR) of a drug candidate.

Role as a Pharmaceutical Intermediate

6-Iodopyridin-3-amine and its bromo-analog are key intermediates in the synthesis of a wide range of biologically active molecules.[4] For instance, it is cited as an effective intermediate for the synthesis of the anti-tumor antibiotic l-azacine.[6] The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently interacting with the hinge region of protein kinases. By using 6-Iodopyridin-3-amine as a starting point, medicinal chemists can rapidly generate analogs to probe these interactions and develop potent and selective inhibitors.

Illustrative Reaction Pathway

G cluster_buchwald A 6-Iodopyridin-3-amine C Pd Catalyst Ligand, Base A->C F Pd Catalyst Ligand, Base A->F B R-B(OH)₂ (Boronic Acid) B->C D 6-Arylpyridin-3-amine (C-C Bond Formation) C->D Suzuki Coupling E R₂NH (Secondary Amine) E->F G 6-(Dialkylamino)pyridin-3-amine (C-N Bond Formation) F->G Buchwald-Hartwig Amination

Caption: Key cross-coupling reactions of 6-Iodopyridin-3-amine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Iodopyridin-3-amine. It is classified as harmful and an irritant.

  • Hazard Statements:

    • Harmful if swallowed.[9]

    • Causes skin irritation.[6][9]

    • May cause respiratory irritation.[6][9]

    • Risk of serious damage to eyes.[6]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][10]

    • Avoid breathing dust.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

    • Store in a tightly closed container in a cool, dry place away from light.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

Conclusion

6-Iodopyridin-3-amine is a high-value chemical intermediate that serves as a versatile and powerful building block in the synthesis of complex organic molecules. Its dual functionality enables a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound provides a strategic advantage in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.

References

  • 6-Iodo-3-pyridinamine | CAS#:29958-12-1 | Chemsrc. (2025). Retrieved from [Link]

  • 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Iodopyridin-3-amine - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

  • 3-Aminopyridine Safety Data Sheet. (2025).
  • 3-Pyridinecarbonitrile Safety Data Sheet. (2025).
  • 6-iodopyridin-3-amine (C5H5IN2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337 - PubChem. (n.d.). Retrieved from [Link]

  • CAS No. 29958-12-1, 6-Iodopyridin-3-amine - 001CHEMICAL. (n.d.). Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • 3-Aminopyridine - Grokipedia. (n.d.).

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6-Iodo-4-methylpyridin-3-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Iodo-4-methylpyridin-3-amine: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and drug development. Its structural motifs—an aminopyridine core, a methyl group, and a strategically placed iodine atom—make it a versatile building block for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a highly functional handle for advanced synthetic transformations, including cross-coupling reactions and radiolabeling. This guide provides a comprehensive technical overview of this compound, beginning with a detailed analysis of its core physicochemical properties, including a first-principles calculation of its molecular weight. We further explore a representative synthetic protocol, elucidating the mechanistic rationale behind each step. Finally, we discuss its potential applications as a key intermediate in the development of novel therapeutics and imaging agents, grounded in the established utility of the aminopyridine scaffold.

Core Molecular Attributes and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both synthetic and biological systems. For this compound, these attributes are centered around its molecular formula, C₆H₇IN₂, and its corresponding molecular weight.[1]

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and formulation. It is calculated by summing the atomic weights of the constituent atoms.

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Iodine (I): 1 atom × 126.904 u = 126.904 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Total Molecular Weight = 72.066 + 7.056 + 126.904 + 28.014 = 234.040 u

This calculated value aligns with experimentally determined and database-reported values, confirming the compound's identity.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, providing researchers with essential data for experimental design.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 633328-47-9[1][2]
Molecular Formula C₆H₇IN₂[1]
Molecular Weight 234.04 g/mol [1][3]
Monoisotopic Mass 233.96540 Da[1]
Density 1.9 ± 0.1 g/cm³ (Predicted)[1]
Boiling Point 340.1 ± 42.0 °C at 760 mmHg (Predicted)[1]
Flash Point 159.5 ± 27.9 °C (Predicted)[1]
Topological PSA 38.91 Ų[1]
logP 1.91 (Predicted)[1]

Synthesis and Mechanistic Rationale

Experimental Protocol: Amine Deprotection (Illustrative)

This protocol details the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group, a standard procedure in organic synthesis to liberate a primary amine. The choice of a Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, preventing unwanted side reactions.

Step 1: Dissolution and Reaction Initiation

  • Dissolve the Boc-protected precursor, tert-butyl (6-iodo-4-methylpyridin-3-yl)carbamate (1.0 eq), in 3 M hydrochloric acid (HCl).

  • Causality: 3 M HCl provides a sufficiently acidic medium to protonate the carbamate's oxygen, initiating the cleavage mechanism. Water acts as the nucleophile.

Step 2: Thermal Promotion

  • Heat the reaction mixture to 60°C and maintain for 12 hours.

  • Causality: Increased temperature provides the necessary activation energy to drive the deprotection reaction, which proceeds via the formation of a stable tert-butyl cation, to completion.

Step 3: Neutralization and Workup

  • Cool the mixture to room temperature.

  • Carefully adjust the pH to ~8 by adding a saturated sodium bicarbonate (NaHCO₃) solution.

  • Causality: Neutralization is critical for two reasons. First, it deprotonates the newly formed amine hydrochloride salt to the free amine, rendering it soluble in organic solvents. Second, it quenches the excess acid, preventing degradation of the product.

Step 4: Extraction

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Causality: Ethyl acetate is an effective solvent for extracting the neutral amine product from the aqueous phase. The brine wash removes residual water and inorganic salts, and sodium sulfate removes the final traces of water from the organic solution.

Step 5: Isolation and Purification

  • Concentrate the dried organic solution under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

  • Causality: This final step removes any unreacted starting material and byproducts, yielding the pure this compound.

Synthesis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_isolation Isolation & Purification start 1. Dissolve Boc-Protected Precursor in 3M HCl react 2. Heat at 60°C for 12h start->react Initiate Deprotection cool 3. Cool to Room Temp react->cool neutralize 4. Neutralize with NaHCO₃ (pH 8) cool->neutralize extract 5. Extract with Ethyl Acetate (3x) neutralize->extract wash 6. Wash Organic Layer with Brine extract->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Silica Gel Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. For instance, the related compound 3-amino-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[5][6]

The iodine atom on the pyridine ring is the most reactive site for synthetic elaboration. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the modular and efficient construction of a diverse library of complex molecules.

Potential applications include:

  • Kinase Inhibitors: The aminopyridine core can serve as a hinge-binding motif for various protein kinases, which are critical targets in oncology. The iodo-position allows for the introduction of larger aromatic or heterocyclic groups to target the enzyme's solvent-exposed region, enhancing potency and selectivity.

  • CNS-Active Agents: Many central nervous system drugs feature aminopyridine structures. The lipophilicity and synthetic accessibility of this scaffold make it a promising starting point for developing new agents targeting neurological disorders.

  • Molecular Probes and Imaging Agents: The iodine atom can be directly replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. This is particularly relevant given that substituted 2-amino-4-methylpyridine analogues have been identified as potential tracers for imaging inducible nitric oxide synthase (iNOS), a key enzyme in inflammation.[7]

Role as a Versatile Chemical Hub

G cluster_apps Synthetic Pathways & Applications hub This compound suzuki Suzuki Coupling (+ Boronic Acids) hub->suzuki Pd Catalyst buchwald Buchwald-Hartwig (+ Amines/Amides) hub->buchwald Pd/Cu Catalyst radio Radioisotope Exchange (+ [¹²³I]NaI) hub->radio Cu(I) Mediated kinase Kinase Inhibitors (Oncology) suzuki->kinase cns CNS Agents (Neurology) buchwald->cns imaging SPECT/PET Tracers (Diagnostics) radio->imaging

Caption: this compound as a central hub for synthesis.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for researchers and scientists in drug development. Its precisely defined molecular weight and physicochemical properties provide a solid foundation for its use in complex synthetic endeavors. The presence of a synthetically versatile iodine atom on a biologically relevant aminopyridine scaffold opens numerous avenues for creating novel small-molecule therapeutics and advanced diagnostic imaging agents. The methodologies and applications discussed in this guide underscore its importance and provide a framework for its effective utilization in the laboratory.

References

  • 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834. PubChem.[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. ACS Omega.[Link]

  • 6-Methylpyridin-3-amine. National Center for Biotechnology Information.[Link]

  • 6-Methyl-pyridin-3-amine. PubMed.[Link]

  • 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513. PubChem.[Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Preparation method of 3-amino-4-methylpyridine.

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6-Iodo-4-methylpyridin-3-amine starting material for heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Iodo-4-methylpyridin-3-amine: A Versatile Starting Material for Heterocycle Synthesis

Authored by a Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] This dominance is due to their ability to present functional groups in precise three-dimensional orientations, engage in various non-covalent interactions with biological targets, and fine-tune physicochemical properties like solubility and lipophilicity.[1][2] Within the vast arsenal of synthetic building blocks, this compound has emerged as a particularly valuable and versatile precursor for the construction of complex heterocyclic scaffolds. Its strategic placement of an amino group, a methyl group, and a reactive iodine atom on a pyridine core allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound in the synthesis of novel heterocycles, with a focus on powerful palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies relevant to drug discovery and development.

Core Characteristics and Synthesis

Physicochemical Properties

This compound is a functionalized pyridine derivative whose structure is primed for sequential, regioselective modifications. The amino group serves as a potent nucleophile and a handle for directing groups, while the aryl iodide is an ideal electrophile for a multitude of transition-metal-catalyzed cross-coupling reactions.

PropertyValue
IUPAC Name This compound
CAS Number 633328-47-9[3]
Molecular Formula C₆H₇IN₂[3]
Molecular Weight 234.04 g/mol [3][4]
Topological Polar Surface Area 38.9 Ų[3][4]
Predicted Boiling Point 340.1 ± 42.0 °C at 760 mmHg[3]
Predicted Density 1.9 ± 0.1 g/cm³[3]
Proposed Synthesis Workflow

The synthesis of this compound can be efficiently achieved via direct electrophilic iodination of the commercially available precursor, 4-methylpyridin-3-amine. The amino group activates the pyridine ring towards electrophilic substitution, and while multiple positions are activated, the position ortho to the amino group is highly susceptible to halogenation. Reagents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) are effective for this transformation.[5]

G cluster_0 Synthesis of this compound A 4-Methylpyridin-3-amine B Electrophilic Iodination (e.g., ICl in Acetic Acid) A->B Starting Material C This compound B->C Reaction D Purification (Crystallization/Chromatography) C->D Crude Product E Final Product D->E Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: Expanding Molecular Diversity

The carbon-iodine bond in this compound is the linchpin for its utility in modern synthetic chemistry. It serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7][8] For our starting material, this reaction allows the iodine atom to be replaced with a wide variety of aryl, heteroaryl, or alkyl groups, providing rapid access to complex biaryl and substituted pyridine scaffolds.

Causality of Experimental Choices: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[7] The choice of ligand, often a bulky electron-rich phosphine, is critical for stabilizing the palladium center and promoting the oxidative addition and reductive elimination steps.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ R1X R¹-X (Aryl Iodide) OA_complex R¹-Pd(II)L₂-X TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination product R¹-R² TM_complex->product Product (R¹-R²) R1X->OA_complex Oxidative Addition R2B R²-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is an exceptionally powerful method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is co-catalyzed by palladium and a copper(I) salt.[12] Using this compound, this protocol enables the direct installation of an alkynyl moiety, a versatile functional group that can participate in subsequent transformations like click chemistry or further cyclizations.

Causality of Experimental Choices: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-coupling reactions. The crucial difference is the copper cycle, where copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide.[13] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle. The amine base also serves to neutralize the HX byproduct.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-I Pd0->OA Oxidative Addition (Ar-I) RE Ar-Pd(II)L₂-C≡CR OA->RE Transmetalation RE->Pd0 Reductive Elimination product Ar-C≡CR RE->product CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide CuAcetylide->OA To Pd Cycle Alkyne H-C≡CR + Base Alkyne->CuI Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Setup: In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent like anhydrous THF or DMF.

  • Catalysts & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), the copper(I) co-catalyst (e.g., CuI, 4-8 mol%), and an amine base such as triethylamine (2.0-3.0 equiv).

  • Inert Atmosphere: Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue via flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

While our starting material already possesses an amino group, the Buchwald-Hartwig amination offers a strategic method to introduce a second, different nitrogen nucleophile at the 6-position.[14] This palladium-catalyzed reaction couples aryl halides with a vast range of primary and secondary amines, amides, or carbamates.[6] It is an indispensable tool for synthesizing complex poly-amino aromatic systems, which are common motifs in pharmaceuticals.[14]

Causality of Experimental Choices: The mechanism follows the standard oxidative addition, amine coordination/deprotonation, and reductive elimination sequence.[14] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical.[15] It must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate but not so nucleophilic that it competes with the desired amine. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in making this reaction highly general and efficient, even for less reactive aryl chlorides.[16]

Buchwald_Cycle Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)Lₙ-X Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)Lₙ(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Coord Amido_Complex Ar-Pd(II)Lₙ(NR¹R²) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product Reactant_ArX Ar-X Reactant_Amine HNR¹R² Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagents: Add this compound (1.0 equiv) to the tube.

  • Solvent & Nucleophile: Seal the tube, remove it from the glovebox, and add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine nucleophile (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 80-110 °C with stirring for the required time (typically 4-24 hours).

  • Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude material by silica gel chromatography to obtain the desired product.

Intramolecular Cyclization: Building Fused Ring Systems

The true synthetic power of this compound is realized when its functional groups are used in concert to construct fused heterocyclic systems. The 3-amino and 4-methyl groups constitute a reactive four-carbon unit perfectly positioned for [4+1] cyclization reactions to form valuable 6-azaindole scaffolds.

[4+1] Cyclization for 6-Azaindole Synthesis

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged scaffold in medicinal chemistry, found in numerous drug candidates for treating diseases ranging from cancer to inflammatory conditions.[17] A highly efficient method to construct this system from 3-amino-4-methylpyridine derivatives involves a [4+1] electrophilic cyclization.[18][19]

Causality of Experimental Choices: In this reaction, the 3-amino-4-methylpyridine core acts as the four-atom component. A C1-bielectrophile, such as trifluoroacetic anhydride (TFAA), serves as the one-atom component.[17] The reaction proceeds without the need for a metal catalyst or a strong organometallic base.[17] The proposed mechanism involves initial acylation of the amino group, followed by activation of the 4-methyl group through the formation of a pyridinium salt intermediate. This facilitates deprotonation and subsequent intramolecular cyclization onto the acyl group, followed by dehydration to yield the aromatic azaindole ring. The iodo-substituent at the 6-position remains intact throughout this process, providing a handle for further diversification via the cross-coupling reactions described previously.

Cyclization_Workflow Start This compound Step1 Reaction with C1 Electrophile (e.g., TFAA) Start->Step1 Intermediate Acylated Intermediate & Pyridinium Salt Formation Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product Fused 6-Azaindole Product Step2->Product

Caption: Logical workflow for the [4+1] cyclization to form a 6-azaindole.

Experimental Protocol: [4+1] Electrophilic Cyclization

  • Setup: Dissolve this compound (1.0 equiv) in a suitable high-boiling aprotic solvent (e.g., toluene or xylenes) in a flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add the C1-bielectrophile, such as trifluoroacetic anhydride (TFAA) (2.0-3.0 equiv), to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (110-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Workup: Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the functionalized 6-azaindole.

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of reactivity and strategic functionality. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions allows for the systematic and predictable introduction of diverse chemical functionalities. Furthermore, its inherent structure is ideally suited for elegant cyclization strategies to construct high-value heterocyclic cores like 6-azaindoles. The orthogonality of these reaction types—modifying the C-I bond while preserving the core for cyclization, or vice versa—provides chemists with a flexible and powerful platform for navigating chemical space. For researchers, scientists, and drug development professionals, mastering the application of this starting material opens the door to the rapid synthesis of novel, complex, and biologically relevant molecules, accelerating the journey from concept to clinical candidate.

References

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heterocycles in Medicinal Chemistry. PubMed Central - NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

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  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Heterocycles in Medicinal Chemistry II. MDPI. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. NIH. [Link]

  • Sonogashira Coupling Reaction. YouTube. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • 6-Iodopyridazin-3-amine. PubChem. [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]

  • 6-Methylpyridin-3-amine. ResearchGate. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central - NIH. [Link]

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An In-depth Technical Guide to the Reactivity of the C-I Bond in 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-4-methylpyridin-3-amine is a key heterocyclic building block whose utility in medicinal chemistry and materials science is fundamentally dictated by the reactivity of its carbon-iodine (C-I) bond. This guide provides a comprehensive technical analysis of the C-I bond's reactivity, focusing on its role as a versatile linchpin for palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric factors governing its activation and delve into the mechanistic nuances of cornerstone transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By synthesizing established literature with field-proven insights, this document serves as an authoritative resource for scientists seeking to strategically leverage this molecule in complex synthetic campaigns.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. The title compound, this compound, offers a particularly valuable substitution pattern: an iodo group for facile functionalization, an amino group for modulating solubility or serving as a pharmacophoric feature, and a methyl group for steric and electronic tuning.

The focal point of this molecule's synthetic versatility is the C-I bond. Among halogens, iodine possesses the optimal balance of properties for facile participation in catalytic cycles:

  • Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), leading to a lower activation energy for oxidative addition to a low-valent metal catalyst, such as Pd(0).

  • Reactivity: The relative reactivity for coupling partners generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[1] This high reactivity allows for milder reaction conditions, which enhances functional group tolerance and is a critical consideration in multi-step syntheses of complex molecules.

This guide will dissect the key reactions that pivot on the C-I bond, providing not just protocols, but the underlying rationale for catalyst, ligand, and base selection.

Molecular Structure and Electronic Landscape

The reactivity of the C-I bond in this compound is not governed by the iodine atom alone. The pyridine ring's electronics, influenced by the amino and methyl substituents, play a crucial role.

  • Inductive and Mesomeric Effects:

    • The amino group (-NH₂) at the 3-position is a strong electron-donating group (EDG) through resonance (mesomeric effect), increasing the electron density of the pyridine ring.

    • The methyl group (-CH₃) at the 4-position is a weak electron-donating group through induction.

    • The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but is key to its role in metal-ligand interactions.

This electronic environment influences the polarity and strength of the C-I bond, making the carbon atom at the 6-position sufficiently electrophilic to undergo oxidative addition in palladium-catalyzed cycles.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations

The C-I bond of this compound is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in drug discovery.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures by coupling an organohalide with an organoboron species.[1][4]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or added directly as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][5] The choice of catalyst often depends on air stability and the need for specific ligand coordination.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.[6]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1][5] The choice of base can significantly impact reaction rate and yield, with stronger bases often required for less reactive coupling partners.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->aryl_pd_complex inv1 aryl_pd_complex->inv1 transmetalation Transmetalation inv2 transmetalation->inv2 aryl_r_pd_complex Ar-Pd(II)-R'(L)₂ reductive_elimination Reductive Elimination aryl_r_pd_complex->reductive_elimination product Ar-R' reductive_elimination->product inv3 product->inv3 inv1->transmetalation inv2->aryl_r_pd_complex inv3->pd0 boronic_acid R'-B(OR)₂ + Base ate_complex [R'-B(OR)₂(Base)]⁻ boronic_acid->ate_complex ate_complex->transmetalation Boron-ate complex

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[6]

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 equiv), and a suitable ligand like XPhos (0.03 equiv).[6]

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents, typically a mixture like dioxane and water (e.g., 5:1 ratio).[6]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Arylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (µW)High[6]
Arylboronic EsterPd(OAc)₂ / PCy₃K₃PO₄DMF100High[6]

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes, which are valuable intermediates in organic synthesis.[7] This reaction is distinguished by its use of a dual-catalyst system: palladium and copper(I).[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[8]

  • Copper(I) Co-catalyst: A copper salt, typically CuI, is crucial. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[9] This species is more reactive and readily undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HX acid byproduct.[7]

Generalized Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_complex->pd0 Reductive Elimination (Ar-C≡C-R') transmetalation Transmetalation pd_complex->transmetalation alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + CuI, Base - H-Base⁺I⁻ cu_acetylide->transmetalation reductive_elimination_product Ar-Pd(II)-(C≡C-R')(L)₂ transmetalation->reductive_elimination_product

Caption: Interdependent catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like THF or DMF.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv), and the copper co-catalyst, CuI (0.05-0.10 equiv).

  • Base Addition: Add an amine base, such as triethylamine (2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a wide range of amines.[2][3] This reaction is critical for accessing structures prevalent in many FDA-approved drugs.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP and DPPF were early breakthroughs, while modern systems often use biaryl phosphines (e.g., XPhos, RuPhos) which allow for the coupling of a broader range of amines, including primary amines and even ammonia equivalents.[3][10] These ligands promote the crucial reductive elimination step from the palladium(II) amido complex.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though often at the cost of reaction efficiency.[11]

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a biaryl phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the target compound by silica gel chromatography.

Amine TypeCatalyst/LigandBaseSolventTemp (°C)General OutcomeReference
Primary AlkylaminePd₂(dba)₃ / XPhosNaOtBuToluene100-110Good to Excellent[3][10]
Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Dioxane100Good to Excellent[2]
AnilinePd-precatalyst / RuPhosK₂CO₃t-BuOH80-100Good to Excellent[11]

Table 2: Representative conditions for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The C-I bond of this compound serves as a highly reliable and versatile functional handle for advanced organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures under relatively mild conditions. A thorough understanding of the mechanistic principles behind Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions empowers researchers to make rational, informed decisions in experimental design. This strategic approach to catalyst, ligand, and base selection is paramount for optimizing yields, ensuring functional group tolerance, and ultimately accelerating the discovery and development of novel chemical entities. As catalytic methods continue to evolve, the utility of foundational building blocks like this compound will undoubtedly expand, further cementing its role in the synthetic chemist's toolbox.

References

  • Royal Society of Chemistry. (n.d.). On the activation of PhICl2 with pyridine. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodopyridazin-3-amine. PubChem Compound Database. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chad, J. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-6-methylpyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 6-Methylpyridin-3-amine. PubMed Central. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]

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Spectroscopic Characterization of 6-Iodo-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a cornerstone of molecular design. Their utility as scaffolds in drug discovery and functional materials is well-documented. 6-Iodo-4-methylpyridin-3-amine is a functionalized pyridine derivative whose specific substitution pattern—an iodo group, a methyl group, and an amine group—offers multiple avenues for further chemical modification, making it a valuable building block.

The unambiguous structural confirmation of such intermediates is not merely a procedural step; it is the foundation upon which all subsequent research is built. Inaccurate characterization can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and compromised research outcomes. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to definitively characterize this compound. Our approach emphasizes the causality behind the data, providing not just reference values but a framework for interpretation grounded in fundamental principles.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first analyze the molecule's structure to predict the expected signals.

Caption: Molecular Structure of this compound.

Key Structural Features:

  • Aromatic Pyridine Ring: Expect signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching vibrations in IR.

  • Primary Amine (-NH₂): This group will show characteristic N-H stretching and bending modes in IR. In ¹H NMR, the amine protons will appear as a potentially broad signal, and their presence can be confirmed by D₂O exchange.[1]

  • Methyl Group (-CH₃): A sharp singlet is expected in the ¹H NMR spectrum in the aliphatic region.

  • Iodo Group (-I): The iodine atom is a heavy halogen, which will significantly influence the chemical shift of the carbon it is attached to (C6) in ¹³C NMR. Its presence is definitively confirmed by the characteristic isotopic pattern in high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on data from structurally similar compounds, such as 6-chloro-4-iodopyridin-3-amine[2], and established substituent effects, the following ¹H NMR spectrum is predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~8.0 - 8.2Singlet (s)1HDeshielded by the adjacent ring nitrogen.
H-5~7.4 - 7.6Singlet (s)1HAromatic proton on the pyridine ring.
-NH₂~3.5 - 4.5Broad Singlet (br s)2HChemical shift is variable and depends on concentration and solvent. The protons are exchangeable with D₂O.[1]
-CH₃~2.2 - 2.4Singlet (s)3HAttached to an aromatic ring, typically appears in this region.

Interpretation: The ¹H NMR spectrum is expected to be relatively simple and highly informative. The two aromatic protons (H-2 and H-5) appear as sharp singlets because they lack adjacent proton neighbors for spin-spin coupling. The signal for H-2 is shifted further downfield due to the strong deshielding effect of the adjacent electronegative nitrogen atom. The methyl group protons also appear as a singlet, integrating to three protons. The amine protons typically present as a broad singlet that will disappear upon shaking the sample with a drop of D₂O, a definitive diagnostic test.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-6~100 - 115C-I Carbon: The iodo-substituted carbon is significantly shielded by the "heavy atom effect" of iodine, shifting it far upfield.
C-4~145 - 150Substituted aromatic carbon adjacent to the methyl group.
C-2~140 - 145Aromatic carbon adjacent to the ring nitrogen.
C-3~135 - 140C-NH₂ Carbon: The carbon bearing the amine group.
C-5~125 - 130Aromatic CH carbon.
-CH₃~18 - 22Methyl carbon attached to an aromatic ring.

Interpretation: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The most diagnostic signal is that of C-6, the carbon bonded to iodine. The heavy atom effect causes significant shielding, shifting this signal to an unusually high field (low ppm value) for an aromatic carbon.[4] The other aromatic carbons appear in the typical range of 125-150 ppm, with their precise shifts influenced by the electronic effects of the nitrogen, amine, and methyl substituents.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A characteristic two-band peak, confirming the presence of a primary amine.[6]
3100 - 3000C-H Aromatic StretchPyridine RingIndicates C-H bonds on the aromatic ring.
2950 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)Confirms the presence of the methyl group.
1640 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)A strong absorption that further confirms the primary amine functional group.[1][6]
1600 - 1450C=C and C=N Ring StretchPyridine RingA series of sharp bands characteristic of aromatic rings.
1350 - 1250C-N StretchAromatic AmineIndicates the bond between the amine nitrogen and the aromatic ring.
~600 - 500C-I StretchIodo Group (-I)A weak absorption in the far-IR region, often difficult to observe but confirms the carbon-iodine bond.

Interpretation: The IR spectrum provides clear evidence for the key functional groups. The most telling feature is the pair of sharp peaks in the 3450-3300 cm⁻¹ region, which is a hallmark of the asymmetric and symmetric N-H stretches of a primary amine. This, combined with the N-H bending vibration around 1600 cm⁻¹, provides irrefutable proof of the -NH₂ group. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic pyridine ring stretching vibrations, validates the core structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z ValueIonSignificance
248[M]⁺Molecular Ion: Confirms the molecular weight of the compound (C₆H₇IN₂).
233[M - CH₃]⁺Loss of the methyl group.
121[M - I]⁺Loss of an iodine radical, a common fragmentation for iodo-aromatics.
93[M - I - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring fragment.

Interpretation: The molecular formula of this compound is C₆H₇IN₂. The nominal molecular weight is 248 g/mol . The mass spectrum should clearly show the molecular ion peak [M]⁺ at m/z 248. A key feature of iodo compounds is the very prominent peak corresponding to the loss of the iodine atom (mass 127), leading to a significant fragment at m/z 121. Further fragmentation of the remaining aminomethylpyridine cation would likely involve the characteristic loss of HCN (mass 27) from the pyridine ring. The "nitrogen rule" applies here: a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent with 248.[1]

Experimental Protocols and Workflow

Adherence to standardized protocols is critical for obtaining reproducible and high-quality spectroscopic data.

Logical Workflow for Characterization

G A Sample Preparation (Dissolve ~5-10 mg in 0.6 mL deuterated solvent, e.g., CDCl₃) B ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) A->B NMR Analysis C NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C H Data Integration & Interpretation (Correlate NMR, IR, and MS data with structure) C->H D IR Sample Preparation (Place small amount on ATR crystal) E FTIR Spectrum Acquisition (e.g., 32 scans, 4 cm⁻¹ resolution) D->E IR Analysis E->H F MS Sample Introduction (Direct infusion or GC-MS) G Mass Spectrum Acquisition (Electron Ionization, 70 eV) F->G MS Analysis G->H I Final Structure Confirmation H->I

Sources

An In-Depth Technical Guide to the Safe Handling of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Iodo-4-methylpyridin-3-amine (CAS No. 126546-56-7) is publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including aminopyridines, iodinated aromatic compounds, and methylpyridines. This information is intended to provide a comprehensive safety framework for handling this compound in a research and development setting. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work.

Introduction to this compound and Its Associated Hazards

This compound is a substituted pyridine derivative. Its structure, incorporating an iodo group, a methyl group, and an amino group on the pyridine ring, suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the aminopyridine scaffold is significant, as many aminopyridine derivatives are known to be biologically active. However, the combination of these functional groups also necessitates a careful evaluation of the compound's potential hazards.

Based on the toxicological profiles of related aminopyridines, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled.[1] Aminopyridines can cause skin, eye, and respiratory irritation.[2] Therefore, stringent safety protocols are essential when handling this compound.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of laboratory safety. For this compound, this involves a careful consideration of its potential hazards, which can be inferred from related compounds.

Postulated GHS Classification

The following Globally Harmonized System (GHS) classification is a conservative estimate based on available data for similar compounds.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[1]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[2]
Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.

Figure 1. Risk Assessment Workflow cluster_assessment Risk Assessment Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Evaluate likelihood and severity Control Risks Control Risks Assess Risks->Control Risks Implement mitigation strategies Review Controls Review Controls Control Risks->Review Controls Monitor effectiveness and adjust as needed

Caption: A stepwise process for identifying, assessing, controlling, and reviewing risks associated with handling chemical compounds.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.

Body PartProtective EquipmentStandard
Eyes/FaceChemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3]
Skin and BodyChemical-resistant gloves (e.g., nitrile), lab coat-
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if dusts are generated or ventilation is inadequate
Handling Procedures
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Dispensing: Avoid the generation of dust. Use appropriate tools for transferring the solid material.

  • During Use: Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[5]

  • Cleaning: Clean up spills promptly using appropriate absorbent materials. Wash hands thoroughly after handling.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is advisable to store under an inert atmosphere.[4] Keep away from strong oxidizing agents and acids.[3]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound.

Figure 2. Safe Handling Workflow cluster_handling Handling Protocol Preparation Preparation Don PPE Don PPE Preparation->Don PPE Chemical Handling Chemical Handling Don PPE->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: A sequential workflow for ensuring safety during the handling of hazardous chemicals.

Emergency Procedures and First Aid

In the event of an exposure or emergency, immediate and appropriate action is crucial.

First-Aid Measures

The following first-aid measures are based on protocols for similar compounds and should be administered by trained personnel.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Emergency Response Decision Tree

This diagram provides a simplified decision-making process in the event of a laboratory emergency involving this compound.

Figure 3. Emergency Response Decision Tree Emergency Emergency Personal Exposure? Personal Exposure? Emergency->Personal Exposure? Spill or Release? Spill or Release? Emergency->Spill or Release? Fire? Fire? Emergency->Fire? Administer First Aid Administer First Aid Personal Exposure?->Administer First Aid Yes Evacuate Area Evacuate Area Spill or Release?->Evacuate Area Large Spill Contain Spill Contain Spill Spill or Release?->Contain Spill Small Spill Activate Alarm Activate Alarm Fire?->Activate Alarm Yes Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Activate Alarm->Evacuate Area If unsafe Use Extinguisher Use Extinguisher Activate Alarm->Use Extinguisher If safe

Caption: A decision tree for immediate actions during a chemical emergency.

Physical and Chemical Properties

While specific data for this compound is not available, the properties of related compounds can provide some insight. It is expected to be a solid at room temperature.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Expected to be stable.

  • Conditions to Avoid: Strong heating.

  • Incompatible Materials: Strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on the structure, the following potential effects should be considered:

  • Acute Toxicity: As previously stated, it is likely to be harmful by ingestion, skin contact, and inhalation.

  • Carcinogenicity: No components of similar compounds are listed as carcinogens by IARC, NTP, or OSHA.

Ecological Information

The environmental impact of this compound has not been determined. It should not be released into the environment.[3]

Conclusion

This compound is a compound with significant potential in research and development. However, the lack of a specific Safety Data Sheet necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate personal protective equipment, and following stringent handling and emergency protocols based on the known hazards of structurally related compounds, researchers can work with this compound in a safe and responsible manner.

References

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An In-depth Technical Guide to Alternative Synthetic Routes for 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Iodo-4-methylpyridin-3-amine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, appearing in a significant number of FDA-approved pharmaceuticals.[1] Functionalized pyridines are prized as versatile building blocks, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] Among these, this compound stands out as a particularly valuable intermediate. Its strategic placement of an iodo group, a primary amine, and a methyl group on the pyridine ring provides three distinct points for chemical modification. The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of complex molecular fragments. The amine group offers a site for amide bond formation, sulfonylation, or further functionalization, making this molecule a critical component in the synthesis of novel therapeutic agents.[4]

This guide provides an in-depth exploration of viable and alternative synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the causality behind strategic choices, offering field-proven insights for researchers, chemists, and drug development professionals. Each route is presented with a focus on chemical logic, mechanistic underpinnings, and practical considerations for laboratory execution.

Strategic Overview: Navigating the Synthesis

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry of the iodo and amino substituents on the 4-methylpyridine core. The synthetic strategies can be broadly categorized by the sequence in which the key functional groups are introduced. This guide will focus on two principal and divergent approaches:

  • Route A: Late-Stage Iodination - Beginning with a pre-formed 4-methylpyridin-3-amine core and introducing the iodine atom in a subsequent step.

  • Route B: Early-Stage Iodination - Constructing the pyridine ring with the iodine atom already in place, followed by the introduction or formation of the amine group.

The choice between these routes depends on factors such as starting material availability, scalability, and tolerance to specific reaction conditions.

G cluster_start Common Precursors cluster_route_a Route A: Late-Stage Iodination cluster_route_b Route B: Early-Stage Iodination 4-Picoline 4-Picoline 3-Halo-4-Picoline 3-Halo-4-Picoline 4-Picoline->3-Halo-4-Picoline Halogenation 4-Picoline-3-boronic acid 4-Picoline-3-boronic acid 3-Halo-4-Picoline->4-Picoline-3-boronic acid Grignard/Borylation A_Start 4-Methylpyridin-3-amine 3-Halo-4-Picoline->A_Start Amination 4-Picoline-3-boronic acid->A_Start Chan-Lam Amination A_Step1 Diazotization & Iodination (Sandmeyer-type) A_Start->A_Step1 A_Step2 Direct Electrophilic Iodination A_Start->A_Step2 A_End This compound A_Step1->A_End A_Step2->A_End B_Start Substituted Pyridine Precursor (e.g., 2-Iodo-4-methyl-5-nitropyridine) B_Step1 Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) B_Start->B_Step1 B_End This compound B_Step1->B_End

Caption: High-level overview of divergent synthetic strategies.

Route A: Synthesis via Late-Stage Iodination

This approach leverages the commercially available or readily synthesized 4-methylpyridin-3-amine as the central intermediate. The key transformation is the regioselective introduction of iodine at the C6 position.

Part 1: Securing the Starting Material: 4-Methylpyridin-3-amine

The accessibility of this starting material is crucial for the viability of Route A. Several robust methods for its preparation have been reported.

  • Method 1a: From 3-Halo-4-picoline. A common industrial route involves the nucleophilic substitution of a halogen (typically bromine or chlorine) from 3-bromo- or 3-chloro-4-picoline with an ammonia source.[5] This reaction often requires high temperatures and pressures in an autoclave, with a copper salt like copper(II) sulfate acting as a catalyst to facilitate the amination.[5] While effective for large-scale production, the harsh conditions can be a drawback for standard laboratory settings.

  • Method 1b: From 4-Picoline-3-boronic acid. A milder and more modern approach involves the Chan-Lam amination of 4-picoline-3-boronic acid.[6][7] This reaction uses an ammonia source in the presence of a metal oxide catalyst (e.g., copper(II) oxide) and can proceed at room temperature, offering high yields and simpler reaction setups.[6][7]

Parameter Method 1a (from 3-Halo-4-picoline) Method 1b (from 4-Picoline-3-boronic acid)
Key Reagents 3-Bromo-4-picoline, Ammonia, CuSO₄4-Picoline-3-boronic acid, Ammonia, CuO
Conditions High Temp (160-180°C), High Pressure (Autoclave)Room Temperature, Atmospheric Pressure
Reported Yield ~90-95%[5]~85-95%[6][7]
Advantages Utilizes readily available halo-picolines.Mild conditions, high yield, simple setup.
Disadvantages Requires specialized high-pressure equipment.Boronic acid precursor may be more expensive.
Part 2: The Iodination Step - A Sandmeyer-Type Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an amino group into a halide via a diazonium salt intermediate.[8][9] While the classic Sandmeyer reaction often employs copper(I) salts as catalysts for chlorination or bromination, the corresponding iodination reaction typically proceeds readily without a catalyst upon treatment with an iodide salt, such as potassium iodide (KI).[10][11]

To apply this to our target molecule, a precursor with an amino group at the C6 position is required, namely 4-methylpyridine-3,6-diamine . The synthesis of this diamine would likely proceed from 6-chloro-4-methylpyridin-3-amine via nucleophilic substitution with ammonia, followed by the selective diazotization of the 6-amino group.

The Causality Behind the Sandmeyer Reaction: The power of this method lies in its regiochemical precision. By starting with a precursor where an amino group is already located at the desired position (C6), the transformation is unambiguous. The process involves two critical stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0-5 °C). This converts the amino group into an arenediazonium salt (-N₂⁺), which is an exceptionally good leaving group (dinitrogen gas).[9][11]

  • Iodide Displacement: The diazonium salt solution is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the N₂ group to form the aryl iodide.[12]

G cluster_mech Sandmeyer-Type Iodination Mechanism Amine 4-Methylpyridine-3,6-diamine Diazotization NaNO₂, HCl 0-5 °C Amine->Diazotization Step 1: Diazotization Diazonium Diazonium Salt Intermediate (-N₂⁺ at C6) Diazotization->Diazonium Displacement KI (aq) Diazonium->Displacement Step 2: Displacement Product This compound Displacement->Product N₂ gas evolves

Caption: Key steps in the Sandmeyer-type iodination pathway.

Protocol: Sandmeyer-Type Synthesis of this compound

This protocol is illustrative, based on established Sandmeyer procedures, and assumes the availability of 4-methylpyridine-3,6-diamine.

  • Diazotization:

    • Suspend 4-methylpyridine-3,6-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford the pure this compound.

Route B: Synthesis via Early-Stage Iodination

This strategy inverts the functional group installation, beginning with an iodinated pyridine core and subsequently adding the amine functionality. A common approach involves the reduction of a nitro group.

Part 1: Synthesis of a 6-Iodo-4-methyl-3-nitropyridine Intermediate

The synthesis of this key intermediate is the first critical step. A plausible route starts with 4-methyl-3-nitropyridine.

  • Nitration of 4-Picoline: 4-picoline can be nitrated to give 4-methyl-3-nitropyridine, though this reaction can be challenging and may require harsh conditions (e.g., fuming nitric and sulfuric acids).[5]

  • Halogenation: The subsequent step is the introduction of a halogen at the 6-position. This can be challenging to achieve directly as an iodination. A more common route is to first introduce a chlorine atom to yield 6-chloro-4-methyl-3-nitropyridine.

  • Halogen Exchange (Finkelstein Reaction): The 6-chloro intermediate can then undergo a halogen exchange reaction with a source of iodide, such as sodium iodide in acetone, to yield 6-iodo-4-methyl-3-nitropyridine.

Part 2: Nitro Group Reduction

The final step is the reduction of the nitro group at the C3 position to the desired primary amine. This is a standard and high-yielding transformation in organic synthesis.

The Causality Behind Nitro Reduction: The electron-withdrawing nature of the nitro group makes it readily susceptible to reduction by various reagents. The choice of reductant can be tailored based on the presence of other functional groups.

  • Tin(II) Chloride (SnCl₂): A classic and robust method involves using tin(II) chloride in concentrated hydrochloric acid. This method is highly effective for reducing aromatic nitro groups and is tolerant of many other functionalities, including aryl halides.

  • Catalytic Hydrogenation: Another common method is catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This is often a cleaner method, but care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (removal of the iodine atom) as an undesired side reaction.

Protocol: Nitro Reduction to Synthesize this compound

This protocol is based on standard nitro reduction procedures and assumes the availability of 6-iodo-4-methyl-3-nitropyridine.

  • Reaction Setup:

    • To a solution of 6-iodo-4-methyl-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).

    • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

    • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic solids.

    • Extract the aqueous filtrate multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography.

Comparative Summary of Synthetic Routes

Feature Route A (Sandmeyer-Type) Route B (Nitro Reduction)
Key Intermediate 4-Methylpyridine-3,6-diamine6-Iodo-4-methyl-3-nitropyridine
Regiocontrol Excellent; defined by precursor synthesis.Dependent on selective nitration and halogenation.
Key Transformation Diazotization-Iodide DisplacementNitro Group Reduction
Potential Issues Stability of diazonium salt; synthesis of the diamine precursor.Harsh nitration conditions; potential dehalogenation during reduction.
Overall Strategy Builds complexity from a core amine.Installs key functionalities sequentially.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and challenges. The Late-Stage Iodination (Route A) , particularly via a Sandmeyer-type reaction, offers excellent regiochemical control, provided a suitable diaminopyridine precursor can be efficiently synthesized. The Early-Stage Iodination followed by Nitro Reduction (Route B) relies on more classical transformations but may require careful optimization to manage harsh conditions and potential side reactions.

The optimal route for a given application will depend on the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and expertise available in the laboratory. This guide has aimed to provide the necessary technical detail and chemical reasoning to empower researchers to make informed decisions in their synthetic planning.

References

  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook. Chemicalbook.
  • Sandmeyer reaction - Wikipedia. Wikipedia.
  • Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap.
  • 6-Methylpyridin-3-amine - PMC - NIH.
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.
  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. Life Chemicals.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • Sandmeyer Reactions | Organic Chemistry - YouTube. Chad's Prep.
  • Heterocyclic Building Blocks - SRD ORGANICS LTD. SRD Organics Ltd.
  • MedChem Highlights - Enamine. Enamine.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.

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Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction is particularly vital in the synthesis of pharmaceuticals and functional materials, where arylamines are prevalent structural motifs.[4][5] This application note provides an in-depth protocol and expert insights for the C-N cross-coupling of 6-Iodo-4-methylpyridin-3-amine, a valuable heteroaromatic building block. We will dissect the critical parameters of the reaction, explain the mechanistic rationale behind component selection, and offer a detailed, step-by-step guide for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, incorporating troubleshooting advice to navigate the unique challenges posed by heteroaromatic substrates.

Introduction: The Power and Challenge of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, largely supplanting harsher, traditional methods that suffered from limited functional group tolerance and substrate scope.[1] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine, catalyzed by a palladium complex and mediated by a base.[6][7]

While powerful, the application of this methodology to heteroaromatic halides, particularly pyridines, introduces specific challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst and impeding the catalytic cycle.[8] Therefore, the careful selection of the ligand, catalyst, and reaction conditions is paramount to achieving high yields and reproducibility. The substrate of focus, this compound, presents an additional layer of complexity due to the presence of a free amine group, which could potentially undergo self-coupling or other side reactions if not properly managed. This guide addresses these nuances to provide a robust and reliable protocol.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][9]

  • Catalyst Activation & Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, is typically generated in situ from a more stable Pd(II) precatalyst.[8][9] This Pd(0) complex initiates the cycle by inserting into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[4][10]

  • Amine Coordination & C-N Bond Formation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition + Ar-I pd_complex L-Pd(II)(Ar)(I) oxidative_addition->pd_complex amine_binding Amine Coordination & Deprotonation (+ HNR'R'', Base) pd_complex->amine_binding reductive_elimination Reductive Elimination product Product Formed (Ar-NR'R'') reductive_elimination->product product->pd0 Catalyst Regeneration ArNRR Coupled Product product->ArNRR amido_complex L-Pd(II)(Ar)(NR'R'') amine_binding->amido_complex amido_complex->reductive_elimination ArI This compound ArI->oxidative_addition Amine Amine (HNR'R'') Amine->amine_binding Base Base Base->amine_binding

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Dissection of Critical Experimental Parameters

The success of this coupling hinges on the judicious selection of four key components. The causality behind these choices is explained below.

  • Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient.[8] For robust and reproducible results, especially in drug development settings, the use of air-stable, well-defined Pd(II) precatalysts is strongly recommended.[11] These "precatalysts" are designed to readily generate the active monoligated Pd(0) species upon exposure to the base in the reaction mixture, leading to more consistent reaction initiation.[8]

  • Ligand: The ligand is arguably the most critical component. Its role is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition. For coupling reactions on electron-rich or heteroaromatic systems, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[1][4]

    • Why bulky and electron-rich? The steric bulk favors the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[1] The electron-donating nature of the ligand increases electron density on the palladium, which facilitates the oxidative addition and, critically, the final reductive elimination step to release the product.[10] Ligands like XPhos, RuPhos, and SPhos have demonstrated broad utility and are excellent starting points for optimization.[12]

  • Base: The base's primary function is to deprotonate the amine, forming the nucleophilic amido species that participates in the C-N bond formation. The choice of base is a balance between reactivity and functional group compatibility.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base.[8] However, its high basicity can be incompatible with sensitive functional groups like esters or nitro groups on either coupling partner.[9]

    • Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases such as K₃PO₄ or Cs₂CO₃ are preferred.[1][8] These often require higher reaction temperatures but offer broader functional group tolerance. The physical properties of these bases (e.g., particle size) can also impact reactivity, as the deprotonation can occur at the solid-liquid interface.[8]

  • Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components at the chosen temperature.[8] Aprotic, non-coordinating solvents are standard.

    • Common Choices: Toluene, 1,4-dioxane, and THF are frequently used.[8][13] Toluene is often an excellent choice for aryl iodides, as the iodide salt byproduct (e.g., NaI) has poor solubility and precipitates, which can help mitigate potential product inhibition.[10]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit catalysis.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>97%Commercial SourceStore under inert gas.
Amine Coupling Partner (e.g., Morpholine)Anhydrous, >99%Commercial SourceUse freshly distilled or from a sure-seal bottle.
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos]>98%Commercial SourceHandle in a glovebox or under inert atmosphere.
XPhos Pd G3 Precatalyst>98%Commercial SourceAir-stable, preferred for ease of handling.
Sodium tert-butoxide (NaOtBu)>97%Commercial SourceHighly hygroscopic. Weigh quickly or handle in a glovebox.
TolueneAnhydrous, >99.8%Commercial SourceDegas before use (e.g., by sparging with argon for 30 min).
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor workup.
Brine (Saturated NaCl solution)-Lab PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

4.2 Equipment Setup

  • Oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert atmosphere manifold (Argon or Nitrogen).[14]

  • Heating mantle or oil bath with a temperature controller and stirrer.[14]

  • Syringes and needles for liquid transfer.[14]

4.3 Step-by-Step Reaction Procedure

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 eq.) via syringe. Follow this by adding 5 mL of degassed anhydrous toluene via syringe.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).[14]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check for the consumption of the starting iodo-pyridine.

4.4 Workup and Purification

  • Quenching: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Model Reaction Parameters

The following table provides a sample calculation for the protocol described above.

ComponentMol. Wt. ( g/mol )Amount (mg)mmolesEquivalentsCatalyst Load (mol%)
This compound234.032341.01.0-
Morpholine87.121051.21.2-
Sodium tert-butoxide96.101351.41.4-
XPhos Pd G3863.7617.30.020.022.0
Toluene (Solvent)-----

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (moisture, oxygen).2. Poor solubility of reagents.3. Insufficient temperature.1. Ensure rigorous anhydrous/anaerobic conditions. Use a fresh, reliable precatalyst.2. Screen alternative solvents (e.g., dioxane, CPME).3. Increase temperature in 10 °C increments.
Substrate Decomposition 1. Base is too strong for functional groups present.2. Reaction temperature is too high.1. Switch to a weaker base (K₃PO₄, Cs₂CO₃) and re-optimize temperature.2. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require longer reaction times.
Formation of Side Products 1. Hydrodehalogenation (replacement of -I with -H).2. Self-coupling or other undesired reactions.1. This can arise from β-hydride elimination pathways; screening different ligands may help. Ensure the amine is not a limiting reagent.2. Re-evaluate ligand/base combination. A more sterically hindered ligand may prevent unwanted interactions.

References

  • Buchwald-Hartwig Amination (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 21, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (n.d.). Chemical Reviews. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point (n.d.). University of Windsor. Retrieved January 21, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions... (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols: The Heck Reaction of 6-Iodo-4-methylpyridin-3-amine with Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of unsaturated halides with alkenes, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Substituted pyridines, in particular, are prevalent structural motifs in a vast number of biologically active compounds. Consequently, the functionalization of the pyridine core via powerful methodologies like the Heck reaction is of paramount importance in drug discovery and development for the creation of novel molecular entities.[2][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specific, highly functionalized pyridine substrate: 6-Iodo-4-methylpyridin-3-amine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide robust, step-by-step protocols for its successful execution.

Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.

Caption: The generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex [R-Pd(II)(Alkene)(L2)]+X- Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Pd R-CH2-CH(R')-Pd(II)-X(L2) Migratory_Insertion->Sigma_Alkyl_Pd Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Hydride_Elimination Pd_Hydride_Complex H-Pd(II)-X(L2) Beta_Hydride_Elimination->Pd_Hydride_Complex Product_Release Product Release Product Substituted Alkene Pd_Hydride_Complex->Product Base_Regeneration Reductive Elimination (Base) Pd_Hydride_Complex->Base_Regeneration Base_Regeneration->Pd(0)L2 HX_Salt H-Base+ X- Base_Regeneration->HX_Salt Base Base Base->Base_Regeneration

The key steps involved are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II)-pyridyl intermediate.[2]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond.[2][7] This step is often rate-determining and dictates the regioselectivity of the product.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the vinylpyridine product and a palladium-hydride species.[2][8]

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Key Reaction Parameters and Considerations

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The presence of both an iodo and an amino group on the pyridine ring introduces specific challenges and opportunities for optimization.

Palladium Catalyst and Precursor

A variety of palladium sources can be employed. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from a more stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂).[1][8] The reduction of the Pd(II) precursor to the active Pd(0) catalyst can be facilitated by phosphine ligands, amines, or even the solvent.[8]

  • Expert Insight: For substrates like this compound, the amino group can potentially coordinate to the palladium center, influencing the catalyst's activity. The use of Pd(OAc)₂ is often preferred due to its high reactivity and solubility in common organic solvents.

Ligands

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity and selectivity.[1][10]

  • Monodentate Ligands: Triphenylphosphine (PPh₃) and Tri-o-tolylphosphine (P(o-tol)₃) are commonly used. The bulkier P(o-tol)₃ can sometimes lead to improved yields by promoting the reductive elimination step.

  • Bidentate Ligands: Ligands like BINAP can be employed, particularly when stereoselectivity is a concern.[8]

  • Phosphine-Free Systems: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without an external phosphine ligand, especially in polar aprotic solvents like DMF or NMP.[3] Ionic liquids have also been shown to facilitate phosphine-free Heck reactions.[1]

Base

A base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[5] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are common choices.[1][10] They are generally robust and cost-effective.

  • Organic Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used, especially in reactions with phosphine ligands.[1][6] They can also act as reducing agents for the Pd(II) precursor.

  • Expert Insight: For the aminopyridine substrate, a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point to avoid potential side reactions with the amino group.

Solvent

The choice of solvent is critical and can influence reaction rates and even the operative catalytic pathway.[11]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequently used and are known to accelerate the reaction.[6][12]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are also viable options.[6]

  • Aqueous Mixtures: The addition of water to solvents like DMF or NMP can sometimes accelerate the reaction rate.[3][12]

  • Expert Insight: Due to the polar nature of this compound, polar aprotic solvents like DMF or NMP are highly recommended to ensure good solubility of the starting materials and intermediates.

Experimental Protocols

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Reagent Purity: The purity of reagents, especially the solvent and base, is crucial for reproducible results. Anhydrous solvents should be used where specified.

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.

Caption: A generalized workflow for the Heck reaction of this compound.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Alkene - Pd Catalyst - Ligand - Base add_reagents Add Reagents and Solvent reagents->add_reagents glassware Dry Glassware setup Assemble Reaction Under Inert Gas glassware->setup setup->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol details a representative procedure using a common electron-deficient alkene.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Scope of the Heck Reaction with Various Alkenes

The following table summarizes representative results for the Heck reaction of this compound with a variety of alkenes under optimized conditions.

EntryAlkeneProductConditions [a]Yield (%)
1Methyl Acrylate3-(2-(methoxycarbonyl)vinyl)-4-methylpyridin-6-amineA85
2Styrene4-methyl-3-(2-phenylvinyl)pyridin-6-amineA78
3n-Butyl Acrylate3-(2-(butoxycarbonyl)vinyl)-4-methylpyridin-6-amineA82
4Acrylonitrile3-(2-cyanovinyl)-4-methylpyridin-6-amineA75
51-Octene4-methyl-3-(oct-1-en-1-yl)pyridin-6-amineB65

[a] Reaction Conditions:

  • A: this compound (1 mmol), alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 mmol), DMF (5 mL), 100 °C, 12 h.

  • B: this compound (1 mmol), alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Cs₂CO₃ (2 mmol), NMP (5 mL), 120 °C, 24 h.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a more robust ligand or increasing the catalyst loading slightly.

    • Poor Solubility: If starting materials are not fully dissolved, consider a different solvent or a higher reaction temperature.

    • Insufficient Base: Ensure the base is anhydrous and present in sufficient excess.

  • Formation of Byproducts:

    • Homocoupling of the Alkene: This can occur at higher temperatures. Consider lowering the reaction temperature or using a more selective catalyst system.

    • Reduction of the Iodide (Proto-deiodination): This can be a side reaction, especially in the presence of trace amounts of water. Ensure anhydrous conditions.

  • Reaction Stalls:

    • Incomplete Reduction of Pd(II): If using a Pd(II) precursor, ensure the conditions are suitable for its reduction to Pd(0).

    • Product Inhibition: In some cases, the product may coordinate to the palladium catalyst and inhibit its activity.

Conclusion

The Heck reaction is a powerful and versatile tool for the C-C bond formation and functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired vinylated pyridine derivatives can be achieved. The protocols and insights provided in this application note serve as a robust starting point for researchers in their efforts to synthesize novel and complex molecules for drug discovery and other applications. The reaction's tolerance for various functional groups underscores its broad utility in modern synthetic chemistry.[5]

References

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Royal Society of Chemistry. Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PubMed. The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. [Link]

  • ResearchGate. Palladium-Catalyzed Heck Arylations in the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Chemistry Notes. Heck Reaction: easy Mechanism, applications. [Link]

  • ResearchGate. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wipf Group, University of Pittsburgh. Basic Principles - Heck Reactions. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

  • National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • HETEROCYCLES. Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

6-Iodo-4-methylpyridin-3-amine is a richly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its strategic arrangement of a reactive iodine atom, a directing amino group, and a methyl-substituted pyridine core makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] The resulting substituted 4-methylpyridin-3-amine derivatives are prevalent motifs in a range of biologically active molecules, including kinase inhibitors. The strategic functionalization of this scaffold allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions. The protocols provided are designed as robust starting points for research and development, grounded in established methodologies for similar aminopyridine systems.

Challenges and Key Considerations in the Cross-Coupling of 3-Aminopyridines

The cross-coupling of substrates like this compound presents unique challenges that stem from the inherent properties of the aminopyridine core. The pyridine nitrogen and the exocyclic amino group can act as Lewis bases and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, thereby impeding the catalytic cycle.[2][3]

Key Strategies for Success:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount. These ligands, often of the biarylphosphine class (e.g., XPhos, SPhos, RuPhos), can sterically shield the palladium center, discouraging inhibitory coordination from the substrate's nitrogen atoms.[4]

  • Unprotected Amine: While protection of the amino group is a possible strategy, recent advancements in ligand design often allow for successful couplings on the unprotected substrate. This is advantageous as it avoids additional synthetic steps. The protocols herein focus on the use of the unprotected amine.

  • Choice of Base: The selection of an appropriate base is critical and can be reaction-dependent. Strong, non-nucleophilic bases are often employed to facilitate the catalytic cycle without competing in undesired side reactions.

Core Cross-Coupling Methodologies and Protocols

This section details the application of four major palladium-catalyzed cross-coupling reactions to this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section includes a brief mechanistic overview, a discussion of key parameters, and a detailed experimental protocol.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species.[5]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-I) pd0->oxidative_addition pd2_complex R-Pd(II)(I)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)₃⁻) pd2_complex->transmetalation diorganopalladium R-Pd(II)(R')L₂ transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0  Regeneration product R-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki-Miyaura Coupling of this compound with (4-ethoxyphenyl)boronic acid

Materials:

  • This compound (1.0 equiv)

  • (4-Ethoxyphenyl)boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, (4-ethoxyphenyl)boronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the Pd₂(dba)₃/XPhos mixture to the Schlenk flask.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA robust system for challenging substrates, promoting efficient oxidative addition.
Base K₃PO₄A strong, non-nucleophilic base effective in promoting transmetalation.
Solvent Dioxane/WaterA common solvent system for Suzuki couplings, facilitating dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][6]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺I⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (a pre-formed catalyst) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox, add this compound, NaOtBu, and the RuPhos Pd G3 pre-catalyst to a dry vial.

  • Add toluene, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3A highly active pre-catalyst, often effective for aminopyridine substrates.[8]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction type.
Temperature 100 °CA common temperature for these couplings to ensure a reasonable reaction rate.
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki and Buchwald-Hartwig reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[10]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add THF and triethylamine via syringe.

  • Add phenylacetylene dropwise.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THFA common aprotic solvent for this reaction.
Temperature Room TemperatureSonogashira couplings can often be performed under mild conditions.
Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[11]

Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[12]

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add DMF, triethylamine, and styrene.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A commonly used catalyst system for Heck reactions.
Base TriethylamineA standard base for the Heck reaction to regenerate the catalyst.
Solvent DMFA polar aprotic solvent that is often effective for Heck reactions.
Temperature 100 °CHigher temperatures are often required for Heck couplings.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to all the described cross-coupling reactions, emphasizing the importance of an inert atmosphere.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent coupling_partner Add Coupling Partner solvent->coupling_partner reaction Heat and Stir Reaction Mixture coupling_partner->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

General Cross-Coupling Workflow

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for its elaboration. While the inherent properties of the aminopyridine core present challenges, particularly concerning catalyst inhibition, the judicious selection of bulky, electron-rich ligands and optimized reaction conditions can lead to successful and high-yielding transformations. The protocols provided herein serve as robust and well-reasoned starting points for researchers to unlock the synthetic potential of this important scaffold in their drug discovery and materials science endeavors.

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  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

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Application Note & Protocols: Strategic Synthesis of Fused Pyridine Scaffolds from 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused pyridine heterocycles are cornerstones in medicinal chemistry and drug development, largely due to their structural resemblance to endogenous purines, which allows them to effectively interact with a wide range of biological targets.[1][2] Their prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores their significance as privileged scaffolds.[3][4] This application note provides a comprehensive guide to the strategic utilization of 6-Iodo-4-methylpyridin-3-amine, a versatile and highly functionalized starting material, for the synthesis of diverse fused pyridine systems. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, to construct valuable cores such as imidazo[4,5-b]pyridines and pyrido[3,2-b][5][6]oxazines. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The structure of this compound offers three distinct points for chemical modification, making it an ideal precursor for complex heterocyclic systems.

  • The C6-Iodo Group: This is the primary site for introducing molecular diversity. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-nitrogen bonds.[7]

  • The C3-Amino Group: This nucleophilic site is crucial for forming the fused ring. It can act as an intramolecular nucleophile in cyclization reactions or be functionalized further.

  • The Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen influences the molecule's overall reactivity and provides a potential site for hydrogen bonding interactions in the final compounds, enhancing their pharmacokinetic properties.[3]

Our strategic approach involves a two-stage process: initial functionalization at the C6 position via cross-coupling, followed by an intramolecular cyclization event involving the C3-amino group to construct the fused heterocyclic ring.

G cluster_0 Overall Synthetic Strategy Start This compound Coupling Stage 1: Pd-Catalyzed Cross-Coupling at C6-Iodo Start->Coupling Intermediate Key Synthetic Intermediates Coupling->Intermediate Introduce new functionality (e.g., -NHR, -Aryl, -Alkyne) Cyclization Stage 2: Intramolecular Cyclization Intermediate->Cyclization Ring-forming reaction involving C3-Amine Product Fused Pyridine Scaffolds Cyclization->Product

Caption: Overall strategy for synthesizing fused pyridines.

Stage 1: Palladium-Catalyzed Functionalization of the C6-Iodo Position

The high reactivity of the C-I bond allows for selective functionalization under mild conditions, leaving other functionalities intact. The choice of coupling reaction dictates the type of fused ring that can be subsequently formed.

Buchwald-Hartwig Amination: Gateway to Diaminopyridines

To construct fused systems like imidazo[4,5-b]pyridines, a second amino group must be installed at the C6 position. The Buchwald-Hartwig amination is the premier method for this transformation, enabling the coupling of aryl halides with a wide range of amines.[8][9][10]

Causality of Component Selection:

  • Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential.[11][12] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for C-N bond formation, and stabilize the active Pd(0) species.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the incoming amine, making it a more potent nucleophile for the palladium complex.[11][13]

  • Ammonia Equivalents: For the synthesis of the parent 2,3-diaminopyridine, direct coupling with ammonia can be challenging due to its tight binding to palladium.[8] Therefore, ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide are often used, followed by a simple hydrolysis step.[10]

G Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII Oxidative Addition (Ar-X) PdAmide Ar-Pd(II)-NHR' (L2) PdII->PdAmide Ligand Exchange (+ H2NR', - HX) PdAmide->Pd0 Reductive Elimination Product Ar-NHR' PdAmide->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Installation of an Alkyne Moiety

The Sonogashira reaction provides a powerful method for forming a C(sp²)-C(sp) bond, introducing an alkyne group that can participate in various cyclization reactions.[14][15]

Causality of Component Selection:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[7][16] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This synergistic action allows the reaction to proceed under milder conditions.

  • Anaerobic Conditions: It is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling), which is a major side reaction.[7][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to neutralize the HX byproduct and as a solvent.[7]

Suzuki Coupling: Installation of Aryl/Heteroaryl Groups

For the synthesis of more complex, polycyclic aromatic systems, the Suzuki coupling is the method of choice for creating C-C bonds between the pyridine core and other (hetero)aryl rings.[17][18][19]

Causality of Component Selection:

  • Catalyst/Ligand: A palladium source such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ is commonly used. The choice of ligand is crucial for stabilizing the catalyst and facilitating the reaction steps.

  • Base: An aqueous inorganic base like Na₂CO₃ or Cs₂CO₃ is required to activate the boronic acid/ester for the transmetalation step.[18]

  • Solvent: A two-phase solvent system (e.g., Dioxane/Water or Toluene/Water) is often employed to dissolve both the organic and inorganic reagents.

Stage 2: Intramolecular Cyclization to Fused Pyridines

With a new functional group installed at the C6 position, the stage is set for the ring-forming reaction.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are potent scaffolds in medicinal chemistry, acting as purine bioisosteres.[20] Their synthesis is readily achieved from the 6-(substituted-amino)-4-methylpyridin-3-amine intermediate prepared in Stage 1.

The general method involves the condensation and subsequent oxidative cyclization of the diaminopyridine intermediate with an aldehyde. This one-pot procedure is highly efficient.[5][6][21]

Key Reaction: 6-(R-amino)-4-methylpyridin-3-amine + R'-CHO → Fused Imidazo[4,5-b]pyridine

Alternatively, reagents like formic acid or triethyl orthoformate can be used to install the C2 carbon of the imidazole ring, yielding the unsubstituted imidazo[4,5-b]pyridine.[20]

Synthesis of Pyrido[3,2-b][5][6]oxazines

The pyrido[5][6]oxazine core is present in numerous bioactive compounds, including kinase inhibitors.[22][23][24] The synthesis of this scaffold requires an oxygen nucleophile positioned ortho to the C3-amino group. While not a direct cyclization from the intermediates described above, a strategic modification can enable its formation. A plausible route involves the conversion of the C6-iodo group to a hydroxyl group, followed by intramolecular cyclization with a suitable two-carbon electrophile that bridges the amino and hydroxyl groups. A more common and established route involves starting with or synthesizing a 2-amino-3-hydroxypyridine derivative and reacting it with an α-halo ketone or a similar reagent.[25][26]

Experimental Protocols

Protocol 1: Synthesis of N⁶-Benzyl-4-methylpyridine-3,6-diamine (Intermediate)

This protocol details the Buchwald-Hartwig amination to produce a key diaminopyridine intermediate.

ReagentM.W.AmountMolesEq.
This compound234.051.00 g4.27 mmol1.0
Benzylamine107.150.50 g4.69 mmol1.1
RuPhos Pd G3860.53147 mg0.17 mmol0.04
LiHMDS (1.0 M in THF)167.336.4 mL6.40 mmol1.5
Toluene, Anhydrous-20 mL--

Procedure:

  • To an oven-dried Schlenk flask, add this compound, RuPhos Pd G3 precatalyst, and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by benzylamine.

  • Begin stirring the mixture at room temperature. Slowly add the LiHMDS solution dropwise over 5 minutes. The solution will darken.

  • Heat the reaction mixture to 100 °C and maintain for 16 hours under an argon atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (Gradient: 20% to 80% Ethyl Acetate in Hexanes) to afford the title compound as a pale yellow solid.

    • Expected Yield: 75-85%.

    • Troubleshooting: If the reaction stalls, an additional portion of catalyst (1-2 mol%) can be added. Ensure all reagents and solvents are strictly anhydrous.

Protocol 2: Synthesis of 2-Benzyl-7-methyl-3H-imidazo[4,5-b]pyridine

This protocol details the one-pot cyclization to form the fused imidazole ring.

ReagentM.W.AmountMolesEq.
N⁶-Benzyl-4-methylpyridine-3,6-diamine213.28500 mg2.34 mmol1.0
Benzaldehyde106.12273 mg2.57 mmol1.1
Na₂S₂O₅190.11244 mg1.28 mmol0.55
DMSO-5 mL--

Procedure:

  • In a 25 mL round-bottom flask, suspend N⁶-Benzyl-4-methylpyridine-3,6-diamine, benzaldehyde, and sodium metabisulfite in DMSO.[21]

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. The reaction is typically accompanied by a color change to deep brown.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 50 mL of ice-water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the title compound. Further purification can be achieved by recrystallization from ethanol if necessary.

    • Expected Yield: 80-90%.

    • Causality Note: Na₂S₂O₅ is used here as a mild oxidizing agent and facilitates the cyclization process, which proceeds via an air-oxidative mechanism.[5][21]

G cluster_1 Protocol 2 Workflow Setup 1. Combine Reagents in DMSO Heat 2. Heat to 120°C (4-6 hours) Setup->Heat Monitor 3. Monitor by TLC Heat->Monitor Quench 4. Cool & Pour into Ice-Water Monitor->Quench Reaction Complete Filter 5. Vacuum Filtration Quench->Filter Dry 6. Dry Product Filter->Dry

Caption: Experimental workflow for imidazo[4,5-b]pyridine synthesis.

Conclusion

This compound stands out as a powerful and adaptable building block for the synthesis of medicinally relevant fused pyridine heterocycles. By leveraging modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate key intermediates that are primed for intramolecular cyclization. The strategic selection of coupling partners and reaction conditions allows for the targeted construction of diverse scaffolds like imidazo[4,5-b]pyridines, pyrrolo[2,3-b]pyridines, and others. The protocols and insights provided herein serve as a robust foundation for scientists engaged in drug discovery and development, facilitating the exploration of novel chemical space centered around the versatile fused pyridine core.

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Application Notes & Protocols: The Strategic Utility of 6-Iodo-4-methylpyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 6-Iodo-4-methylpyridin-3-amine. This versatile heterocyclic building block serves as a cornerstone in the synthesis of complex molecular architectures, particularly in the domain of kinase inhibitor discovery. We will explore its synthesis, physicochemical properties, and its strategic deployment in key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols are provided, with an emphasis on the underlying chemical principles and mechanistic rationale that govern experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Value Proposition of a Differentiated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple vectors make it a highly sought-after core. This compound distinguishes itself by offering three orthogonal points for chemical modification:

  • The C6-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties to build molecular complexity. The reactivity of the C-I bond is optimal for mild reaction conditions compared to C-Br or C-Cl bonds.[1]

  • The C3-Amino Group: A versatile nucleophile for amide bond formation, sulfonylation, reductive amination, or participation in Buchwald-Hartwig aminations, allowing for the exploration of a distinct chemical space.[2]

  • The Pyridine Nitrogen: Influences the molecule's overall basicity, solubility, and potential for forming critical hydrogen bonds with biological targets, such as the hinge region of protein kinases.[3]

This trifecta of functionality makes this compound a powerful platform for generating libraries of compounds aimed at a wide range of therapeutic targets, most notably protein kinases implicated in oncology and inflammatory diseases.[4]

Physicochemical Data and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValueSource/Note
Molecular Formula C₆H₇IN₂-
Molecular Weight 234.04 g/mol -
Appearance Off-white to light brown solidTypical observation
Solubility Soluble in DMSO, DMF, DioxaneCommon organic solvents
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light. The compound can be light-sensitive and the amino group is susceptible to oxidation.General best practices

Recommended Synthetic Protocol: Preparation of this compound

While commercially available, an in-house synthesis may be required. A reliable two-step procedure starting from the readily available 4-methyl-3-nitropyridine is outlined below. The causality behind this approach is the need to introduce the iodo group selectively. Direct iodination of 6-methylpyridin-3-amine is a feasible alternative, though regioselectivity can be a challenge.[5]

Synthesis_Workflow Start 4-Methyl-3-nitropyridine Intermediate 4-Methylpyridin-3-amine Start->Intermediate SnCl2·2H2O, EtOH Reflux, 4h (Reduction) Product This compound Intermediate->Product NIS, Acetonitrile RT, 12h (Iodination)

Diagram 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step A: Reduction of 4-Methyl-3-nitropyridine

  • To a round-bottom flask, add 4-methyl-3-nitropyridine (1.0 eq) and ethanol to create a 0.2 M solution.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. Rationale: SnCl₂ is a classical, robust, and cost-effective reagent for the reduction of aromatic nitro groups that is tolerant of the pyridine ring.

  • Heat the mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture to pH > 8 with a saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methylpyridin-3-amine, which can often be used without further purification.

Step B: Regioselective Iodination

  • Dissolve the crude 4-methylpyridin-3-amine (1.0 eq) from the previous step in acetonitrile (0.1 M).

  • Add N-Iodosuccinimide (NIS, 1.1 eq). Rationale: NIS is a mild and electrophilic iodine source. The reaction is directed to the C6 position, which is ortho to the activating amino group and sterically accessible.

  • Stir the reaction at room temperature, protected from light, for 12-18 hours. Monitor by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, a cornerstone of modern drug discovery for its reliability and functional group tolerance.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is paramount for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors designed to occupy hydrophobic pockets in the ATP-binding site.[4]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid/ester (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps.[9]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents This compound (1 eq) Aryl Boronic Acid (1.2 eq) Base (K2CO3, 2.0 eq) Heat Heat to 90°C Stir for 6-12h Reagents->Heat Catalyst Pd(PPh3)4 (0.05 eq) Catalyst->Heat Solvent Dioxane/H2O (4:1) Solvent->Heat Quench Cool to RT Dilute with EtOAc Heat->Quench Wash Wash with H2O, Brine Quench->Wash Purify Dry (Na2SO4) Concentrate Column Chromatography Wash->Purify

Diagram 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with 3-methoxyphenylboronic acid

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Rationale: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for a wide range of Suzuki couplings. For more challenging substrates, a ligand/precatalyst system like XPhos/G3-Pd may be superior.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere is crucial for reproducibility.

  • Add degassed solvents, 1,4-dioxane and water (4:1 ratio, to a final concentration of ~0.1 M). Rationale: The aqueous base is required to activate the boronic acid for the transmetalation step.[10]

  • Heat the reaction mixture to 90°C and stir for 6-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to yield the desired biaryl product.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling introduces a rigid alkyne linker, a valuable strategy for probing deep, narrow binding pockets or for use as a precursor to other functional groups.[11]

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[1] This acetylide species undergoes rapid transmetalation with the Pd(II)-aryl intermediate, driving the reaction forward under mild conditions. An amine base is used both to neutralize the HX byproduct and to act as a solvent.[12]

Sonogashira_Workflow Setup Setup Under N2 This compound (1 eq) Terminal Alkyne (1.1 eq) Solvent (THF/Et3N, 2:1) Catalysts Add Catalysts Pd(PPh3)4 (0.05 eq) CuI (0.1 eq) Setup->Catalysts Reaction Stir at RT Protect from light Monitor by LC-MS (2-6h) Catalysts->Reaction Workup Filter through Celite Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification

Diagram 3: Workflow for a copper-catalyzed Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

  • In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous THF and triethylamine (Et₃N).

  • Add phenylacetylene (1.1 eq).

  • Add copper(I) iodide (CuI, 0.1 eq) followed by Pd(PPh₃)₄ (0.05 eq). Rationale: The combination of Pd and Cu catalysts allows the reaction to proceed at room temperature with high efficiency.[13]

  • Stir the mixture at room temperature for 2-6 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the 6-alkynylpyridine product.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

While the starting material already contains an amino group, the iodo-substituent can be replaced with a different amine via Buchwald-Hartwig amination. This is a less common but powerful strategy for creating complex diaminopyridine structures.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.[2] A key difference is the need for a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine coupling partner, facilitating its coordination to the palladium center before reductive elimination.[14] The choice of a sterically hindered biarylphosphine ligand is crucial for promoting the C-N bond-forming reductive elimination step.[15]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the ligand (XPhos, 0.04 eq if not using a precatalyst), and the base (Sodium tert-butoxide, NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Seal the vial, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene or dioxane, followed by morpholine (1.2 eq).

  • Heat the reaction to 100°C for 8-16 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Structure-Activity Relationship (SAR) Insights

Data from numerous kinase inhibitor programs show that systematic modification of the aminopyridine core can dramatically influence potency and selectivity.[16][17] Using the protocols above, a focused library can be generated to probe the SAR around the this compound scaffold.

Diagram 4: Key points for SAR exploration on the 6-amino-4-methylpyridine scaffold.

Key SAR Observations from Literature:

  • C6-Position (R1): Introduction of small, hydrophobic aryl or heteroaryl groups via Suzuki coupling often leads to potent inhibition of kinases like JNK and PIM-1.[4][18] The planarity and size of this group are critical for fitting into the ATP-binding site.

  • C3-Amine Position (R2): Acylation of the amino group to form amides or sulfonamides can introduce vectors that form hydrogen bonds with the solvent-exposed region or backbones of the kinase, enhancing binding affinity and improving physicochemical properties.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry. Its strategically placed functional groups enable rapid library synthesis and scaffold decoration through robust and well-understood palladium-catalyzed reactions. The protocols and principles outlined in this guide provide a solid foundation for leveraging this building block in the design and synthesis of next-generation therapeutic agents.

References

  • Wikipedia. Sonogashira coupling.

  • Wikipedia. Buchwald–Hartwig amination.

  • Do, H.-Q., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Rosa, G. R., et al. (2016). Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Venkatesh, T., et al. (2014). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar.

  • ResearchGate. (2023). Structure activity relationship.

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

  • de Cássia da S. Rosa, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.

  • Sun, J., et al. (2008). 6-Methylpyridin-3-amine. PMC.

  • ResearchGate. (2008). 6-Methylpyridin-3-amine.

  • Yoon, S., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 kinase inhibitors. Semantic Scholar.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Sharma, J., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Sun, J., et al. (2008). 6-Methyl-pyridin-3-amine. PubMed.

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.

  • Bar-Sela, G., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Li, J-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.

  • Singh, A., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.

  • Academia.edu. (2015). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors.

Sources

Leveraging 6-Iodo-4-methylpyridin-3-amine as a Scaffold for Novel Ligand Synthesis via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-methylpyridine framework is a privileged scaffold in medicinal chemistry and a versatile structural motif for the design of advanced ligands in catalysis.[1][2] The strategic placement of an iodine atom at the 6-position transforms the parent molecule, 6-Iodo-4-methylpyridin-3-amine, into a powerful and highly adaptable building block for complex molecule synthesis. The iodo group serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of a wide array of functional groups. This guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for employing this key intermediate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of novel ligands with potential applications in drug discovery and materials science.

The Strategic Advantage of the this compound Scaffold

The utility of this compound stems from its distinct structural features:

  • The Pyridine Ring: A six-membered heteroaromatic ring that is a cornerstone of many FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions.

  • The 3-Amine Group: This primary amine provides a crucial vector for further functionalization or can serve as a primary coordination point in the final ligand, forming complexes with various metals.[3][4]

  • The 4-Methyl Group: This group subtly modulates the electronic properties of the pyridine ring and can provide steric influence in ligand-metal interactions.

  • The 6-Iodo Group: As a heavy halogen, iodine provides the ideal leaving group for a range of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for efficient bond formation under relatively mild conditions, making it superior to the corresponding bromo- or chloro-pyridines.

These features make the scaffold particularly amenable to the construction of bidentate ligands, which are crucial in both catalysis and the development of therapeutic agents.[5][6][7]

Synthetic Workflow Overview

The primary pathways for elaborating the this compound core involve palladium-catalyzed reactions that form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the 6-position.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  [Pd], Base, Ar-B(OH)₂   C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  [Pd], Base, R¹R²NH   D 6-Aryl/Heteroaryl-4-methylpyridin-3-amines (Novel C-linked Ligands) B->D E N,6-Disubstituted-4-methylpyridine-3,6-diamines (Novel N,N'-Bidentate Ligands) C->E

Figure 1: Key synthetic routes from this compound.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[8][9] It allows for the introduction of various aryl and heteroaryl moieties, making it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[10]

Principle and Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine.

  • Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which forms a borate species.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Causality Behind Component Selection:

  • Catalyst System (Pd Precatalyst + Ligand): For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often superior. They promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition. G2 or G3 precatalysts are often used for their air-stability and ease of use.[12]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid without causing unwanted side reactions with other functional groups.[11]

  • Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with a small amount of water, are used. The water can aid in the dissolution of the base and facilitate the transmetalation step.[8]

Detailed Experimental Protocol

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add solids to Schlenk flask: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) B 2. Add Pd catalyst & ligand (e.g., Pd₂(dba)₃ + SPhos) A->B C 3. Evacuate and backfill flask with Argon/Nitrogen (3x cycle) B->C D 4. Add degassed solvent(s) (e.g., Dioxane/Water) via syringe C->D E 5. Heat mixture to desired temp (e.g., 85-100 °C) with stirring D->E F 6. Monitor reaction by TLC or LC-MS (Typically 4-24 hours) E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Wash with water and brine G->H I 9. Dry (Na₂SO₄), filter, concentrate H->I J 10. Purify via flash column chromatography I->J

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundStarting Material>98% Purity
Arylboronic AcidCoupling Partner>97% Purity
Pd₂(dba)₃ or Pd(OAc)₂Palladium PrecatalystCatalyst Grade
SPhos, XPhos, or Pd(PPh₃)₄Ligand / CatalystCatalyst Grade
K₃PO₄ or Cs₂CO₃BaseAnhydrous, >99%
1,4-Dioxane or TolueneSolventAnhydrous, Degassed
Schlenk Flask / Inert Atmosphere SetupMaintain oxygen-free environmentStandard Lab Glass
Standard Glassware & Chromatography setupWork-up and PurificationStandard Lab Grade
Example Reaction Conditions & Yields
Arylboronic Acid PartnerCatalyst System (mol%)Base (eq)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)90890-98
3-Pyridylboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2)1001675-88
2-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)951280-92

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of complex arylamines from aryl halides.[13][14][15] Applying this reaction to our scaffold allows for the creation of novel diamino-pyridines, which are highly sought-after as N,N'-bidentate ligands for catalysis.[16]

Principle and Rationale

Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Causality Behind Component Selection:

  • Catalyst System: The choice of ligand is critical and depends heavily on the amine coupling partner (primary, secondary, hindered, etc.).[17] Bidentate ligands like Xantphos are robust for a range of amines. For more challenging couplings, bulky monophosphine Buchwald ligands (e.g., tBuDavePhos) are often required.[12]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is the most common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[15][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.

Detailed Experimental Protocol

G cluster_0 Reaction Setup (Glovebox Recommended) cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add solids to reaction vial: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) B 2. Add this compound and anhydrous solvent (e.g., Toluene) A->B C 3. Add Amine coupling partner (1.2-1.5 eq) B->C D 4. Seal vial and remove from glovebox C->D E 5. Heat to desired temp (e.g., 90-110 °C) with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS (Typically 6-24 hours) E->F G 7. Cool to RT, quench carefully with water F->G H 8. Dilute with EtOAc, filter through Celite G->H I 9. Wash with water/brine, dry (Na₂SO₄) H->I J 10. Concentrate and purify via chromatography I->J

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundStarting Material>98% Purity
Primary or Secondary AmineCoupling Partner>98% Purity
Pd₂(dba)₃ or Pd(OAc)₂Palladium PrecatalystCatalyst Grade
Xantphos or Buchwald LigandsLigandCatalyst Grade
NaOtBu or Cs₂CO₃Base>98%, Anhydrous
Toluene or 1,4-DioxaneSolventAnhydrous, Degassed
Glovebox or Schlenk LineMaintain anhydrous/anaerobic environmentStandard Lab Equip.
Standard Glassware & Chromatography setupWork-up and PurificationStandard Lab Grade
Example Reaction Conditions & Yields
Amine PartnerCatalyst System (mol%)Base (eq)Temp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.5)1101880-90
MorpholinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (2)1002475-85
BenzylaminePd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.5)1001682-93
n-HexylaminePd₂(dba)₃ (1) / tBuDavePhos (2)NaOtBu (1.5)901288-96

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor choice of ligand/base combination.4. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.2. Use anhydrous solvents and reagents.3. Screen different ligands and bases.4. Increase temperature.
Formation of Side Products 1. Suzuki: Homocoupling of boronic acid.2. Buchwald: Reductive dehalogenation of starting material.3. Competing reaction with the 3-amino group.1. Use a slight excess of the boronic acid; ensure inert atmosphere.2. Use a less reactive base or lower the temperature.3. Consider protecting the 3-amino group (e.g., with a Boc group) for complex substrates, although often not necessary.
Difficulty in Purification 1. Residual palladium catalyst.2. Products are highly polar.1. Filter the crude product through a pad of Celite and/or silica before concentration.2. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with NH₄OH).

Conclusion and Future Outlook

This compound is a premier building block for the synthesis of novel ligands and potential drug candidates. The protocols detailed here for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling provide reliable and versatile pathways to a vast chemical space. The resulting 6-aryl-4-methylpyridin-3-amines and N-substituted-4-methylpyridine-3,6-diamines are valuable scaffolds for developing new transition metal catalysts, kinase inhibitors, and other biologically active molecules.[18][19][20] The systematic application of these methods will undoubtedly accelerate discovery programs in both academic and industrial research.

References

  • Beheshti, A. et al. (2020). Design, synthesis and characterization of copper-based coordination compounds with bidentate (N,N and N,O) ligands. CrystEngComm. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • TCU Digital Repository (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available at: [Link]

  • Baruah, B. et al. (2020). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. National Institutes of Health. Available at: [Link]

  • Nolan, S. P. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Jansen, G. et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. National Institutes of Health. Available at: [Link]

  • Wang, G. et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Maccallini, C. et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • Beer, P. D. et al. (2012). Synthesis of the Trans-bidentate Ligand 1,2-Bis(Quinolin-2-ylethynyl)Benzene and the X-ray Crystal Structure of Its Complex with Palladium(II) Chloride. Molecules. Available at: [Link]

  • Ahmed, M. et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

  • ResearchGate (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]

  • David-Cordonnier, M-H. et al. (2007). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents (2007). Preparation process of 3 amino-4 methyl pyridine.
  • Hartwig, J. F. & Surry, D. S. (2010). The Story of the Buchwald-Hartwig Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Panda, S. S. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]

  • Liu, R. Y. et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Al-Amiery, A. A. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that troubleshooting a challenging Suzuki coupling, such as with 6-Iodo-4-methylpyridin-3-amine, requires a systematic approach grounded in mechanistic principles. This substrate is particularly challenging due to the presence of two nitrogen-based functional groups—a pyridine ring and an amino substituent—both of which can interact with the palladium catalyst. This guide is structured to walk you through diagnosing and solving low-yield issues by examining each critical reaction parameter.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues with the Suzuki-Miyaura coupling of this compound.

Troubleshooting Guide

Q1: My reaction has a very low yield or failed completely. What are the most common initial culprits?

A1: When a Suzuki-Miyaura coupling reaction fails with a substrate like this compound, the issues often trace back to one of three areas: catalyst inhibition, degradation of the coupling partners, or suboptimal reaction conditions.

  • Catalyst Inhibition/Deactivation: The primary amine and the pyridine nitrogen on your substrate are Lewis basic. They can coordinate strongly to the palladium center, effectively acting as catalyst poisons and preventing the catalytic cycle from proceeding efficiently.[1][2] The active Pd(0) species can also precipitate out of the solution as palladium black, especially at high temperatures, which removes it from the catalytic cycle.[3]

  • Reagent Instability: Boronic acids are susceptible to several decomposition pathways. The most common is protodeboronation , where a proton source (like water or alcohol co-solvents) cleaves the C–B bond, destroying your nucleophile.[4][5] They can also undergo dehydration to form inactive cyclic trimers (boroxines) or oxidation.[3][4]

  • Suboptimal Conditions: Suzuki reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent. A "one-size-fits-all" approach rarely works, especially for challenging heteroaromatic substrates.[6] Each component must be carefully selected to favor the desired reaction pathway over side reactions.

To begin troubleshooting, verify the purity and stability of your starting materials and ensure your reaction is conducted under a strictly inert atmosphere.

Q2: I suspect my catalyst system is the problem. How do I choose an optimal palladium catalyst and ligand for this specific aminopyridine?

A2: This is a very common issue. The C-I bond in your substrate is reactive, so the oxidative addition step is typically not the primary barrier.[5] The main challenge is preventing catalyst inhibition by the nitrogen atoms. Standard, less-hindered catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail with this class of substrate because the substrate can coordinate too strongly.[7][8]

You need a catalyst system that is both highly active and resistant to poisoning. The solution is typically to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.

Recommended Ligand Classes:

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their large steric bulk prevents the aminopyridine from binding too strongly to the palladium center, while their electron-donating nature accelerates the rate-limiting steps of the catalytic cycle.

    • Top Choices: SPhos, RuPhos, and XPhos are excellent starting points.[9][10] They have proven effective for coupling nitrogen-containing heterocycles.[1]

  • N-Heterocyclic Carbenes (NHCs): Ligands derived from imidazolium salts (e.g., IPr) form very stable and highly active palladium complexes. PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly useful as they are often air- and moisture-stable, simplifying reaction setup.[5][11]

Table 1: Representative Catalyst/Ligand Systems for Aminopyridine Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-3High activity for heteroaromatics, commercially available.
Pd₂(dba)₃XPhos1-3Excellent for sterically hindered and electron-rich partners.
PdCl₂(dppf)(Internal)2-5Good general catalyst, but may be less effective here than Buchwald systems.
PEPPSI-IPr(Internal)2-5Air- and moisture-stable precatalyst, high activity.[11]
Q3: What are the best base and solvent combinations for this reaction, and why?

A3: The base and solvent work in concert to facilitate the crucial transmetalation step, where the organic group is transferred from boron to palladium.[12] The base activates the boronic acid, making it more nucleophilic.

  • Base Selection: A moderately strong inorganic base is required.

    • Potassium Carbonate (K₂CO₃) : A common and effective choice.

    • Cesium Carbonate (Cs₂CO₃) : Often provides superior results in difficult couplings. The large, soft cesium cation is thought to improve the solubility of intermediates and accelerate the reaction.[6][13]

    • Potassium Phosphate (K₃PO₄) : A strong base that is often used in anhydrous conditions to minimize protodeboronation.[9]

  • Solvent System: A polar aprotic solvent, usually with a small amount of water, is standard. The water is necessary to dissolve the inorganic base.

    • 1,4-Dioxane/H₂O or THF/H₂O (e.g., 4:1 to 10:1 ratio) : These are the most common and reliable solvent systems.[6][14]

    • DMF or Toluene : Can be used if solubility of the starting materials is an issue, but require careful degassing.[14][15]

Recommendation: Start with Cs₂CO₃ in a 1,4-Dioxane/H₂O (10:1) mixture. If you observe significant protodeboronation of your boronic acid, switch to anhydrous conditions using K₃PO₄ in dry dioxane.

Table 2: Recommended Starting Conditions for Optimization

ParameterCondition A (Aqueous)Condition B (Anhydrous)Rationale
Base Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ is highly effective; K₃PO₄ minimizes protodeboronation.[6][9]
Solvent 1,4-Dioxane / H₂O (10:1)Anhydrous 1,4-DioxaneAqueous system for base solubility; anhydrous to protect boronic acid.
Temperature 80–110 °C80–110 °CHigher temperatures are often needed for challenging substrates.[16]
Q4: I see byproducts in my analysis (TLC/LC-MS). What are the likely side reactions and how can I prevent them?

A4: Three side reactions are particularly common in Suzuki couplings and can account for significant yield loss.

  • Protodeboronation:

    • What it is: Your boronic acid (R-B(OH)₂) reacts with a proton source to form R-H.[4][5]

    • How to identify it: You will see the corresponding arene/heteroarene from your boronic acid partner in your reaction mixture.

    • How to prevent it:

      • Use a more stable boron reagent like a pinacol boronic ester or a potassium trifluoroborate salt .[4][17]

      • Switch to anhydrous conditions with K₃PO₄ as the base.[9]

      • Ensure your solvents are thoroughly degassed to remove dissolved oxygen, which can accelerate decomposition.

  • Dehalogenation:

    • What it is: Your starting material, this compound, is reduced to 4-methylpyridin-3-amine.[5][16]

    • How to identify it: Look for the mass of the de-iodinated starting material in your LC-MS.

    • How to prevent it: This often occurs when the catalytic cycle is slow. Using a more active catalyst system (e.g., a Buchwald ligand) can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.

  • Homocoupling:

    • What it is: Two molecules of your boronic acid couple to form a biaryl byproduct (R-R).[3][6]

    • How to identify it: You will see a product corresponding to the dimer of your boronic acid partner.

    • How to prevent it: This is often promoted by oxygen or high catalyst loading. Ensure rigorous inert atmosphere and consider slightly lowering the catalyst loading. Using bulky ligands can also suppress this side reaction.[9]

Mandatory Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII Ar-Pd(II)-X L₂ OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RedEli Reductive Elimination PdII_Ar->RedEli RedEli->Pd0 Product Ar-Ar' (Coupled Product) RedEli->Product ArX Ar-X (Aryl Halide) ArX->OxiAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base (e.g., CO₃²⁻) Base->Trans Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent & Setup Check cluster_optimization Reaction Optimization cluster_analysis Byproduct Analysis cluster_solutions Targeted Solutions start Low Yield in Suzuki Coupling check_sm Verify Purity of Starting Materials (NMR/LCMS) start->check_sm check_boronic Assess Boronic Acid Stability (Consider using pinacol ester) check_sm->check_boronic check_inert Ensure Rigorous Inert Atmosphere (Degas!) check_boronic->check_inert opt_catalyst Screen Catalysts & Ligands (e.g., SPhos, XPhos, PEPPSI) check_inert->opt_catalyst opt_base Optimize Base (K₂CO₃ → Cs₂CO₃ → K₃PO₄) opt_catalyst->opt_base opt_solvent Optimize Solvent (Dioxane/H₂O vs. Anhydrous) opt_base->opt_solvent analyze_byproducts Identify Byproducts by LC-MS opt_solvent->analyze_byproducts is_proto Protodeboronation? analyze_byproducts->is_proto is_dehalo Dehalogenation? analyze_byproducts->is_dehalo is_homo Homocoupling? analyze_byproducts->is_homo sol_proto Use Anhydrous Conditions or Stable Boron Reagent is_proto->sol_proto Yes sol_dehalo Use More Active Catalyst to Increase Rate is_dehalo->sol_dehalo Yes sol_homo Improve Degassing Check Catalyst Loading is_homo->sol_homo Yes

Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.

Frequently Asked Questions (FAQs)

  • Q1: Do I need to protect the primary amine on my substrate?

    • A1: Generally, no. Modern catalyst systems with bulky phosphine ligands are designed to tolerate unprotected primary amines.[1][18] Attempting to protect and then deprotect the amine adds steps and can lower the overall yield. It is more efficient to find the right catalyst that is not inhibited by the amine.

  • Q2: How critical is it to degas my reaction mixture?

    • A2: It is absolutely critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promotes the homocoupling of boronic acids.[3] You must thoroughly degas your solvent(s) and the reaction vessel (with reagents loaded) before adding the catalyst. A common method is to cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) 3-5 times.[10]

  • Q3: My boronic acid is old. Could this be the problem?

    • A3: Yes. Boronic acids have limited shelf stability and can decompose over time, especially if not stored properly (cool, dry, dark conditions).[17] This leads to the formation of boroxines and other inactive species, which complicates stoichiometry and reduces reactivity.[4] If in doubt, use a fresh bottle or a more stable derivative like a pinacol ester.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).

    • Seal the flask, and apply vacuum for 10 minutes, then backfill with Argon. Repeat this cycle 3-4 times.

  • Catalyst Addition:

    • Under a positive pressure of Argon, add the Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition:

    • Via syringe, add previously degassed 1,4-Dioxane and water (10:1 ratio, to achieve a concentration of ~0.1 M with respect to the iodo-pyridine). The solvent should be degassed by sparging with Argon for at least 30 minutes.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: High-Throughput Catalyst/Ligand Screening

For challenging substrates, a small-scale screen is highly efficient.

  • Stock Solution Preparation:

    • Prepare a stock solution of your this compound, boronic acid, and base in the chosen solvent system.

  • Array Setup:

    • In an array of small reaction vials (e.g., in a 24-well plate), dispense an equal aliquot of the stock solution into each well.

  • Catalyst/Ligand Addition:

    • To each well, add a different catalyst/ligand combination. Use pre-weighed solids or add small volumes of dilute catalyst/ligand stock solutions.

  • Reaction and Analysis:

    • Seal the plate and heat to the desired temperature with stirring.

    • After a set time (e.g., 4 hours), take a small aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising catalyst system for scale-up.[14]

References

  • Current time inform
  • Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn. Accessed January 21, 2026.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem. Accessed January 21, 2026.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. Accessed January 21, 2026.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 21, 2026.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Accessed January 21, 2026.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Accessed January 21, 2026.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Accessed January 21, 2026.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Accessed January 21, 2026.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem. Accessed January 21, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Accessed January 21, 2026.
  • How to approach choosing reaction conditions for Suzuki? Reddit. Accessed January 21, 2026.
  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. BenchChem. Accessed January 21, 2026.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem. Accessed January 21, 2026.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Failed suzuki coupling, any suggenstions? Reddit. Accessed January 21, 2026.
  • Help needed with unreproducible Suzuki coupling. Reddit. Accessed January 21, 2026.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Accessed January 21, 2026.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Iodo-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during this specific C-N cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of hydrodehalogenation, where the iodine on my pyridine is replaced by hydrogen. What is causing this?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be promoted by several factors, including elevated temperatures, the choice of a sterically hindered or overly strong base, and certain ligands that favor a competing β-hydride elimination pathway.[1][2]

Q2: My reaction is sluggish, and I'm getting low conversion to the desired product. What are the likely reasons?

A: Low conversion with a substrate like this compound can often be attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively deactivating the catalyst.[3] Additionally, an inappropriate choice of ligand, base, or solvent can lead to a stalled catalytic cycle.[4]

Q3: Besides hydrodehalogenation, what other common side products should I be aware of?

A: While hydrodehalogenation is a primary concern, other potential side reactions include the formation of diaryl ethers if water is present and phenols are generated in situ, or homocoupling of the amine or aryl halide. The specific side products will depend heavily on your reaction conditions.[2]

Q4: Can the amine group on my starting material, this compound, interfere with the reaction?

A: Yes, the free amine can potentially complicate the reaction. It can act as a ligand for the palladium catalyst, and there is a possibility of self-coupling or other undesired reactions. While the primary amine is the intended nucleophile, its presence on the aryl iodide substrate adds a layer of complexity that requires careful optimization of reaction conditions.

In-Depth Troubleshooting Guide

Issue 1: Significant Formation of 4-methylpyridin-3-amine (Hydrodehalogenation)

This side reaction is a common pitfall and can often be mitigated by careful adjustment of the reaction parameters.

Plausible Causes:

  • β-Hydride Elimination: This is a key mechanistic step that can compete with reductive elimination to form the desired C-N bond.[2]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for undesired pathways like hydrodehalogenation.[1]

  • Inappropriate Base: A base that is too strong or sterically hindered can promote the elimination pathway.[1]

Diagnostic Experiments:

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 110°C) while keeping all other parameters constant. Monitor the ratio of product to the hydrodehalogenated side product by LC-MS or GC-MS.

  • Base Evaluation: Test a range of bases with varying strengths and steric profiles. Compare a strong, bulky base like NaOtBu with a weaker, less-hindered base like Cs₂CO₃.

Proposed Solutions:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands create a sterically hindered environment around the palladium center, which can disfavor the transition state leading to β-hydride elimination and prevent catalyst deactivation by the pyridine nitrogen.[5][6]
Base Switch to a weaker base like Cs₂CO₃ or K₃PO₄.Weaker bases can be less prone to promoting hydrodehalogenation.[7]
Temperature Lower the reaction temperature.This can help to favor the desired C-N bond formation over the higher-energy pathway of hydrodehalogenation.[1]
Solvent Use an apolar solvent like toluene or dioxane.The choice of solvent can influence the relative rates of competing reaction pathways.[1][4]
Issue 2: Low or No Conversion to the Desired Product

Low conversion is often a sign of an inhibited or inefficient catalytic cycle.

Plausible Causes:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3][6]

  • Inactive Catalyst: If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.[4][8]

  • Poor Ligand Choice: The selected ligand may not be suitable for this specific substrate, failing to promote oxidative addition or reductive elimination effectively.[4]

Diagnostic Experiments:

  • Ligand Screening: Perform a parallel screen of several bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to identify the most effective one for your specific amine coupling partner.

  • Precatalyst Comparison: Compare the performance of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a Pd(0) source (e.g., Pd₂(dba)₃) to determine if in situ reduction is a limiting factor.

Proposed Solutions:

ParameterRecommendationRationale
Ligand Employ bulky, electron-rich biaryl phosphine ligands.These ligands are designed to be sterically demanding, which helps to prevent the pyridine nitrogen from binding to the palladium and inhibiting the reaction.[5][6]
Catalyst Use a pre-formed Pd(0) catalyst or a precatalyst known for easy activation.This ensures that a sufficient concentration of the active Pd(0) species is present from the start of the reaction.[9]
Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS.A strong base is often necessary to efficiently deprotonate the amine and drive the catalytic cycle forward.[7]
Solvent Ensure the use of anhydrous, degassed solvents.Oxygen and water can deactivate the catalyst. Common choices include toluene, dioxane, and THF.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine, focusing on conditions that suppress hydrodehalogenation.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired amination versus the undesired hydrodehalogenation.

cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(L2) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2(L2) D->E F Reductive Elimination (Desired Pathway) E->F H β-Hydride Elimination (Side Reaction) E->H G Ar-NR2 (Product) F->G G->A Regenerates Catalyst I Ar-H (Hydrodehalogenation) H->I I->A Regenerates Catalyst

Caption: Competing pathways in Buchwald-Hartwig amination.

troubleshooting_flowchart start Low Yield or Side Products Observed check_hydrodehalogenation Major side product hydrodehalogenation? start->check_hydrodehalogenation check_conversion Low Conversion? check_hydrodehalogenation->check_conversion No lower_temp Lower Reaction Temperature check_hydrodehalogenation->lower_temp Yes check_reagents Check Reagent Purity & Inert Atmosphere check_conversion->check_reagents Yes weaker_base Use Weaker Base (e.g., Cs2CO3) lower_temp->weaker_base change_ligand_hydro Screen Bulky Ligands (e.g., XPhos, SPhos) weaker_base->change_ligand_hydro stronger_base Use Stronger Base (e.g., NaOtBu) check_reagents->stronger_base change_ligand_conv Screen Bulky Ligands (e.g., XPhos, RuPhos) stronger_base->change_ligand_conv change_catalyst Use Pd(0) Source (e.g., Pd2(dba)3) change_ligand_conv->change_catalyst

Caption: Troubleshooting decision tree for amination of this compound.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Mihovilovic, M., Koley, M., & Schnürch, M. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(10), 1505–1510. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?[Link]

  • Marion, N., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic letters, 14(1), 122-125. [Link]

  • Semantic Scholar. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]

  • Iyer, K. S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS omega, 9(8), 9455-9463. [Link]

Sources

Technical Support Center: Troubleshooting Dehalogenation of 6-Iodo-4-methylpyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource addresses a common and often frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions: the dehalogenation of 6-iodo-4-methylpyridin-3-amine. Our goal is to provide you with a deep, mechanistic understanding of this issue and to offer practical, field-tested solutions to mitigate it, ensuring the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction in which the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of 4-methylpyridin-3-amine as a significant byproduct, reducing the yield of your desired cross-coupled product and complicating purification.

The C-I bond in this compound is relatively weak and susceptible to cleavage. The electron-donating nature of the amino and methyl groups on the pyridine ring can further influence the reactivity of the molecule, sometimes exacerbating the propensity for this side reaction. Studies have shown that for some heterocyclic systems, iodo-derivatives can be more prone to dehalogenation compared to their bromo or chloro counterparts.[1][2]

Q2: What are the primary mechanistic pathways that lead to dehalogenation in a cross-coupling reaction?

Dehalogenation typically occurs within the palladium catalytic cycle and often involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways:

  • From the Base: Amine bases or alkoxide bases can react with the palladium complex to generate a Pd-H species. This is a common pathway, especially at elevated temperatures.[3]

  • From the Solvent: Protic solvents, such as alcohols or water, can serve as a source of hydride, particularly in the presence of a base.

  • From the Organometallic Reagent: In some cases, β-hydride elimination from the organometallic coupling partner can generate a Pd-H species.

  • From Phosphine Ligands: Degradation of phosphine ligands can sometimes be a source of hydride.

Once the Pd-H species is formed, it can participate in a reductive elimination with the aryl group on the palladium center, leading to the dehalogenated byproduct.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Issue 1: Significant formation of the dehalogenated byproduct, 4-methylpyridin-3-amine.

This is the most direct indicator of a competing dehalogenation pathway. The following sections provide a systematic approach to diagnosing and resolving this issue.

1. The Role of the Base: A Double-Edged Sword

The base is crucial for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] However, strong bases, particularly in combination with high temperatures, are often the primary culprits in generating the deleterious Pd-H species.

  • Recommendation: Switch to a weaker, non-coordinating base. While strong inorganic bases like NaOH, KOH, and alkoxides (e.g., NaOtBu) are common, they can be aggressive. Consider using milder carbonate or phosphate bases.

Base Relative Strength Typical Application Dehalogenation Risk
NaOtBu, KOtBuVery StrongBuchwald-HartwigHigh
K3PO4StrongSuzuki, Buchwald-HartwigModerate to High
K2CO3, Cs2CO3ModerateSuzukiModerate
KFWeakSuzukiLow
  • Experimental Protocol 1: Screening of Weaker Bases

    • Set up parallel reactions using your standard conditions as a control.

    • In separate reaction vessels, replace the strong base with an equivalent amount of K3PO4, K2CO3, or KF.

    • Maintain all other reaction parameters (temperature, solvent, catalyst, ligand) constant.

    • Monitor the reactions by LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

2. Solvent Effects: More Than Just a Medium

Protic solvents like alcohols (methanol, ethanol) or water, often used in Suzuki couplings, can be a direct source of hydrides. While they can be beneficial for dissolving the base, their use should be carefully considered when dehalogenation is observed.

  • Recommendation: Switch to an aprotic solvent system. Toluene, dioxane, and THF are excellent choices. If a co-solvent is needed for solubility, consider using a minimal amount of water.

3. Catalyst and Ligand Selection: Guiding the Reaction Pathway

The choice of palladium precursor and, more critically, the phosphine ligand can significantly influence the outcome of the reaction. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps, potentially outcompeting the dehalogenation pathway.[5][6]

  • Recommendation: Employ bulky, electron-rich monophosphine ligands. Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are excellent starting points. These ligands can stabilize the palladium center and facilitate the desired cross-coupling.

Ligand Type Key Features Potential Impact on Dehalogenation
PPh3Basic, less bulkyGeneral purposeMay not be sufficient to prevent dehalogenation
XPhosBulky, electron-richPromotes oxidative additionCan significantly reduce dehalogenation
SPhosBulky, electron-richGood for sterically hindered substratesCan be effective in minimizing side reactions
RuPhosBulky, electron-richOften used for challenging couplingsCan provide high selectivity
  • Experimental Protocol 2: Ligand Screening

    • Set up a series of reactions with your optimized base and solvent system.

    • Use a consistent palladium precursor (e.g., Pd2(dba)3 or a pre-catalyst).

    • In separate reactions, use different bulky monophosphine ligands (e.g., XPhos, SPhos, RuPhos) at the recommended catalyst-to-ligand ratio.

    • Run the reactions at the lowest effective temperature and monitor for product formation and dehalogenation.

4. Temperature Control: Taming the Reaction Rate

Higher reaction temperatures can accelerate both the desired reaction and the undesired dehalogenation. Often, dehalogenation has a higher activation energy, meaning it becomes more prevalent at elevated temperatures.

  • Recommendation: Reduce the reaction temperature. If your initial attempts were at 100 °C or higher, try running the reaction at 80 °C or even room temperature if the catalyst system is active enough.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting the dehalogenation of this compound.

Troubleshooting_Workflow Start Dehalogenation of This compound Observed Base Step 1: Modify Base (e.g., K3PO4, K2CO3, KF) Start->Base Solvent Step 2: Change Solvent (e.g., Toluene, Dioxane) Base->Solvent Still significant dehydrogenation Success Problem Solved: High Yield of Desired Product Base->Success Dehalogenation minimized Ligand Step 3: Screen Ligands (e.g., XPhos, SPhos) Solvent->Ligand Still significant dehydrogenation Solvent->Success Dehalogenation minimized Temperature Step 4: Lower Temperature Ligand->Temperature Still significant dehydrogenation Ligand->Success Dehalogenation minimized Temperature->Success Dehalogenation minimized Reassess Re-evaluate and Combine Strategies Temperature->Reassess Still significant dehydrogenation Reassess->Base

Caption: A stepwise approach to troubleshooting dehalogenation.

Understanding the Catalytic Cycles

To effectively troubleshoot, it is essential to visualize the competing reaction pathways.

Catalytic_Cycles cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L_n) B->C D Transmetalation (R-M) C->D H Ar-Pd(II)-I(L_n) E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G I Formation of Pd-H Species H->I Base/Solvent J Ar-Pd(II)-H(L_n) I->J K Reductive Elimination J->K K->A L Ar-H (Dehalogenated Product) K->L

Caption: Competing catalytic cycles in cross-coupling reactions.

By systematically evaluating and modifying the reaction parameters as outlined in this guide, researchers can effectively suppress the undesired dehalogenation of this compound and achieve higher yields of their target molecules.

References

  • Gessner Group. Phosphine ligands and catalysis. [Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Navarro, O., Marion, N., Oonishi, Y., Kelly, R. A., & Nolan, S. P. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry, 71(2), 685–692. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16110-16293. [Link]

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Burke, S. D., & Matulenko, M. A. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Organic letters, 16(1), 150-153. [Link]

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Technical Support Center: Purification of 6-Iodo-4-methylpyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 6-Iodo-4-methylpyridin-3-amine and structurally related compounds. The inherent basicity of the pyridinyl amine moiety, combined with the potential sensitivity of the carbon-iodine bond, presents unique purification challenges that require carefully optimized protocols. This document offers a combination of frequently asked questions for quick reference, a detailed troubleshooting guide for complex issues, validated experimental protocols, and visual aids to explain the underlying principles of the separation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound, this compound, streak or tail badly on a standard silica gel TLC plate?

A: This is a classic issue when purifying basic compounds like amines on standard silica gel.[1][2] Silica gel is an acidic stationary phase due to the presence of surface silanol (Si-OH) groups.[2][3] The basic nitrogen atom of your aminopyridine can undergo a strong acid-base interaction with these silanol groups, leading to a portion of the molecules being temporarily or irreversibly adsorbed. This causes the characteristic "tailing" or "streaking" on the TLC plate and poor peak shape during column chromatography, often resulting in low recovery.[1][2]

Q2: What is the quickest way to fix tailing on my TLC and column?

A: The most common and effective solution is to add a basic modifier to your mobile phase (eluent).[1] Adding a small amount, typically 0.5-2% (v/v), of triethylamine (TEA) or a 7N solution of ammonia in methanol can neutralize the acidic sites on the silica.[1][3] This allows your basic compound to elute more symmetrically. Always test the modified solvent system on a TLC plate first to confirm that tailing is suppressed and you achieve the desired separation.

Q3: I'm worried about my iodo-substituted compound degrading on the column. Is this a valid concern?

A: Yes, it can be. While many iodo-aromatic compounds are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to degradation or de-iodination.[4] If you suspect instability, you can perform a simple 2D TLC test. Spot your compound in one corner of a TLC plate, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent system.[5] If a new spot appears or the original spot is misshapen, degradation on silica is likely occurring.[5][6]

Q4: Should I use silica gel, or is there a better stationary phase for this compound?

A: While modified silica gel chromatography is often successful, alternative stationary phases can provide superior results, especially if issues persist.[2]

  • Basic Alumina: This is a good alternative as its basic surface minimizes the strong interactions seen with silica.[1][7]

  • Amine-functionalized Silica: This specialty phase has amine groups bonded to the silica, creating a less polar and more basic environment that is ideal for purifying basic compounds without needing mobile phase modifiers.[1][8]

  • Reversed-Phase (C18) Silica: For more polar amine compounds, reversed-phase chromatography using a polar mobile phase (like water/acetonitrile or water/methanol) with a basic modifier can be very effective.[1][9]

Section 2: In-Depth Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound, explaining the root causes and providing a logical path to a solution.

Problem 1: Severe Peak Tailing and Poor Recovery
  • Symptoms: Your compound elutes over a large number of fractions with a long, trailing tail. The final isolated yield is significantly lower than expected.

  • Primary Cause: Strong acid-base interaction between the basic 3-amino group and the acidic silanol groups on the silica surface. This leads to a portion of the product being irreversibly bound to the column.[2][3]

  • Solutions:

    • Mobile Phase Modification (First-line approach):

      • Add 1-2% triethylamine (TEA) to your entire mobile phase (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that competes with your product for the acidic sites on the silica, allowing your compound to elute cleanly.[1][4]

      • For more polar solvent systems like Dichloromethane/Methanol, use a 1-2% addition of a methanolic ammonia solution.[3]

    • Stationary Phase Deactivation:

      • Before running the column, you can "pre-treat" or "deactivate" the silica. This involves flushing the packed column with a non-polar solvent containing 2% TEA (e.g., 98:2 Hexane:TEA), followed by flushing with your starting mobile phase (which should also contain TEA).[1][4] This ensures the entire silica bed is neutralized before the compound is loaded.

    • Switch to an Alternative Stationary Phase:

      • If modification is insufficient, switch to a more inert or basic support like basic alumina or an amine-functionalized silica column.[7][8] These phases do not have acidic sites and often provide excellent peak shape for amines without any mobile phase additives.[8]

Problem 2: Product Degradation or Unexplained Side Products
  • Symptoms: Fractions contain new, unexpected spots by TLC analysis. The desired product is recovered in low yield, along with impurities not present in the crude reaction mixture.

  • Primary Cause: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules. For iodo-pyridines, this could potentially involve de-iodination or other rearrangements.[4][6]

  • Solutions:

    • Confirm Instability: Run the 2D TLC test as described in FAQ #3 to verify that silica is the cause of degradation.[5]

    • Use Deactivated Silica: Neutralizing the silica with TEA as described above is often sufficient to prevent acid-catalyzed degradation.[4][7]

    • Choose a Neutral Stationary Phase: Florisil or neutral alumina are milder alternatives to silica gel and can be used for acid-sensitive compounds.[7]

    • Minimize Contact Time: Run the column slightly faster than usual (a "flash" column) to reduce the time your compound spends in contact with the stationary phase. However, be aware this may slightly reduce separation efficiency.

Problem 3: Poor Separation from a Similarly Polar Impurity
  • Symptoms: Two or more spots have very close Rf values on TLC, and co-elution occurs during the column, resulting in mixed fractions.

  • Primary Cause: The chosen mobile phase does not provide adequate selectivity for the components in your mixture.

  • Solutions:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Test various combinations of solvents with different properties. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone. Sometimes switching from a hydrogen-bond accepting solvent (like ethyl acetate) to a hydrogen-bond donating solvent (like methanol) can dramatically alter selectivity.

    • Change Stationary Phase: Different stationary phases exhibit different selectivities. An impurity that co-elutes with your product on silica may separate easily on alumina or a cyano-bonded phase due to different interaction mechanisms (e.g., π-π interactions, dipole-dipole).[10][11]

    • Gradient Elution: If a single isocratic solvent system cannot resolve the mixture, use a gradient elution. Start with a low-polarity mobile phase to elute less polar impurities, then gradually increase the polarity to cleanly elute your target compound away from more strongly retained impurities.

Section 3: Recommended Protocols & Data

Protocol 1: Standard Purification using TEA-Modified Silica Gel

This is the recommended starting protocol for purifying this compound.

  • TLC Analysis & Mobile Phase Selection:

    • Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate).

    • Create a modified eluent by adding 1% triethylamine (TEA) (e.g., for 100 mL, use 69.3 mL Hexane, 29.7 mL Ethyl Acetate, and 1 mL TEA).

    • Spot your crude material on a TLC plate and develop it in the TEA-modified eluent.

    • The ideal solvent system should give your product an Rf value of 0.25 - 0.35 . Adjust the solvent ratio as needed.

  • Column Preparation (Slurry Packing):

    • For every 1 gram of crude material, use approximately 50-100 grams of silica gel.

    • In a beaker, prepare a slurry of the silica gel in the TEA-modified mobile phase.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks.[12]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.[6]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your TEA-modified mobile phase, collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Data Summary: Mobile Phase Systems

The following table provides starting points for mobile phase selection. All systems should be supplemented with 1% TEA when using standard silica gel.

Mobile Phase SystemPolarity Index (Approx.)Target ImpuritiesComments
Hexane / Ethyl AcetateLow to MediumNon-polar organic byproducts, starting materials.Excellent starting point. Good for general purpose separation.
Dichloromethane / MethanolMedium to HighHighly polar impurities, baseline material.Use for compounds that do not move in Hex/EtOAc. Methanol is a strong solvent, so start with a low percentage (1-2%).
Toluene / AcetoneMediumAromatic impurities.Offers different selectivity due to π-π interactions with toluene.

Section 4: Visual Aids & Diagrams

Diagram 1: Troubleshooting Flowchart for Amine Purification

This diagram provides a logical decision-making process for troubleshooting common issues.

Troubleshooting start Start: TLC Analysis tailing Observe Tailing or Streaking? start->tailing add_tea Add 1% TEA to Mobile Phase tailing->add_tea Yes re_tlc Re-run TLC tailing->re_tlc No add_tea->re_tlc tailing_resolved Tailing Resolved? re_tlc->tailing_resolved good_sep Good Separation (Rf ~0.3)? tailing_resolved->good_sep Yes change_phase Switch to Alumina or Amine-Silica tailing_resolved->change_phase No run_column Proceed with Column good_sep->run_column Yes change_solvent Optimize Solvent Ratio or Change System good_sep->change_solvent No change_solvent->re_tlc

Caption: Troubleshooting Decision Tree for Amine Purification

Diagram 2: Mechanism of Tailing on Silica Gel

This diagram illustrates the interaction between a basic amine and the acidic silica surface.

TailingMechanism cluster_silica Silica Gel Surface silica Si-O-H ... Si-O-H Amine_free R-NH2 (Free) Amine_bound R-NH3+ ... -O-Si Amine_free->Amine_bound Amine_bound->Amine_free

Caption: Amine Interaction with Acidic Silica Surface

Section 5: References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Perry, J. A. (1981). Troubleshooting in Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Sitrin, R. D., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents (EP1558354A2). Available at:

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? (Discussion Thread). Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds? (Discussion Thread). Available at: [Link]

  • That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube. Available at: [Link]

  • Sitrin, R. D., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents (WO2004042350A2). Available at:

  • Reddit r/chemhelp. Chromotography with free amines? (Discussion Thread). Available at: [Link]

  • Agilent Technologies. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Available at: [Link]

  • Reddit r/Chempros. Alternative stationary phases. (Discussion Thread). Available at: [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

  • McCalley, D. V. (2007). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available at: [Link]

  • Organic Syntheses. Purification of Linalool by Column Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit r/chemistry. Column Chromatography of Compound with Amine and Carboxylic Acid. (Discussion Thread). Available at: [Link]

  • Journal of Pharmaceutical Research International. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]

  • Haginaka, J., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Molecules. Available at: [Link]

  • Reddit r/chemhelp. What compounds are unstable in a silica gel column (chromatography). (Discussion Thread). Available at: [Link]

  • Qiu, Z., et al. (2024). Research on the Effect of Silica Gel in the Formation of Glass Solidified Body Containing Radioactive Iodine: Structure and Properties. ResearchGate. Available at: [Link]

  • Spangenberg, B., et al. (2000). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 6-Iodo-4-methylpyridin-3-amine. This guide is structured to address specific challenges you may encounter, particularly in optimizing catalyst loading for various cross-coupling reactions. Our goal is to equip you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the initial troubleshooting steps?

Answer: Low to non-existent product yield is a frequent challenge in cross-coupling reactions. A systematic approach to troubleshooting is essential. Here are the primary areas to investigate:

  • Catalyst Activity and Integrity: The heart of your reaction is the catalyst. Ensure its activity is not compromised.

    • Catalyst Generation: For palladium-catalyzed reactions, the active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) in situ might be inefficient.[1] Consider switching to a pre-formed Pd(0) source or a more advanced precatalyst system, such as a palladacycle, which can generate the active species more reliably.

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed and is maintained under a robust inert atmosphere (e.g., argon or nitrogen).

  • Ligand Selection: The choice of ligand is critical as it directly influences the stability and reactivity of the catalyst.[2][3][4]

    • For electron-rich heteroaromatic amines like this compound, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often effective.[5]

  • Reagent and Solvent Quality: The purity of all your reagents is paramount.

    • Solvents: Use anhydrous solvents. Moisture can significantly hinder the reaction.[1]

    • Starting Materials: Verify the purity of your this compound and the coupling partner.

Issue 2: Catalyst Decomposition or Deactivation

Question: I observe an initial reaction, but it stalls before completion. How can I determine if my catalyst is deactivating and how can I prevent it?

Answer: Catalyst deactivation is a common reason for incomplete reactions. Here's how to diagnose and address this issue:

  • Visual Cues: The formation of palladium black is a strong indicator of catalyst decomposition.[6]

  • Causes of Deactivation:

    • High Temperatures: While increased temperature can accelerate a reaction, excessive heat can also lead to catalyst decomposition.[6]

    • Substrate-Induced Deactivation: Heteroaromatic compounds, especially those with nitrogen atoms like your substrate, can sometimes chelate with the palladium center, leading to an inactive complex.[7]

  • Solutions:

    • Optimize Ligand-to-Metal Ratio: An excess of ligand relative to the palladium source can sometimes improve catalyst stability.

    • Temperature Screening: Run the reaction at a lower temperature for a longer duration to see if the yield improves.

    • Choice of Palladium Precursor: The choice of palladium precursor can influence catalyst stability. For instance, Pd₂(dba)₃ and Pd(OAc)₂ are common choices, but their performance can be ligand-dependent.[8][9]

Issue 3: Poor Reproducibility

Question: I am struggling to reproduce my results for a coupling reaction with this compound. What factors should I scrutinize?

Answer: Reproducibility issues are a common frustration in palladium-catalyzed reactions.[6] The following factors are critical for achieving consistent outcomes:

  • Precise Measurement: Ensure accurate weighing and dispensing of all components, especially the catalyst and ligand.[6]

  • Inert Atmosphere Technique: The effectiveness of your Schlenk line or glovebox technique is crucial. The method used for degassing solvents can also impact reproducibility.[6]

  • Stirring Rate: For heterogeneous mixtures, such as those with an insoluble base, the stirring rate can affect reaction kinetics. Maintain a consistent and vigorous stirring rate.[6]

  • Order of Addition: The sequence of adding reagents can influence the formation of the active catalyst. It is good practice to maintain a consistent order of addition.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst loading and optimization for reactions involving this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with an iodo-pyridine substrate?

A1: For initial screening, a catalyst loading in the range of 1-2 mol% of palladium is a common starting point.[9][10] Depending on the reactivity of the substrate and the efficiency of the catalytic system, it may be possible to decrease the loading to as low as 0.01 mol% for highly active systems.[9]

Q2: How does increasing or decreasing the catalyst loading affect my reaction?

A2: Catalyst loading directly influences the reaction rate and, potentially, the product yield.[11]

  • Increasing Loading: Generally, a higher catalyst concentration leads to a faster reaction rate by providing more active sites.[12] However, beyond an optimal point, further increases may not significantly improve the rate and can be wasteful.[11][12] In some cases, excessive catalyst loading can even lead to increased side reactions.[13]

  • Decreasing Loading: Lowering the catalyst loading is economically and environmentally desirable. However, insufficient catalyst can result in slow or incomplete reactions.[13]

Q3: When should I consider a ligand-free catalyst system?

A3: While ligands are generally crucial for the stability and activity of palladium catalysts in cross-coupling reactions, some success has been reported with ligand-free systems, particularly with highly reactive aryl iodides.[9][14] However, for a substrate like this compound, which contains a potentially coordinating amine group, a well-chosen ligand is highly recommended to prevent catalyst inhibition and promote the desired reactivity.[7]

Q4: What analytical techniques can I use to monitor my reaction and optimize catalyst loading?

A4: Monitoring your reaction's progress is key to optimization. Several techniques can be employed:

  • Chromatographic Methods: Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are standard methods for tracking the consumption of starting materials and the formation of the product.[15]

  • Spectroscopic Techniques: In-situ monitoring using techniques like Infrared (IR) spectroscopy or Raman spectroscopy can provide real-time data on the reaction kinetics.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for analyzing crude reaction mixtures to determine conversion.

Experimental Protocols & Data

Protocol: Catalyst Loading Screening for a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading for the coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, and the base in the chosen solvent to ensure accurate dispensing.

  • Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the appropriate volumes of the stock solutions.

  • Catalyst Addition: Add the palladium catalyst at varying mol percentages (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05%).

  • Reaction Execution: Seal the vials and place them in a pre-heated aluminum block or oil bath at the desired reaction temperature (e.g., 80-100 °C).[18]

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take aliquots from each reaction vial and quench them. Analyze the samples by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the product.

  • Data Analysis: Plot the percentage conversion against time for each catalyst loading to determine the optimal concentration that provides a high yield in a reasonable timeframe.

Catalyst Loading (mol%)Time (h) for >95% ConversionFinal Yield (%)
2.0298
1.0497
0.5896
0.12485
0.052460

This table represents hypothetical data for illustrative purposes.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in catalyst loading optimization.

TroubleshootingWorkflow Troubleshooting Flowchart for Catalyst Loading Optimization Start Low or No Product Yield Check_Reagents Verify Reagent & Solvent Purity Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Catalyst Evaluate Catalyst & Ligand Start->Check_Catalyst Check_Catalyst->Start Change Catalyst/Ligand Optimize_Loading Screen Catalyst Loading Check_Catalyst->Optimize_Loading Catalyst/Ligand OK Incomplete_Reaction Reaction Stalls? Optimize_Loading->Incomplete_Reaction Deactivation Suspect Catalyst Deactivation Incomplete_Reaction->Deactivation Yes Reproducibility_Issue Poor Reproducibility? Incomplete_Reaction->Reproducibility_Issue No Optimize_Conditions Adjust Temp. & Ligand Ratio Deactivation->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success Standardize_Procedure Standardize Addition Order, Stirring, etc. Reproducibility_Issue->Standardize_Procedure Yes Reproducibility_Issue->Success No Standardize_Procedure->Success

Caption: A decision-making workflow for troubleshooting catalyst loading.

References

Sources

Preventing homo-coupling in reactions of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Homo-Coupling Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Iodo-4-methylpyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homo-coupling during cross-coupling reactions. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for efficient synthesis and purification. This resource explains the causality behind experimental choices to ensure your reactions are robust and reproducible.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling, and why is it a problem with this compound?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of 4,4'-dimethyl-[6,6'-bipyridine]-3,3'-diamine. This byproduct can be difficult to separate from the desired cross-coupled product due to similar physical properties, leading to lower yields and complex purification steps. The pyridine nitrogen in the substrate can also complicate reactions by coordinating with the metal catalyst, a phenomenon often referred to as the "2-pyridyl problem"[1][2].

Q2: I'm observing significant amounts of the bipyridine dimer in my Suzuki-Miyaura reaction. What is the most likely cause?

A2: The most common culprit for homo-coupling of the boronic acid partner in Suzuki-Miyaura reactions is the presence of oxygen.[3][4] Oxygen can facilitate the oxidative coupling of the boronic acid, leading to the formation of a symmetrical biaryl. For the aryl halide, homo-coupling can occur through various pathways, often involving the palladium catalyst. It is crucial to ensure that the reaction is performed under strictly inert conditions.

Q3: Can the choice of catalyst and ligand influence the extent of homo-coupling?

A3: Absolutely. The catalyst and ligand system is one of the most critical factors in controlling the selectivity of cross-coupling reactions.[5] Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[5][6] These ligands can stabilize the palladium(0) intermediate and accelerate the rate-limiting oxidative addition step.[5]

Deep Dive: Mechanistic Insights & Prevention Strategies

Understanding the Competing Pathways

The desired cross-coupling reaction and the undesired homo-coupling side reaction are competing pathways within the catalytic cycle. The general mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8][9] Homo-coupling can arise from disruptions in this cycle.

G A Pd(0)L_n B Ar-Pd(II)-X(L_n) (Oxidative Addition) A->B Ar-X (this compound) C Ar-Pd(II)-R(L_n) (Transmetalation) B->C R-M (Coupling Partner) E Ar-Pd(II)-X(L_n) C->A Reductive Elimination D Ar-R (Desired Product) C->D F Ar-Pd(II)-Ar(L_n) E->F Transmetalation with Ar-M or disproportionation G Ar-Ar (Homo-coupled Product) F->G H Pd(0)L_n F->H Reductive Elimination

Caption: Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Specific Coupling Reactions

Scenario 1: Suzuki-Miyaura Coupling

  • Problem: Formation of 4,4'-dimethyl-[6,6'-bipyridine]-3,3'-diamine.

  • Root Cause Analysis:

    • Oxygen Contamination: Promotes homo-coupling of the boronic acid partner.[3][4]

    • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it allows for side reactions to occur.

    • Inappropriate Base: The choice and strength of the base can significantly impact the reaction rate and selectivity.[10]

  • Recommended Solutions:

    • Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (argon or nitrogen) for an extended period.[3] Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired catalytic cycle.

    • Base Optimization: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base plays a crucial role in activating the palladium center and modulating competing pathways.[10]

    • Slow Addition: Adding the boronic acid or ester slowly to the reaction mixture can help to suppress the formation of homo-coupled impurities.[10]

Scenario 2: Sonogashira Coupling

  • Problem: Formation of a diyne byproduct from the homo-coupling of the terminal alkyne (Glaser coupling).

  • Root Cause Analysis:

    • Copper(I) Co-catalyst: While essential for the traditional Sonogashira reaction, the copper co-catalyst can also promote the oxidative homo-coupling of the alkyne, especially in the presence of oxygen.[11][12]

    • Inadequate Base: An amine base is required to deprotonate the terminal alkyne.[13] If this deprotonation is not efficient, side reactions can dominate.

  • Recommended Solutions:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.

    • Thorough Degassing: As with Suzuki coupling, eliminating oxygen is critical to prevent Glaser coupling.

    • Choice of Base and Solvent: Use a suitable amine base like triethylamine or diisopropylethylamine. The solvent can also play a role; for example, THF/Et₃N mixtures are common.[14]

Scenario 3: Buchwald-Hartwig Amination

  • Problem: Formation of the bipyridine dimer instead of the desired C-N coupled product.

  • Root Cause Analysis:

    • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow, it can lead to decomposition pathways or homo-coupling.[15]

    • Catalyst Deactivation: The amine substrate or product can sometimes inhibit the catalyst.

    • Inappropriate Ligand/Base Combination: The synergy between the ligand and the base is crucial for an efficient Buchwald-Hartwig amination.[16][17]

  • Recommended Solutions:

    • Ligand Selection: Use sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos).[5][16][17] These ligands are designed to promote the reductive elimination step.[5]

    • Strong, Non-nucleophilic Base: Strong bases like NaOtBu or KOtBu are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16][17]

    • Use of Precatalysts: Employing well-defined palladium precatalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

Scenario 4: Ullmann Condensation

  • Problem: Significant formation of the bipyridine dimer.

  • Root Cause Analysis:

    • High Temperatures: Traditional Ullmann reactions often require harsh conditions and high temperatures, which can promote homo-coupling.[6][18][19]

    • Stoichiometric Copper: The use of stoichiometric amounts of copper powder can lead to extensive homo-coupling.[6][19]

  • Recommended Solutions:

    • Ligand-Accelerated Catalysis: Modern Ullmann protocols utilize catalytic amounts of copper salts in combination with ligands (e.g., diamines, amino acids) to facilitate the reaction under milder conditions.[20]

    • Careful Temperature Control: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.

    • Choice of Base: A variety of bases can be used in Ullmann couplings, and screening may be necessary to find the optimal conditions for your specific substrates.[21]

Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing Homo-Coupling in Suzuki-Miyaura Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

G start Start prep 1. Prepare Reaction Vessel: - Add Pd catalyst (e.g., Pd(OAc)2) and ligand (e.g., SPhos). - Add this compound and base (e.g., K3PO4). start->prep degas1 2. Degas: - Seal the vessel and evacuate/backfill with Argon (3x). prep->degas1 add_solvent 3. Add Degassed Solvent: - Add solvent (e.g., 1,4-dioxane/water) via syringe. degas1->add_solvent degas2 4. Sparge Mixture: - Bubble Argon through the mixture for 15-30 min. add_solvent->degas2 add_boronic 5. Add Boronic Acid: - Add the arylboronic acid as a solid or a solution in degassed solvent. degas2->add_boronic heat 6. Heat Reaction: - Heat to the desired temperature (e.g., 80-100 °C) under Argon. add_boronic->heat monitor 7. Monitor Progress: - Follow the reaction by TLC or LC-MS. heat->monitor end End monitor->end

Caption: Workflow for setting up a Suzuki-Miyaura reaction to minimize homo-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), this compound (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via a syringe.

  • Sparing: Bubble argon through the stirred reaction mixture for 15-30 minutes to ensure rigorous exclusion of oxygen.[3]

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-100 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Influence of Ligands and Solvents

The choice of ligand and solvent can dramatically affect the ratio of the desired cross-coupled product to the homo-coupled byproduct. The following table provides a qualitative summary based on established principles in cross-coupling chemistry.

Catalyst System ComponentRecommendation for Reducing Homo-CouplingRationale
Palladium Source Use a well-defined precatalyst (e.g., SPhos Pd G3).Ensures efficient and reproducible generation of the active Pd(0) catalyst.
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos).Accelerates oxidative addition and reductive elimination, outcompeting homo-coupling pathways.[5]
Base Moderate inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).The base plays a key role in activating the catalyst and modulating reaction pathways.[10]
Solvent Aprotic polar solvents (e.g., 1,4-dioxane, THF, Toluene).Highly polar solvents like DMF can sometimes promote side reactions.[22]
Atmosphere Strictly inert (Argon or Nitrogen).Oxygen is a known promoter of homo-coupling, especially of boronic acids.[3][4][23]

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Tecnochimica. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Royal Society of Chemistry. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Controlling Catalyst Speciation to Achieve Room Temperature Pd‐Catalyzed Aminations with Aryl and Heteroaryl Chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Nature. [Link]

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]

  • Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. PubMed. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. ResearchGate. [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Publications. [Link]

  • A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Semantic Scholar. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]

  • Inhibition of Homo‐coupling of Arylboronic Acids in Ligand Free Pd(II)‐Catalyzed Suzuki Reaction. Sci-Hub. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. University of California, Los Angeles. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and process development professionals working with 6-Iodo-4-methylpyridin-3-amine. This guide is designed to provide practical, in-depth answers to common challenges encountered when transitioning reactions involving this versatile building block from the laboratory bench to pilot or production scale.

Section 1: Compound Characteristics & General Scale-Up Principles

This compound is a key intermediate in pharmaceutical and materials science, valued for its dual reactive sites: the amino group and the carbon-iodine bond, which is highly susceptible to metal-catalyzed cross-coupling reactions. However, the very features that make it synthetically useful also present distinct challenges during scale-up.

Key Physicochemical Properties

Understanding the fundamental properties of your starting material is the first step in a successful scale-up campaign. While extensive public data is limited, the properties of similar aminopyridines provide a strong baseline for experimental design.

PropertyTypical Value / ObservationScale-Up Implication
Appearance Off-white to brown crystalline solid.Color may vary with purity. Darker batches may require decolorization steps (e.g., charcoal treatment) before use to avoid impacting downstream reaction color or catalyzing side reactions.
Molecular Weight 234.05 g/mol Affects stoichiometry calculations and mass transfer considerations.
Solubility Generally soluble in polar organic solvents like ethanol, methanol, DMF, and DMSO.[1][2] Limited solubility in non-polar solvents and water.Solvent selection is critical for reaction homogeneity, heat transfer, and product isolation. At scale, mixed solvent systems may be required to balance reactivity and processability.[3]
Thermal Stability Aminopyridines are generally stable, but decomposition can occur at elevated temperatures, potentially releasing toxic fumes.[4]Exothermic reactions must be carefully controlled. A differential scanning calorimetry (DSC) analysis is strongly recommended before large-scale synthesis to identify decomposition onsets.[4]
Hygroscopicity Some aminopyridines can be hygroscopic.[5]Water content can quench organometallic reagents and interfere with certain catalysts. Store in a dry, inert atmosphere and consider drying before use in moisture-sensitive reactions.
Fundamental Principles of Chemical Scale-Up

Transitioning from a lab flask to a multi-hundred-gallon reactor is not a linear process. The physics and chemistry change dramatically due to shifts in the surface-area-to-volume ratio.[6]

  • Heat Transfer: A small flask can dissipate heat quickly through its walls. A large reactor cannot. What was a gentle exotherm on the bench can become a dangerous, runaway reaction at scale.[6][7] Always assume your reaction is more exothermic than it appears and plan for robust cooling.

  • Mass Transfer & Mixing: Stirring in a flask is highly efficient. In a large, baffled reactor, achieving uniform mixing is a significant engineering challenge.[6] Poor mixing can lead to localized "hot spots," reagent degradation, and the formation of impurities.

  • Reagent Addition: Adding a reagent all at once is feasible on a gram scale. At the kilogram scale, this can cause dangerous temperature spikes. Controlled, subsurface addition via a pump is standard practice.

Section 2: Troubleshooting Guide & FAQs for Common Reactions

This section addresses specific, practical problems encountered during the scale-up of common reactions involving this compound.

Suzuki-Miyaura Cross-Coupling

Question: My Suzuki coupling yield dropped from 95% at the 1g scale to 50% at the 100g scale. What are the most likely causes?

This is a classic scale-up problem often rooted in catalyst deactivation or poor mass transfer.

Answer & Troubleshooting Workflow:

The primary suspects are inefficient degassing, catalyst poisoning, or issues with the base's solubility and efficacy at scale. The C-I bond on the pyridine ring is highly reactive, making it an excellent substrate for Suzuki coupling, but success hinges on maintaining an active catalytic cycle.[8][9]

Here is a logical workflow to diagnose the issue:

G start Low Yield at Scale degassing 1. Evaluate Degassing Protocol start->degassing sol_degas Is N2 sparging vigorous? Are solvents freshly degassed? degassing->sol_degas catalyst 2. Assess Catalyst & Ligand sol_cat Is catalyst from a fresh batch? Is ligand air-stable? catalyst->sol_cat base 3. Check Base & Solvent sol_base Is the base fully dissolved? Is phase transfer an issue? base->sol_base purity 4. Analyze Starting Materials sol_purity Are boronic acid and iodide pure? Any residual water? purity->sol_purity sol_degas->catalyst Yes res_degas Action: Implement multiple 'vacuum/N2 backfill' cycles. Use a sparging tube. sol_degas->res_degas No sol_cat->base Yes res_cat Action: Use a pre-catalyst. Screen alternative ligands (e.g., XPhos, SPhos). sol_cat->res_cat No sol_base->purity Yes res_base Action: Switch to a more soluble base (e.g., Cs2CO3 -> K3PO4). Consider a mixed solvent system (e.g., THF/Water). sol_base->res_base No res_purity Action: Recrystallize starting materials. Use anhydrous solvents. sol_purity->res_purity No

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

In-depth Explanation:

  • Degassing: Oxygen is a potent poison for the Pd(0) catalyst. While bubbling nitrogen through a solvent in a flask might suffice, it's inefficient for large volumes. At scale, performing at least three vacuum/inert gas backfill cycles on the reactor headspace and solvent is critical.

  • Catalyst & Ligand Stability: Many phosphine ligands are sensitive to air and moisture.[3] Using air-stable pre-catalysts can significantly improve reproducibility. The choice of ligand is also crucial; what works on a small scale might not be robust enough for longer reaction times or higher temperatures at an industrial scale.

  • Base Solubility: The reaction often occurs at the interface between a solid inorganic base (like K₂CO₃) and the organic phase. In a large, poorly agitated reactor, this phase transfer can be the rate-limiting step. Switching to a more soluble base or using a phase-transfer catalyst can resolve this.

Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig C-N coupling and observing significant amounts of hydrodeiodination (replacement of -I with -H). How can I prevent this side reaction?

Answer & Troubleshooting:

Hydrodeiodination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered substrates. It arises from the premature protonolysis of the organopalladium intermediate before reductive elimination can occur.

Key Mitigation Strategies:

  • Choice of Base: This is the most critical parameter. A very strong, non-nucleophilic, and sterically hindered base is preferred. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often superior to bases like potassium carbonate. The base must be strong enough to deprotonate the amine nucleophile but not so reactive that it promotes side reactions.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for the Buchwald-Hartwig reaction.[10] They promote the desired reductive elimination step over competing pathways. Ligands like Josiphos or BrettPhos can sometimes suppress hydrodeiodination where others fail.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize side reactions. Start screening at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the reaction progress closely.

  • Solvent: Ensure the use of truly anhydrous solvents. Water can be a proton source that facilitates the undesired hydrodeiodination pathway.

Purification & Isolation

Question: After my reaction, I have a dark, oily crude product. Traditional silica gel chromatography is not practical for a 5 kg batch. What are my options for large-scale purification?

Answer & Troubleshooting:

Purifying multi-kilogram batches of polar, amine-containing compounds requires moving away from traditional chromatography.

Recommended Large-Scale Purification Workflow:

G start Crude Product (5 kg Scale) acid_base 1. Acid/Base Workup start->acid_base charcoal 2. Decolorization acid_base->charcoal Organic Phase sub_acid Dissolve crude in EtOAc/Toluene. Extract with aq. HCl to move product into the aqueous phase. Leave non-basic impurities behind. acid_base->sub_acid sub_base Wash aqueous layer with fresh organic solvent. Basify aqueous with NaOH/K2CO3 to pH > 10. Extract product back into fresh organic solvent. acid_base->sub_base crystallization 3. Crystallization charcoal->crystallization sub_charcoal Treat organic solution with activated charcoal (1-5% w/w) and filter through Celite®. charcoal->sub_charcoal final Pure, Crystalline Product crystallization->final sub_cryst Perform solvent screen (e.g., IPA/Heptane, EtOAc/Hexane) to find suitable crystallization conditions. crystallization->sub_cryst

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of 6-Iodo-4-methylpyridin-3-amine Reaction Mixtures: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and materials science, the efficient and accurate analysis of reaction mixtures is paramount. For intermediates like 6-Iodo-4-methylpyridin-3-amine, a versatile building block in medicinal chemistry, understanding the real-time composition of a reaction is crucial for optimization, yield maximization, and impurity profiling. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the analysis of reaction mixtures involving this key intermediate.

The Central Role of this compound

This compound is a valuable scaffold in the synthesis of a variety of biologically active molecules. Its strategic substitution pattern, featuring an iodo group prime for cross-coupling reactions, an activating amino group, and a methyl group, makes it a cornerstone in the development of novel therapeutics. Consequently, the ability to precisely monitor its transformations is a critical aspect of process development and quality control.

NMR Spectroscopy: A Structural Lens into Your Reaction

NMR spectroscopy stands out as a primary analytical tool due to its ability to provide detailed structural information about all components in a mixture, often without the need for chromatographic separation. It is a quantitative technique, where the integral of a signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of relative concentrations of reactants, intermediates, products, and byproducts.

Deciphering the ¹H and ¹³C NMR Spectra of this compound

Based on this and data from other substituted pyridines, we can anticipate the following for this compound:

  • ¹H NMR:

    • Two singlets in the aromatic region (likely between δ 7.0 and 8.0 ppm) corresponding to the protons at the C2 and C5 positions. The exact chemical shifts will be influenced by the electronic effects of the iodo, methyl, and amino groups.

    • A singlet for the methyl group protons, expected to be in the range of δ 2.2-2.5 ppm.

    • A broad singlet for the amine protons, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Six distinct signals for the six carbon atoms of the pyridine ring and the methyl group. The carbon bearing the iodo group (C6) will likely appear at a lower field compared to the other carbons. The chemical shifts of the other ring carbons will be influenced by the positions of the methyl and amino substituents.

Monitoring a Representative Reaction: Suzuki-Miyaura Coupling

To illustrate the power of NMR in reaction monitoring, let's consider a hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid to form 4-methyl-6-phenylpyridin-3-amine.

Suzuki-Miyaura Coupling Start This compound Product 4-Methyl-6-phenylpyridin-3-amine Start->Product Suzuki-Miyaura Coupling Reagent Phenylboronic Acid Reagent->Product Catalyst Pd Catalyst + Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

By taking aliquots from the reaction mixture at different time points, quenching the reaction, and preparing an NMR sample, one can track the progress of the reaction. The disappearance of the signals corresponding to the starting material and the appearance of new signals for the product can be quantified to determine the reaction kinetics.

Table 1: Predicted ¹H NMR Data for Suzuki-Miyaura Coupling Reaction

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compound (Start)H2~7.8s
H5~7.5s
-CH₃~2.3s
-NH₂variablebr s
4-Methyl-6-phenylpyridin-3-amine (Product)H2~8.2s
H5~7.2s
Phenyl-H~7.3-7.6m
-CH₃~2.4s
-NH₂variablebr s

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool, it is not always the most practical or cost-effective for every application. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) offer complementary advantages.

Analytical Workflow Comparison cluster_NMR NMR Analysis cluster_Chromatography Chromatographic Analysis (LC-MS, GC-MS, HPLC) NMR_Sample Reaction Aliquot + Deuterated Solvent NMR_Acquisition NMR Spectrometer NMR_Sample->NMR_Acquisition NMR_Data Structural & Quantitative Data NMR_Acquisition->NMR_Data Chrom_Sample Reaction Aliquot (Diluted/Quenched) Separation Chromatography Column Chrom_Sample->Separation Detection Detector (MS, UV) Separation->Detection Chrom_Data Separation & Detection Data Detection->Chrom_Data

Caption: A simplified comparison of NMR and chromatographic analytical workflows.

Table 2: Comparison of Analytical Techniques for Reaction Monitoring

FeatureNMR SpectroscopyLC-MSGC-MSHPLC (UV detection)
Principle Nuclear magnetic resonance of atomic nuclei in a magnetic field.Separation by liquid chromatography followed by mass analysis.Separation by gas chromatography followed by mass analysis.Separation by liquid chromatography with detection by UV-Vis absorption.
Information Provided Detailed structural information, quantitative analysis of all components.Molecular weight and fragmentation patterns, retention time.Molecular weight and fragmentation patterns, retention time.Retention time, quantitative analysis of UV-active compounds.
Sample Preparation Simple dissolution in a deuterated solvent.Dilution, filtration, possible solid-phase extraction.Derivatization may be required for non-volatile or polar compounds.Dilution, filtration.
Analysis Time Relatively fast for ¹H NMR (minutes), longer for ¹³C and 2D NMR.Typically 5-30 minutes per sample.Typically 10-60 minutes per sample.Typically 5-30 minutes per sample.
Strengths Unambiguous structure elucidation, quantitative without reference standards.High sensitivity, molecular weight information, suitable for complex mixtures.Excellent separation for volatile compounds, sensitive.Robust, widely available, good for routine quantitative analysis.
Limitations Lower sensitivity compared to MS, can be complex for very crowded spectra.Co-eluting isomers can be difficult to distinguish, requires ionization.Not suitable for non-volatile or thermally labile compounds.Requires a chromophore, limited structural information.
Best Suited For Identifying unknown byproducts, mechanistic studies, absolute quantification.Rapid screening of reaction progress, identification of main components.Analysis of volatile impurities and byproducts.Routine monitoring of known reactions, purity checks.

Experimental Protocols

NMR Sample Preparation for Reaction Monitoring
  • Aliquoting: At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold water or a specific reagent to stop the catalyst).

  • Extraction (if necessary): If the reaction solvent is incompatible with the NMR solvent or contains interfering signals, perform a mini-workup. Add an appropriate organic solvent (e.g., ethyl acetate) and water to the quenched aliquot, separate the organic layer, and dry it over a drying agent (e.g., Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard with a known concentration (e.g., tetramethylsilane - TMS, or a compound with a simple, well-resolved signal).

  • Transfer: Transfer the solution to an NMR tube.

General LC-MS Protocol
  • Sample Preparation: Dilute a small aliquot of the quenched reaction mixture with a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a standard HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight instrument).

  • Column: A C18 reversed-phase column is often suitable for separating pyridine derivatives.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape and ionization, is a common starting point.

  • Detection: Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the masses of the starting material, product, and any expected byproducts.

General GC-MS Protocol
  • Sample Preparation: For volatile and thermally stable compounds, direct injection of a diluted aliquot may be possible. For less volatile or more polar compounds like amines, derivatization (e.g., with a silylating agent) might be necessary to improve volatility and chromatographic performance.

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often a good choice.

  • Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components.

  • Detection: Monitor the TIC and analyze the mass spectra of the eluting peaks to identify the components.

General HPLC-UV Protocol
  • Sample Preparation: Similar to LC-MS, dilute a quenched aliquot of the reaction mixture.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column and Mobile Phase: Similar to LC-MS, a C18 column with a water/acetonitrile gradient is a good starting point.

  • Detection: Monitor the absorbance at a wavelength where both the starting material and product have significant absorbance. Create a calibration curve with standards of known concentrations to perform quantitative analysis.

Conclusion: An Integrated Approach for Comprehensive Analysis

For the comprehensive analysis of reaction mixtures involving this compound, a multi-faceted approach is often the most effective. NMR spectroscopy provides unparalleled structural detail and inherent quantitation, making it indispensable for in-depth understanding and troubleshooting. For routine monitoring and high-throughput screening, the speed and sensitivity of LC-MS and HPLC are highly advantageous. GC-MS is a valuable tool for the analysis of specific volatile components.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to accelerate their research, optimize their synthetic processes, and ensure the quality and purity of their final products.

References

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Iodo-4-methylpyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, drug development professional, and scientist, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the analytical chemistry of 6-Iodo-4-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine core, an iodo substituent, a methyl group, and an amine functionality, presents a unique analytical challenge.

This document provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, offering a powerful tool for its identification and characterization. We will explore the mechanistic underpinnings of its fragmentation, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality mass spectral data.

The Power of Fragmentation: Predicting the Mass Spectrum of this compound

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds.[1] The fragmentation pattern observed in a mass spectrum provides a unique fingerprint of a molecule, revealing its structural motifs. While both hard and soft ionization techniques can be employed, Electrospray Ionization (ESI) is a soft ionization method that typically results in less fragmentation and a more prominent molecular ion peak, which is often advantageous for initial molecular weight determination.[2][3] In contrast, Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing detailed structural information.[4][5]

For this compound (Molecular Weight: 248.04 g/mol ), we can predict a series of characteristic fragmentation pathways under ESI-MS/MS or EI conditions. The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd mass-to-charge ratio (m/z).[6]

Predicted Fragmentation Pathways:

The fragmentation of this compound is likely to be initiated at several key points in the molecule: the C-I bond, the C-N bond of the amine, and the pyridine ring itself.

  • Loss of Iodine: The carbon-iodine bond is relatively weak and prone to cleavage. A primary fragmentation event would be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•), leading to a fragment ion at m/z 121 .

  • Alpha-Cleavage of the Amine Group: Aliphatic amines commonly undergo alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7] In this aromatic amine, a similar cleavage could occur, although ring fragmentation is more complex.

  • Pyridine Ring Fragmentation: The pyridine ring, while aromatic, can undergo fragmentation upon ionization.[8] This can involve the loss of small neutral molecules such as HCN or acetylene.

  • Loss of Methyl Radical: The methyl group can be lost as a methyl radical (•CH3), resulting in a fragment ion at m/z 233 .

  • Loss of Ammonia: The amino group can be eliminated as a neutral ammonia molecule (NH3), particularly after protonation in ESI, leading to a fragment at m/z 231 .

To visualize these predicted pathways, a Graphviz diagram is presented below:

Fragmentation_Pathway M [M]+• m/z 248 F1 [M - I]+• m/z 121 M->F1 - I• F2 [M - CH3]+• m/z 233 M->F2 - •CH3 F3 [M - NH3]+• m/z 231 M->F3 - NH3 F4 [M - HI]+• m/z 120 M->F4 - HI

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[9] Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the connectivity of atoms within a molecule.[10][11]

TechniqueStrengthsWeaknessesApplication to this compound
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data for structural clues.[1]Isomers can have similar fragmentation patterns, may not provide complete structural connectivity.[12]Excellent for confirming molecular weight and identifying the presence of key functional groups through fragmentation (e.g., loss of iodine).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the carbon-hydrogen framework and atom connectivity.[10][11]Lower sensitivity than MS, requires larger sample amounts.Crucial for unambiguously determining the substitution pattern on the pyridine ring and confirming the relative positions of the iodo, methyl, and amine groups.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.Spectrum can be complex and difficult to interpret for molecules with many functional groups.Useful for confirming the presence of the N-H bonds of the amine and the aromatic C-H and C=C bonds of the pyridine ring.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain.Would provide the definitive, unambiguous structure if a suitable crystal can be grown.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum

To obtain a high-quality mass spectrum of this compound, the following protocol using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source is recommended.

Objective: To determine the accurate mass of the molecular ion and to obtain a fragmentation pattern for structural confirmation.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer with ESI source (e.g., Q-TOF or Orbitrap)

  • Liquid chromatography system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Parameters:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 2 µL

    • Mass Spectrometry (Positive Ion Mode ESI):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

      • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a range of fragments.

      • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Acquire data in both full scan MS mode to determine the accurate mass of the protonated molecular ion ([M+H]+) and in tandem MS (MS/MS) mode to obtain the fragmentation spectrum.

    • Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

To illustrate the workflow, a Graphviz diagram is provided below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (1 mg/mL) B Dilute to 1 µg/mL A->B C Inject Sample B->C D LC Separation C->D E ESI Ionization D->E F MS and MS/MS Analysis E->F G Identify [M+H]+ F->G H Analyze Fragmentation G->H I Compare with Prediction H->I

Caption: Experimental workflow for acquiring the mass spectrum of this compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. Mass spectrometry, with its ability to provide both molecular weight and detailed fragmentation information, is a cornerstone of this process. By understanding the predicted fragmentation pathways, researchers can confidently interpret experimental data and confirm the identity of this compound. When combined with complementary techniques such as NMR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the integrity and reproducibility of scientific research.

References

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  • Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyridine Intermediates

In pharmaceutical development, the purity of intermediates is as critical as that of the final active pharmaceutical ingredient (API). 6-Iodo-4-methylpyridin-3-amine is a key building block in the synthesis of various novel therapeutic agents. Its structure, featuring a basic pyridine ring and an amino group, presents a distinct challenge for chromatographic analysis. The inherent polarity and propensity for protonation can lead to poor peak shape and unreliable quantification when using standard High-Performance Liquid Chromatography (HPLC) methods.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) strategies for the robust purity determination of this compound. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles that dictate method performance. By examining a conventional low-pH method against an optimized high-pH approach, this document will equip researchers and drug development professionals with the expertise to select and implement a self-validating system for purity analysis, ensuring both accuracy and reproducibility.

Foundational Strategy: Understanding the Analyte's Physicochemical Profile

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. This compound is a polar, basic compound. The two key features governing its behavior in reversed-phase chromatography are:

  • Basicity (pKa): The molecule has two basic centers: the pyridine ring nitrogen (pKa ≈ 5-6) and the exocyclic amino group (pKa ≈ 3-4). The mobile phase pH will determine whether these sites are protonated (charged) or neutral. This is the single most critical factor influencing retention and peak shape for ionizable compounds.[1][2]

  • UV Absorbance: Pyridine derivatives exhibit strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.[3][4][5] A photodiode array (PDA) detector is recommended to confirm peak purity and select the optimal detection wavelength, typically near the absorption maxima of 254 nm and 280 nm.[5][6]

The core analytical challenge stems from the interaction of the protonated (positively charged) form of the analyte with negatively charged residual silanols on the surface of conventional silica-based HPLC columns. This secondary ionic interaction is a primary cause of peak tailing and poor reproducibility. Our comparative methods will address this challenge from two different angles.

Method A: The Conventional Low-pH RP-HPLC Approach

The most common strategy for analyzing basic compounds is to maintain a low-pH mobile phase. The rationale is to ensure that the analyte is fully and consistently protonated, thereby preventing fluctuations in retention time that can occur when the mobile phase pH is close to the analyte's pKa.

Causality Behind Experimental Choices:

  • Mobile Phase: A mobile phase containing 0.1% formic acid (pH ≈ 2.8) is used.[7] At this pH, both the pyridine nitrogen and the amino group are protonated, presenting the analyte as a cation.

  • Column: A standard end-capped C18 column is chosen as it is the most widely used stationary phase in reversed-phase chromatography.[8]

  • Anticipated Challenge: While this approach ensures consistent ionization, the cationic analyte is prone to strong interactions with deprotonated silanol groups (pKa ≈ 3.5-4.5) on the silica surface. This can result in significant peak tailing, reduced column efficiency, and lower sensitivity.

Experimental Protocol: Method A
ParameterCondition
Column Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile/Water

Method B: The Optimized High-pH RP-HPLC Approach

An alternative and often superior strategy for basic analytes involves raising the mobile phase pH to a level well above the analyte's pKa. This converts the analyte to its neutral, uncharged form.

Causality Behind Experimental Choices:

  • Mobile Phase: A mobile phase buffered at pH 10 using ammonium hydroxide is selected. At this pH, which is approximately 4-5 units above the estimated pKa of the pyridine nitrogen, the this compound molecule is predominantly in its neutral state.

  • Benefits: In its neutral form, the analyte's retention is governed primarily by hydrophobic interactions with the C18 stationary phase. The problematic secondary ionic interactions with silanols are eliminated, leading to vastly improved peak symmetry and efficiency.[1]

  • Column Requirement: This approach is critically dependent on using a modern, hybrid-particle or specifically bonded stationary phase that is stable at high pH. Traditional silica columns will rapidly degrade under these conditions.

Experimental Protocol: Method B
ParameterCondition
Column High pH-Stable C18 (e.g., Ethylene Bridged Hybrid), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile/Water

Visualizing the Analytical Process

A structured workflow is essential for reproducible results. The following diagram outlines the general process from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Dissolve in diluent (e.g., 50:50 ACN/H2O) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Equilibrate column with initial mobile phase prep3->hplc1 hplc2 Inject prepared sample hplc1->hplc2 hplc3 Run gradient elution hplc2->hplc3 data1 Integrate chromatogram hplc3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Assess Peak Shape (Tailing Factor) data2->data3

Caption: General experimental workflow for HPLC purity analysis.

The decision between a low-pH and high-pH method is a critical fork in the method development road, guided by the analyte's basicity.

G cluster_low_ph Low pH Path (Method A) cluster_high_ph High pH Path (Method B) start Analyte Properties: Polar & Basic (pKa ≈ 5-6) low_ph_choice Set Mobile Phase pH < 4 start->low_ph_choice high_ph_choice Set Mobile Phase pH > 8 (Requires pH-stable column) start->high_ph_choice low_ph_result Analyte is Cationic (R-NH3+) low_ph_choice->low_ph_result low_ph_issue Risk: Silanol Interaction Leads to Peak Tailing low_ph_result->low_ph_issue high_ph_result Analyte is Neutral (R-NH2) high_ph_choice->high_ph_result high_ph_benefit Benefit: No Silanol Interaction Leads to Symmetric Peaks high_ph_result->high_ph_benefit

Caption: Logical decision framework for method selection based on analyte pKa.

Performance Comparison: Experimental Data

The following data, representing typical results for this class of compound, demonstrates the profound impact of mobile phase pH on chromatographic performance. A hypothetical impurity, "Impurity 1," is included to assess resolution.

Table 1: Comparative Chromatographic Performance

Parameter Method A (Low pH) Method B (High pH) Justification for Improvement
Retention Time (Analyte) 8.2 min 11.5 min Neutral form is more hydrophobic, leading to stronger retention on the C18 phase.
USP Tailing Factor (Analyte) 1.8 1.1 Elimination of silanol interactions at high pH minimizes peak tailing.
Resolution (Analyte/Impurity 1) 1.9 3.5 Improved peak shape and different selectivity at high pH enhance resolution.

| Theoretical Plates (Analyte) | 3,500 | 12,000 | Symmetric peaks are narrower, resulting in significantly higher column efficiency. |

Analysis of Results: The data unequivocally demonstrates the superiority of the high-pH method (Method B). While the low-pH method (Method A) provides adequate retention, it suffers from significant peak tailing (Tailing Factor = 1.8), which compromises resolution and accuracy of integration. The high-pH method yields a highly symmetric peak (Tailing Factor = 1.1), a threefold increase in theoretical plates, and a marked improvement in the resolution of the main peak from its adjacent impurity. The increased retention time in Method B is a favorable trade-off for the substantial gains in peak shape and resolving power.

Alternative and Complementary Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile pharmaceutical intermediates, a comprehensive characterization may involve other techniques.[9]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Both methods described can be readily transferred to UHPLC systems using sub-2 µm particle columns. This would dramatically reduce analysis time and solvent consumption while further enhancing resolution.[9]

  • Gas Chromatography (GC): If potential impurities are volatile, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be a powerful tool for their detection and quantification.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging green analytical technique that uses supercritical CO₂ as the primary mobile phase, reducing organic solvent use. It can offer unique selectivity for polar compounds.[10][11]

Conclusion and Recommendations

For the routine purity analysis of this compound, the high-pH reversed-phase HPLC method (Method B) is strongly recommended . The underlying principle—converting the basic analyte to its neutral form to mitigate undesirable silanol interactions—provides a more robust, reproducible, and higher-performing assay. The resulting improvements in peak symmetry, column efficiency, and resolution are critical for accurate purity assessment in a regulated drug development environment.

This guide illustrates that a deep, mechanistically driven understanding of the analyte and its interaction with the chromatographic system is paramount. By moving beyond conventional approaches and leveraging modern column technologies that permit high-pH operation, analytical scientists can develop methods that are not only fit-for-purpose but are also inherently more rugged and reliable.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
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  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
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  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
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  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
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A Comparative Guide to the X-ray Crystal Structure of 6-Methylpyridin-3-amine and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structure of 6-methylpyridin-3-amine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that are critical for rational drug design and the development of novel therapeutics. By understanding the three-dimensional architecture of these molecules, we can better predict their interactions with biological targets and optimize their pharmacological properties.

The Significance of Substituted Pyridin-3-amines in Medicinal Chemistry

Substituted pyridin-3-amine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their prevalence in drug discovery is attributed to their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. The introduction of different substituents onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.

While the specific X-ray crystal structure of 6-iodo-4-methylpyridin-3-amine is not publicly available, a comprehensive analysis of the closely related and well-characterized 6-methylpyridin-3-amine provides a robust foundation for understanding the structural landscape of this class of compounds. This guide will use the crystal structure of 6-methylpyridin-3-amine as a primary reference and compare it with a representative derivative to illustrate the impact of substitution on the solid-state conformation.

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of 6-methylpyridin-3-amine and its derivatives reveals key insights into the influence of substituents on molecular geometry and intermolecular interactions. For this guide, we will compare the parent compound, 6-methylpyridin-3-amine, with a metal-coordinated derivative, bis(3-aminopyridine)dicyanocadmium(II), to highlight the conformational flexibility of the aminopyridine moiety.

Parameter6-Methylpyridin-3-amine[1][2][Cd(3AP)₂Zn(μ₄-CN)₄]n[3]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
a (Å) 8.4240 (17)12.067(5)
b (Å) 7.0560 (14)7.472(5)
c (Å) 10.658 (2)12.067(5)
β (°) 105.23 (3)90.00
Key Intermolecular Interactions N-H···N hydrogen bondsN-H···N hydrogen bonds, coordination to metal center

The crystal structure of 6-methylpyridin-3-amine reveals a planar pyridine ring, with the methyl and amine groups lying nearly in the plane of the ring.[1][2] The molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stable crystalline lattice.[1][2] In contrast, in the coordination complex, the 3-aminopyridine molecule acts as a ligand, coordinating to the cadmium atom through the pyridine nitrogen.[3] This interaction significantly alters the local environment of the aminopyridine and demonstrates its versatility in forming different supramolecular assemblies. The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor or a ligand for metal coordination is a key feature that underpins its utility in drug design.

Experimental Protocols: From Synthesis to Structure

The determination of an X-ray crystal structure is a multi-step process that begins with the synthesis of the compound of interest, followed by crystallization, and finally, X-ray diffraction analysis.

Synthesis of 6-Methylpyridin-3-amine

A common route for the synthesis of 3-aminopyridines is through the Hofmann rearrangement of the corresponding nicotinamide.

Step-by-Step Protocol:

  • Preparation of Sodium Hypobromite Solution: Slowly add bromine to a cooled (0-5 °C) solution of sodium hydroxide in water with constant stirring.

  • Hofmann Rearrangement: Add 4-methylnicotinamide to the freshly prepared sodium hypobromite solution.

  • Reaction: Slowly heat the mixture and maintain it at the appropriate temperature to facilitate the rearrangement.

  • Extraction: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: Wash the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Crystallization of Aminopyridine Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical. Slow evaporation is a widely used method for growing crystals of small organic molecules.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble at room temperature. Common solvents for aminopyridines include methanol, ethanol, and acetone.

  • Preparation of a Saturated Solution: Gently warm the solution to dissolve the compound completely.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted spots are measured and processed to generate a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages involved in determining the X-ray crystal structure of a small molecule.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation CrystalFormation Single Crystal Formation SlowEvaporation->CrystalFormation Mounting Mount Crystal CrystalFormation->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for X-ray Crystal Structure Determination.

Conclusion

The study of the X-ray crystal structures of 6-methylpyridin-3-amine and its derivatives provides invaluable insights for the rational design of new therapeutic agents. The detailed structural information, including bond lengths, bond angles, and intermolecular interactions, allows for a deeper understanding of the structure-activity relationships within this important class of compounds. The experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and crystallize new derivatives for structural analysis, thereby accelerating the drug discovery process.

References

  • Zhu, K., Xun, N., Wei, P., & Han, P. F. (2008). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]

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  • Kartal, M., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(3), 941-951. [Link]

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A Comparative Reactivity Analysis of 6-Iodo- vs. 6-Bromo-4-methylpyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, substituted pyridines are foundational building blocks. Among them, 3-amino-4-methylpyridine derivatives serve as critical intermediates for a wide array of biologically active molecules. The strategic choice of a halogen at the 6-position—typically bromine or iodine—is a pivotal decision that profoundly impacts the efficiency, scalability, and economic viability of subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive, data-supported comparison of the reactivity of 6-iodo-4-methylpyridin-3-amine and its bromine analogue, 6-bromo-4-methylpyridin-3-amine . Moving beyond a simple recitation of outcomes, we will delve into the mechanistic underpinnings that dictate their performance, offering field-proven insights to guide your experimental design and substrate selection.

Part 1: Foundational Physicochemical Properties & Synthesis

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1] A weaker C-X bond translates to a lower activation energy for the rate-determining oxidative addition step in most palladium-catalyzed cycles, resulting in higher reactivity.[2][3]

The bond dissociation energy (BDE) for a typical aryl C-I bond is significantly lower than that of a C-Br bond (approx. 213 kJ/mol for C-I vs. 285 kJ/mol for C-Br).[4] This difference is the primary driver for the enhanced reactivity of aryl iodides over aryl bromides.[1][2]

Table 1: Physicochemical Properties

PropertyThis compound6-Bromo-4-methylpyridin-3-amine
Molecular Formula C₆H₇IN₂C₆H₇BrN₂[5][6]
Molecular Weight 234.04 g/mol 187.04 g/mol [5][6]
IUPAC Name This compound6-Bromo-4-methylpyridin-3-amine[6]
CAS Number 120032-79-1156118-16-0[5][6]
C-X Bond Energy (Aryl) ~213 kJ/mol (C-I)[4]~285 kJ/mol (C-Br)[4]
Synthetic Accessibility

The choice between the iodo- and bromo- derivative is often influenced by their synthetic accessibility. The bromo- compound is typically prepared from 4-picoline via electrophilic bromination followed by functional group manipulations. The iodo- analogue can be synthesized similarly, though often it is accessed from the more readily available bromo- intermediate via a halogen exchange reaction (e.g., Finkelstein reaction).

G cluster_bromo Synthesis of 6-Bromo Derivative cluster_iodo Synthesis of 6-Iodo Derivative Picoline 4-Methylpyridine BromoPicoline 3-Bromo-4-methylpyridine Picoline->BromoPicoline Br₂, Oleum [29] NitroBromo 5-Nitro-2-bromo-4-methylpyridine BromoPicoline->NitroBromo HNO₃, H₂SO₄ BromoAmine 6-Bromo-4-methylpyridin-3-amine NitroBromo->BromoAmine Reduction (e.g., Fe/HCl) IodoAmine This compound BromoAmine->IodoAmine Halogen Exchange (e.g., NaI, CuI) [22] AminoPyridine 4-Methylpyridin-3-amine AminoPyridine->IodoAmine Iodination (e.g., I₂, NIS)

Figure 1: Plausible synthetic pathways for 6-bromo- and this compound.

Part 2: Comparative Reactivity in Palladium-Catalyzed Reactions

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[1][2][7] This is a direct consequence of the C-X bond strength influencing the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[8][9][10]

G cluster_reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Rate-Determining Step) Trans_complex Ar-Pd(II)(R')L₂ OA_complex->Trans_complex Transmetalation (R'-M) Trans_complex->Pd0 Reductive Elimination Product_out Product Trans_complex->Product_out Product Ar-R' ArX Ar-X (I or Br) ArX->OA_complex RM R'-M (e.g., R'B(OH)₂) RM->Trans_complex

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[11][12] When comparing our two substrates, the 6-iodo derivative is expected to undergo coupling under significantly milder conditions.

Table 2: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound6-Bromo-4-methylpyridin-3-amineRationale / Causality
Catalyst Loading 1-2 mol% Pd3-5 mol% PdThe lower activation energy of C-I bond cleavage requires less catalyst to achieve a comparable reaction rate.
Temperature RT to 60 °C80 to 110 °CSufficient thermal energy is required to overcome the higher activation barrier of C-Br oxidative addition.
Reaction Time 1-4 hours8-24 hoursThe faster rate of oxidative addition for the iodide leads to a more rapid turnover of the catalytic cycle.[1]
Typical Yield >90%70-85%Milder conditions for the iodide reduce the likelihood of catalyst deactivation and substrate/product degradation.

This protocol is adapted from established procedures for highly reactive aryl iodides.[13]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (1.5 mol%) or a more active pre-catalyst like XPhos Pd G3 (1 mol%).

  • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds.[14][15][16] Similar to the Suzuki coupling, the superior reactivity of the C-I bond allows for more efficient amination reactions. This is particularly advantageous when using less nucleophilic amines or when trying to minimize side reactions.

Table 3: Representative Data for Buchwald-Hartwig Amination with Morpholine

ParameterThis compound6-Bromo-4-methylpyridin-3-amineRationale / Causality
Catalyst System Pd₂(dba)₃ / XantphosPd₂(dba)₃ / RuPhos or BrettPhosWhile both react, the bromo- substrate often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the more difficult oxidative addition.[17]
Base K₂CO₃ or Cs₂CO₃NaOtBu or KOtBuThe higher reactivity of the iodide allows for the use of weaker inorganic bases, which can improve functional group tolerance. The bromide often requires a strong alkoxide base.
Temperature 70-90 °C100-120 °CThe energy barrier for C-Br bond cleavage necessitates higher reaction temperatures.
Typical Yield >85%65-80%The use of stronger bases and higher temperatures with the bromide can lead to side reactions, such as hydrodehalogenation or base-mediated degradation.

This protocol is adapted from established methods for heteroaryl bromides.[17][18]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add 6-bromo-4-methylpyridin-3-amine (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand if not using a pre-catalyst.

  • Inert Atmosphere: Seal the vial, remove it from the glovebox, and add the solvent (e.g., anhydrous toluene or dioxane) followed by the amine (e.g., morpholine, 1.2 equiv) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Strategic Considerations for Substrate Selection

While this compound exhibits superior reactivity, the choice of substrate is not always straightforward. A holistic assessment must balance reactivity with cost, stability, and the specific goals of the synthesis.

  • Reactivity vs. Cost: Aryl iodides are generally more expensive and less commercially available than their corresponding bromides. For early-stage discovery where material quantity is low and reaction success is paramount, the iodide is often the superior choice. For process development and scale-up, the economic advantage of the bromide may necessitate significant optimization efforts to achieve acceptable results.

  • Stability: Aryl iodides can be more sensitive to light and prone to degradation over long-term storage compared to the more robust aryl bromides.

  • Selectivity: In molecules containing multiple halide atoms (e.g., a bromo- and a chloro-substituent), the inherent reactivity difference (I > Br > Cl) can be exploited for selective, sequential cross-couplings.

G node_goal What is the primary goal? node_scale What is the reaction scale? node_goal->node_scale Maximize Yield / Speed use_bromo Choose: 6-Bromo-4-methylpyridin-3-amine node_goal->use_bromo Minimize Cost node_partner Is the coupling partner precious or sensitive? node_scale->node_partner Small Scale (< 1g) node_scale->use_bromo Large Scale (Process Chemistry) use_iodo Choose: This compound node_partner->use_iodo Yes node_partner->use_iodo No

Figure 3: Decision flowchart for selecting the optimal halide substrate.

Conclusion

The comparison between this compound and 6-bromo-4-methylpyridin-3-amine is a classic study in the principles of chemical reactivity. The weaker C-I bond endows the iodo- derivative with significantly higher reactivity, enabling reactions to proceed under milder conditions with lower catalyst loadings and often in higher yields. This makes it an ideal substrate for challenging transformations and early-stage research where efficiency is prioritized.

Conversely, 6-bromo-4-methylpyridin-3-amine offers a pragmatic balance of reactivity, stability, and cost-effectiveness. While it requires more forcing conditions and careful optimization, its economic advantage makes it the preferred choice for large-scale synthetic campaigns. A thorough understanding of these trade-offs empowers the modern chemist to make strategic, evidence-based decisions, ultimately accelerating the path from molecular design to functional application.

References

  • BenchChem. (2025).
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A Senior Application Scientist's Guide to 6-Iodo-4-methylpyridin-3-amine: A Comparative Validation for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision point that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide offers an in-depth validation of 6-Iodo-4-methylpyridin-3-amine, a key building block in the synthesis of numerous pharmacologically active compounds, including the BRAF inhibitor Vemurafenib.[1] We will objectively compare its performance in pivotal cross-coupling reactions against its bromo- and chloro-analogs, providing a rationale grounded in chemical principles and supported by experimental data to inform your synthetic strategy.

The Strategic Advantage of the Iodo-Substituent in Palladium-Catalyzed Cross-Coupling

The utility of a halopyridine intermediate is fundamentally defined by its performance in reactions that build molecular complexity, most notably palladium-catalyzed cross-coupling reactions. The choice of the halogen atom (I, Br, or Cl) on the pyridine ring is not trivial; it directly influences the reactivity of the C-X bond, which is central to the catalytic cycle.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.[3] The weaker C-I bond facilitates a faster rate of oxidative addition compared to the stronger C-Br and C-Cl bonds.[4]

This enhanced reactivity of the iodo-substituent often translates to milder reaction conditions, shorter reaction times, and higher yields, which are significant advantages in multi-step syntheses.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies of 6-iodo-, 6-bromo-, and 6-chloro-4-methylpyridin-3-amine under identical conditions are limited in the literature, we can extrapolate their relative performance based on extensive data for analogous halopyridines. The following sections provide a comparative overview of their expected performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The reactivity of the halopyridine is a key factor in the efficiency of this transformation.

General Reaction Scheme:

Comparative Performance Data (Predicted and Extrapolated)

Halogenated PyridineCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Reference/Rationale
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-902-6Est. 90-98 Higher reactivity of C-I bond.[5][6]
6-Bromo-4-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95>12Est. 70-85 Based on similar aminobromopyridines.[7]
6-Chloro-4-methylpyridin-3-amine Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene100-11018-24Est. 40-60 Requires more forcing conditions and specialized ligands.[6]

Causality Behind Experimental Choices: The choice of a phosphine ligand like triphenylphosphine (PPh₃) is often sufficient for the more reactive iodo- and bromo-pyridines. However, for the less reactive chloro-pyridines, more electron-rich and bulky biaryl phosphine ligands, such as XPhos, are often necessary to facilitate the challenging oxidative addition step. The use of stronger bases like potassium phosphate (K₃PO₄) is also common in these reactions to promote the transmetalation step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.

General Reaction Scheme:

Comparative Performance Data (Predicted and Extrapolated)

Halogenated PyridineCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Reference/Rationale
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80-1004-8Est. 85-95 Higher reactivity of C-I bond.[8]
6-Bromo-4-methylpyridin-3-amine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-18Est. 75-90 Based on analogous aminobromopyridines.[7]
6-Chloro-4-methylpyridin-3-amine MorpholinePd₂(dba)₃ / BrettPhosLiHMDSDioxane110>24Est. 30-50 Requires highly active catalyst systems.[9]

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. While ligands like Xantphos and XPhos are effective for iodo- and bromo-pyridines, the less reactive chloro-pyridines often necessitate the use of highly specialized and sterically demanding ligands like BrettPhos to achieve reasonable yields. The strong, non-nucleophilic base sodium tert-butoxide (NaOtBu) is commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is the most widely applied method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Comparative Performance Data (Predicted and Extrapolated)

Halogenated PyridineCoupling PartnerCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Reference/Rationale
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 401-4Est. 90-98 High reactivity allows for mild conditions.[10][11]
6-Bromo-4-methylpyridin-3-amine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF606-12Est. 70-85 Based on data for 2-bromopyridine.[12]
6-Chloro-4-methylpyridin-3-amine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100-120>24Est. <40 Generally a poor substrate for this reaction.[12]

Causality Behind Experimental Choices: The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are highly effective for iodopyridines, often proceeding at room temperature.[10] Bromopyridines require slightly more elevated temperatures to achieve good yields. Chloropyridines are generally poor substrates for the Sonogashira reaction, and alternative coupling strategies are often preferred.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar compounds and may require optimization for specific substrates.

Synthesis of this compound

This protocol is adapted from procedures for the iodination of related aminopyridines.

Materials:

  • 3-Amino-4-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for the Suzuki-Miyaura coupling of iodopyridines.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling start 3-Amino-4-methylpyridine iodination Iodination (NIS, Acetonitrile) start->iodination workup_syn Aqueous Workup & Extraction iodination->workup_syn purification_syn Column Chromatography workup_syn->purification_syn product_syn This compound purification_syn->product_syn start_coupling This compound reaction_setup Reaction Setup (Arylboronic acid, Pd(PPh₃)₄, K₂CO₃) start_coupling->reaction_setup heating Heating (Dioxane/H₂O, 85°C) reaction_setup->heating workup_coup Aqueous Workup & Extraction heating->workup_coup purification_coup Column Chromatography workup_coup->purification_coup final_product Aryl-substituted Product purification_coup->final_product

Caption: A generalized workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

reactivity_comparison cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Reaction Conditions cluster_yield Expected Yield Iodo This compound Mild Mild Conditions (Lower Temp, Shorter Time) Iodo->Mild High_Yield High Iodo->High_Yield Bromo 6-Bromo-4-methylpyridin-3-amine Bromo->Mild Forcing Forcing Conditions (Higher Temp, Longer Time) Bromo->Forcing Moderate_Yield Moderate Bromo->Moderate_Yield Chloro 6-Chloro-4-methylpyridin-3-amine Chloro->Forcing Low_Yield Low Chloro->Low_Yield

Caption: A conceptual diagram illustrating the relative reactivity of 6-halo-4-methylpyridin-3-amines in palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The validation of this compound as a synthetic intermediate reveals its superior performance in key palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. The inherent reactivity of the C-I bond facilitates faster reactions under milder conditions, leading to higher yields and a more efficient synthetic route.

Key Takeaways for Researchers:

  • For Optimal Efficiency: When planning a synthesis that involves Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling of a 4-methyl-3-aminopyridine core, this compound is the recommended intermediate to maximize yield and minimize reaction time.

  • Cost and Availability: While iodo-compounds can sometimes be more expensive than their bromo- or chloro-counterparts, the increased efficiency and potentially fewer purification steps can offset the initial cost, especially in complex, multi-step syntheses.

  • Alternative Halogens: If cost is a primary constraint or if subsequent selective functionalization is desired, 6-bromo-4-methylpyridin-3-amine offers a viable, albeit less reactive, alternative. 6-Chloro-4-methylpyridin-3-amine should generally be avoided for these transformations unless specific synthetic considerations necessitate its use.

By understanding the principles of reactivity and leveraging the comparative data presented in this guide, researchers can make more informed decisions in the selection of synthetic intermediates, ultimately accelerating the drug discovery and development process.

References

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  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

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  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
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  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Retrieved from [Link]

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A Spectroscopic Journey: Tracking the Synthesis of 6-Iodo-4-methylpyridin-3-amine from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and materials science, the unambiguous structural confirmation of a target molecule is not merely a procedural step but the very foundation of reliable research. Spectroscopic analysis provides a powerful toolkit for observing the precise molecular transformations that occur during a chemical synthesis.[1] This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 6-Iodo-4-methylpyridin-3-amine , a valuable heterocyclic building block, and its key precursors. By tracing the evolution of signals across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can definitively validate the synthetic pathway and confirm the identity of the final product.

The Synthetic Pathway: From Nitroarene to Iodinated Amine

The synthesis of this compound typically proceeds through a multi-step pathway starting from a commercially available picoline derivative. A logical and common route involves the nitration of the pyridine ring, followed by the chemical reduction of the nitro group to an amine, and concluding with a regioselective iodination. For this guide, we will focus on the key transformations starting from 4-methyl-3-nitropyridine and proceeding through the intermediate 4-methylpyridin-3-amine .

The overall transformation can be visualized as follows:

G cluster_0 Synthetic Pathway Precursor_1 4-methyl-3-nitropyridine Precursor_2 4-methylpyridin-3-amine Precursor_1->Precursor_2 Reduction (e.g., H₂, Pd/C) Final_Product This compound Precursor_2->Final_Product Iodination (e.g., NIS, I₂) G cluster_1 General Spectroscopic Workflow cluster_nmr NMR cluster_ir FT-IR cluster_ms MS start Purified Analyte nmr_prep Dissolve ~5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->nmr_prep ir_prep Prepare KBr pellet or deposit thin film on ATR crystal start->ir_prep ms_prep Dissolve sample in volatile solvent (e.g., MeOH, ACN) start->ms_prep nmr_acq Acquire ¹H, ¹³C, COSY, HSQC spectra nmr_prep->nmr_acq analysis Process & Analyze Data (Compare shifts, vibrations, and m/z values) nmr_acq->analysis ir_acq Acquire spectrum (e.g., 4000-400 cm⁻¹) ir_prep->ir_acq ir_acq->analysis ms_acq Analyze via ESI or EI to obtain m/z data ms_prep->ms_acq ms_acq->analysis

Caption: A generalized workflow for spectroscopic analysis of synthetic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to generate the final spectra.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer source (e.g., Electrospray Ionization - ESI). Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ and analyze its isotopic pattern and any significant fragment ions.

Conclusion

The journey from 4-methyl-3-nitropyridine to This compound is clearly illuminated by spectroscopic analysis. Each technique provides a unique and complementary piece of the puzzle. ¹H and ¹³C NMR confirm the changes in the carbon-hydrogen skeleton and the electronic environment of the ring. FT-IR provides irrefutable evidence of the key functional group transformations—the disappearance of the nitro group and the appearance of the amine. Finally, Mass Spectrometry validates the elemental composition at each stage by confirming the precise molecular weight. Together, these methods form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the structure and purity of their synthesized molecules.

References

  • PubChem. 4-Methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Fiveable. Spectroscopic Analysis - Organic Chemistry. [Link]

  • Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(2). [Link]

  • NIST. Pyridine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Laskowski, P. (2023). Principles of Organic Spectroscopy. Open Access Journals of Chemistry, 2(1). [Link]

  • Chemistry For Everyone. (2023). What Is Organic Spectroscopy? [YouTube video]. [Link]

  • ResearchGate. (2008). 6-Methylpyridin-3-amine. [Link]

  • University of Calgary. Carbon NMR Spectroscopy. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Iodo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 6-Iodo-4-methylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere compliance to instill a culture of safety and operational excellence. The high toxicity of this compound necessitates a rigorous, causality-driven approach to its end-of-life management.

Core Hazard Assessment & Risk Mitigation

Understanding the inherent risks of this compound is the foundation of its safe disposal. This compound is not merely a chemical reagent; it is a potent toxicant requiring the utmost respect and meticulous handling.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound underscores its significant danger.[1]

  • H301: Toxic if swallowed.

  • H310: Fatal in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word "Danger" and the "Fatal in contact with skin" classification are of critical importance.[1] This dictates that engineering controls and personal protective equipment (PPE) are not optional but are the primary barriers against severe or lethal exposure.

1.2. Mandatory Personal Protective Equipment (PPE)

Given the acute dermal toxicity, a comprehensive PPE protocol is non-negotiable. The objective is to eliminate any potential for skin or respiratory contact.

PPE ComponentSpecification & Rationale
Gloves Double-gloving with chemically resistant gloves (e.g., Butyl rubber) is recommended. Nitrile gloves offer minimal protection and are not suitable for extended handling.[2] The outer glove should be removed and disposed of immediately after handling the pure compound.
Lab Coat A fully-buttoned lab coat, preferably with elastic cuffs, is required. This prevents dust from settling on personal clothing.[2]
Eye/Face Protection Chemical safety goggles and a full-face shield are mandatory when handling the solid compound to protect against accidental splashes or dust dispersion.[1]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood.[2] If dust generation is unavoidable, a NIOSH-approved respirator is required.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation at the point of generation. Mischaracterization can lead to dangerous chemical reactions within a waste container or rejection by the disposal facility.

  • Waste Classification : As an iodinated pyridine, this compound is classified as Halogenated Organic Waste .[3] It must not be mixed with non-halogenated solvent streams.

  • Incompatibilities : This waste stream must be kept separate from strong oxidizing agents and strong acids.[4][5] Co-mingling these materials can lead to exothermic reactions, gas evolution, and a potential breach of the waste container.

  • Regulatory Framework : All disposal activities must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Importantly, the EPA's "sewer ban" prohibits the disposal of any hazardous waste pharmaceuticals down the drain.[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and packaging of this compound waste, ensuring a closed loop from use to disposal.

3.1. Preparation and Assembly

  • Designate an Area : All disposal-related activities should occur within a designated area of a certified chemical fume hood.[2]

  • Assemble Materials : Before handling the chemical, assemble all necessary items:

    • Appropriate, labeled hazardous waste containers (one for solids, one for halogenated liquids).

    • Spatula and weighing paper for solid transfers.

    • Wash bottles with appropriate solvents (e.g., ethanol, acetone) for decontamination.

    • All required PPE.

3.2. Protocol for Unused Compound and Grossly Contaminated Solids

  • Transfer : Carefully transfer any remaining pure this compound into a designated, sealable, and clearly labeled solid hazardous waste container.[9]

  • Containment : Place any contaminated items, such as used weighing papers, gloves, and disposable lab coat sleeves, directly into the same solid waste container.

  • Rationale : This step minimizes the generation of dust and ensures that all grossly contaminated materials are immediately contained in a vessel appropriate for a Class 6.1 Toxic Solid.[1]

3.3. Protocol for Contaminated Labware Decontamination

  • Initial Rinse : Rinse all contaminated glassware (beakers, flasks, funnels) three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Each rinse should be collected and transferred directly into the designated Halogenated Organic Liquid Waste container.[10]

  • Final Wash : After the triple rinse, the glassware can be washed with soap and water.[11]

  • Rationale : The triple-rinse procedure ensures that the toxic residue is transferred into the appropriate waste stream, rendering the glassware safe for standard washing. This is a critical step for preventing cross-contamination and unintentional exposure.

3.4. Waste Container Packaging and Labeling

  • Container Integrity : Use only UN-certified containers that are compatible with halogenated organic compounds.[12] Ensure the container is clean on the outside and not filled beyond 90% capacity to allow for vapor expansion.[12]

  • Sealing : Securely seal the container. For solids, ensure the lid is tightly fastened. For liquids, ensure the cap is leak-proof.[2][9]

  • Labeling : Attach a completed hazardous waste label as soon as the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound" and any other components.

    • The specific hazard characteristics (e.g., "Toxic").

    • Accumulation start date.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.[1][5]

  • Disposal : Arrange for the container to be collected by a licensed hazardous waste disposal company. The final disposal method will likely be controlled incineration with flue gas scrubbing to manage the halogenated components.[10]

Emergency Procedures

4.1. Spill Response

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or dust is generated.

  • Control : Prevent the spread of dust. Do not use a dry brush.

  • Cleanup : Moisten the spilled material or use a HEPA-filtered vacuum for cleanup.[7] Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[4]

  • Decontaminate : Decontaminate the spill area using the triple-rinse method, collecting all rinsate as halogenated liquid waste.

  • Prevent Entry into Drains : Under no circumstances should the product or its rinsates enter the sewer system.[1]

4.2. Exposure Response

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5] This is a life-threatening emergency.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams containing this compound.

DisposalWorkflow Start Identify Waste Containing This compound SolidWaste Solid Waste (Pure compound, contaminated PPE, spill cleanup material) Start->SolidWaste LiquidWaste Liquid Waste (Contaminated solvents, rinsates) Start->LiquidWaste Glassware Contaminated Labware (Beakers, flasks, etc.) Start->Glassware PackageSolid Place in a labeled, sealable solid waste container. SolidWaste->PackageSolid PackageLiquid Pour into a labeled, sealable 'Halogenated Organic Waste' liquid container. LiquidWaste->PackageLiquid TripleRinse Triple rinse with a suitable solvent (e.g., acetone). Glassware->TripleRinse FinalContainer Store sealed waste container in designated satellite accumulation area away from incompatibles. PackageSolid->FinalContainer PackageLiquid->FinalContainer TripleRinse->LiquidWaste Rinsate is now liquid waste DisposalRequest Arrange for pickup by licensed hazardous waste disposal service. FinalContainer->DisposalRequest

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • A75706 Safety D
  • Safety D
  • Hazardous waste acceptance conditions.University of Groningen.
  • 3-Methyl-4-pyridinamine SDS. (1990). ECHEMI.
  • 6-Methylpyridin-3-ol Safety D
  • Pyridine Standard Operating Procedure.University of Washington.
  • 3-Amino-4-methylpyridine Safety D
  • 3-Amino-4-methylpyridine Safety Data Sheet. (2024). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Procedures.University of Florida.
  • Production, Import/Export, Use, and Disposal of Iodine.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.Environmental Protection Agency (EPA).
  • Chapter Four: Organic Analytes.Environmental Protection Agency (EPA).
  • Iodine - Hazardous Substance Fact Sheet.New Jersey Department of Health.

Sources

Navigating the Safe Handling of 6-Iodo-4-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for 6-Iodo-4-methylpyridin-3-amine, a compound of interest in various synthetic pathways. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment of Structurally Similar Compounds

Compounds with similar functional groups, such as aminopyridines and iodinated aromatics, often exhibit comparable hazard profiles. Based on available data for these related molecules, this compound should be handled as a substance that is potentially:

  • Toxic if swallowed [1][2]

  • A cause of skin irritation [1][3]

  • A cause of serious eye damage or irritation [1][3]

  • A cause of respiratory irritation [1][3]

Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin and eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Aminopyridines and related compounds can cause skin irritation.[1][3] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
Eye Protection Chemical splash goggles or a full-face shieldThis compound is anticipated to cause serious eye damage.[1][2] Goggles provide a seal around the eyes to protect against splashes and dust. A face shield may be required for larger quantities or when there is a significant splash risk.[5]
Body Protection Laboratory coatA lab coat protects against incidental skin contact and contamination of personal clothing.[4]
Respiratory Protection NIOSH-approved respiratorUse a respirator when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles, which may cause respiratory irritation.[1] Respiratory protection is also required if vapors or aerosols are generated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Engineering Controls
  • Work Area: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid amine compounds.

Handling and Use
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Spill Management

In the event of a spill, trained personnel equipped with appropriate PPE should follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][3] Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter.[3]

  • Collect: Place the spilled material and any contaminated cleaning materials into a labeled, sealed container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste, including excess reagent, contaminated PPE, and spill cleanup materials.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[1] Do not allow the product to enter drains.[1][2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

start Start: Prepare for Handling prep Preparation & Engineering Controls - Work in Fume Hood - Check Emergency Equipment - Prepare Spill Kit start->prep ppe Don Appropriate PPE - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (if needed) prep->ppe handling Handling & Use - Avoid Dust & Contact - Practice Good Hygiene - Proper Storage ppe->handling end_use Procedure Complete handling->end_use spill Spill Occurs handling->spill disposal Waste Disposal - Collect in Labeled Container - Follow Regulations end_use->disposal end End disposal->end spill->handling No spill_management Spill Management - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->spill_management Yes spill_management->disposal

Caption: Workflow for the safe handling of this compound.

References

  • Jubilant Ingrevia Limited.
  • Jubilant Ingrevia Limited.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • Australian Government Department of Health.
  • Carl ROTH.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • FUJIFILM Wako Pure Chemical Corporation.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • GOV.UK. Pyridine: incident management.
  • BLD Pharm. 1211596-30-3|2-Iodo-6-methylpyridin-3-amine.
  • PubMed. 6-Methyl-pyridin-3-amine.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.